Fibronectin CS1 Peptide
描述
属性
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O15/c1-8-19(6)29(44-31(53)21(39)11-12-26(49)50)36(58)41-22(14-17(2)3)32(54)40-23(15-27(51)52)33(55)43-28(18(4)5)37(59)46-13-9-10-25(46)35(57)42-24(16-47)34(56)45-30(20(7)48)38(60)61/h17-25,28-30,47-48H,8-16,39H2,1-7H3,(H,40,54)(H,41,58)(H,42,57)(H,43,55)(H,44,53)(H,45,56)(H,49,50)(H,51,52)(H,60,61)/t19-,20+,21-,22-,23-,24-,25-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNMCNFAJCMMHI-YGHIGYJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N8O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the function of Fibronectin CS1 peptide?
An In-depth Technical Guide to the Function of Fibronectin CS1 Peptide For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a critical regulator of fundamental cellular processes, including adhesion, migration, growth, and differentiation.[1] Its biological activity is mediated by a series of distinct functional domains that interact with cell surface receptors, primarily integrins. One of the most significant of these domains is the Connecting Segment-1 (CS1), located within the alternatively spliced Type III Connecting Segment (IIICS).[2][3]
The CS1 peptide represents the primary recognition site within this region for the α4β1 integrin (also known as Very Late Antigen-4, VLA-4), a receptor predominantly expressed on hematopoietic cells, including lymphocytes, monocytes, and eosinophils, as well as on various tumor cells.[2][4] The interaction is primarily mediated by a highly conserved tripeptide motif, Leucine-Aspartic Acid-Valine (LDV), which is recognized as the minimal essential sequence for α4β1 binding and subsequent cell adhesion.[3][5] This guide provides a comprehensive overview of the functions of the CS1 peptide, its associated signaling pathways, quantitative data, and the experimental protocols used for its study.
Core Functions and Biological Significance
The interaction between the CS1 peptide and the α4β1 integrin is a pivotal event in several physiological and pathological processes.
Cell Adhesion and Migration
The primary function of the CS1 domain is to mediate cell adhesion. By binding to α4β1 integrin, it provides a molecular anchor for cells to the fibronectin matrix. This interaction is crucial for the directed migration of cells, a process fundamental to embryonic development, wound healing, and immune surveillance.[1][6] For instance, the CS1 peptide can completely inhibit lymphocyte adhesion to the CS1 domain and partially to intact fibronectin, demonstrating its specific role in immune cell trafficking.[2] It has been shown to be necessary and sufficient to promote directionally persistent cell migration in response to external stimuli like shear flow.[6]
Immunomodulation and Inflammation
The CS1-α4β1 axis is a key regulator of immune cell function. It mediates the adhesion of lymphocytes to the high endothelial venules (HEVs) in inflamed synovium and peripheral lymph nodes, facilitating their recruitment to sites of inflammation.[7] Blockade of the fibronectin-α4β1 interaction using the synthetic CS1 peptide has been shown to depress the expression of Th1-type cytokines, suggesting a role in modulating the adaptive immune response.[8] Furthermore, this interaction is competitive with the binding of α4β1 to Vascular Cell Adhesion Molecule-1 (VCAM-1), another critical ligand involved in leukocyte adhesion to the vascular endothelium.[6] This suggests that the CS1 and VCAM-1 binding sites on the α4β1 integrin are spatially close or identical.[6]
Role in Cancer Pathogenesis
The role of the CS1 peptide in cancer is complex and appears to be context-dependent. Several studies indicate that the CS1 peptide can actively inhibit tumor metastasis in both spontaneous and experimental models, suggesting a potential therapeutic application.[2] Conversely, in specific cancers such as oral squamous cell carcinoma (OSCC), the CS1 segment is implicated in pathogenesis by mediating OSCC cell spreading, migration, and invasion.[9] This pro-metastatic activity may be linked to its ability to increase the expression of matrix metalloproteinases (MMPs), enzymes that degrade the ECM and facilitate tumor cell invasion.[9]
Molecular Interactions and Signaling Pathways
Binding of the CS1 peptide to α4β1 integrin does not merely anchor the cell; it initiates a cascade of intracellular signals that orchestrate changes in cell behavior. This "outside-in" signaling is critical for translating extracellular cues into a cellular response.
The signaling cascade begins with the clustering and activation of α4β1 integrin upon ligand binding. This leads to the recruitment and activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src.[5][10]
-
FAK Activation : Upon integrin engagement, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[10]
-
FAK-Src Complex Formation : The phosphorylated Y397 site serves as a high-affinity binding site for the SH2 domain of Src kinase. This interaction brings Src into close proximity with FAK, leading to the mutual activation of both kinases.[10][11]
-
Downstream Substrate Phosphorylation : The activated FAK/Src complex phosphorylates a host of downstream targets located at focal adhesions, including paxillin.[5][9] The phosphorylation of the α4 integrin cytoplasmic tail itself is a key event that regulates its binding to paxillin, which is essential for the retraction of the cell's trailing edge during migration.[6]
-
Cytoskeletal Reorganization : These phosphorylation events ultimately converge on the regulation of the actin cytoskeleton. This remodeling of actin filaments drives the formation of lamellipodia and filopodia, powers cell contraction, and facilitates the turnover of focal adhesions, all of which are necessary for persistent cell migration.[5]
Interestingly, the signaling pathways initiated by α4β1 are distinct from those of other fibronectin-binding integrins like α5β1. For example, α5β1-mediated adhesion and migration require the activation of Protein Kinase Cα (PKCα), whereas α4β1-mediated functions do not.[2][8] Furthermore, recent studies in keratinocytes suggest that α4β1 integrin signaling can suppress the Extracellular signal-regulated kinase (ERK1/2) pathway to control collective cell migration.[7]
Quantitative Data Summary
The biological activity of the CS1 peptide and its derivatives has been quantified in various assays. While high-affinity binding constants (Kd) for the short, linear CS1 peptide are not extensively reported, its efficacy is often measured by its concentration-dependent inhibition (IC50) or promotion (EC50) of cellular functions.
| Compound/Peptide | Assay Type | Cell Type / System | Activity Metric | Value | Reference |
| CS1 Peptide | Cell Motility Inhibition | CHO cells expressing α4β1 | % Inhibition | ~60% at 0.7 mM | [6] |
| LDV tripeptide | Cell Spreading Inhibition | B16-F10 Melanoma Cells | IC50 | 0.85 mM | [12] |
| BIO1211 (LDV peptidomimetic) | Cell Adhesion Inhibition (on FN) | Jurkat E6.1 Cells | IC50 | 5.5 nM | [13] |
| BIO1211 (LDV peptidomimetic) | Cell Adhesion Inhibition (on VCAM-1) | Jurkat E6.1 Cells | IC50 | 4.6 nM | [13] |
| Engineered Knottin Peptides (RGD-based) | Competitive Binding Inhibition | U87MG Glioblastoma Cells | IC50 | 10 - 30 nM | [14] |
| MUPA-LDVPAAK (LDVP peptidomimetic) | Binding Affinity to α4β1 | Purified Integrin | Kd | 0.15 nM | [15] |
Note: Data for peptidomimetics and engineered peptides are included to highlight the significant increase in potency achievable through chemical modification compared to the native peptide sequence.
Experimental Methodologies
Investigating the function of the CS1 peptide requires a suite of specialized in vitro assays. Below are detailed protocols for key experiments.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with the CS1 peptide.
Protocol:
-
Plate Coating : Aseptically coat the wells of a 96-well microplate with 50 µL of CS1 peptide solution (e.g., 10-50 µg/mL in sterile PBS). As a negative control, coat wells with a scrambled peptide sequence or Bovine Serum Albumin (BSA). Incubate for 2 hours at room temperature or overnight at 4°C.
-
Blocking : Aspirate the coating solution and wash wells twice with sterile PBS. Add 200 µL of blocking buffer (e.g., 1% heat-inactivated BSA in PBS) to each well to prevent non-specific cell binding. Incubate for 1 hour at 37°C.
-
Cell Preparation : Harvest cells (e.g., Jurkat T-cells) from culture, wash with serum-free medium, and resuspend to a final concentration of 1 x 10^6 cells/mL in serum-free medium.
-
Seeding : Aspirate blocking buffer from the plate. Add 100 µL of the cell suspension (100,000 cells) to each well.
-
Incubation : Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Washing : Gently wash away non-adherent cells by inverting the plate and carefully immersing it in a beaker of PBS. Repeat 2-3 times.
-
Quantification :
-
Add 100 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 10 minutes at room temperature.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain by adding 100 µL of a solubilization buffer (e.g., 1% SDS solution).
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Transwell Cell Migration/Invasion Assay
This assay measures the chemotactic movement of cells through a porous membrane toward a chemoattractant. The CS1 peptide can be used as the chemoattractant or as an inhibitor in the presence of another attractant.
Protocol:
-
Insert Preparation : Rehydrate 24-well Transwell inserts (typically 8.0 µm pore size) with serum-free medium for 2 hours at 37°C. For an invasion assay , coat the top of the membrane with a thin layer of Matrigel® (a basement membrane extract) and allow it to solidify.
-
Chemoattractant : Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS or a specific chemokine) to the lower chamber of the 24-well plate. To test CS1 as an inhibitor, add it to both the upper and lower chambers along with the chemoattractant.
-
Cell Preparation : Starve cells in serum-free medium for 4-24 hours. Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
Seeding : Place the prepared inserts into the wells containing the chemoattractant. Add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
Incubation : Incubate the plate for 4-24 hours (time is cell-type dependent) at 37°C in a 5% CO2 incubator.
-
Cell Removal : After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migratory cells from the upper surface of the membrane.
-
Fixation and Staining : Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Permeabilize with 100% methanol (B129727) and stain with a solution such as DAPI or Crystal Violet.
-
Quantification : Mount the membrane onto a microscope slide. Image several random fields of view per membrane and count the number of migrated cells.
Signaling Pathway Analysis by Western Blot
This technique is used to detect changes in the phosphorylation status or expression levels of key signaling proteins (e.g., FAK, Src, Paxillin) following cell stimulation with the CS1 peptide.
Protocol:
-
Cell Stimulation : Plate cells and starve them in serum-free medium. Treat the cells with CS1 peptide (or plate them on CS1-coated dishes) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification : Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-FAK Y397, anti-total-FAK) overnight at 4°C.
-
Washing and Secondary Antibody : Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film. The band intensity corresponds to the protein level.
Therapeutic Implications and Future Directions
The central role of the CS1-α4β1 interaction in inflammation and cancer has made it an attractive target for therapeutic development.
-
Anti-Inflammatory Agents : Antagonists that block the CS1-α4β1 interaction can prevent the recruitment of leukocytes to inflammatory sites. This principle underlies the development of drugs for autoimmune diseases like multiple sclerosis and inflammatory bowel disease.
-
Cancer Therapeutics : The dual role of CS1 in cancer presents both challenges and opportunities. While inhibiting this pathway could prevent metastasis in some cancers, CS1-mimetic peptides could also be used to target α4β1-expressing tumors for drug delivery.[2]
-
Biomaterial Engineering : The CS1 peptide is widely used to functionalize biomaterials and tissue engineering scaffolds.[16] By incorporating CS1, these materials can promote the adhesion and migration of specific cell types, guiding tissue regeneration and repair.
Future research will likely focus on developing highly potent and specific modulators (both agonists and antagonists) of the CS1-α4β1 interaction, elucidating the precise downstream signaling events in different cell types, and further exploring its therapeutic potential in a wider range of diseases.
References
- 1. Peptide modulators of cell migration: Overview, applications and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the phosphorylation of the threonine motif of the β1 integrin cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 6. alpha4 beta1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways [frontiersin.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-molecule characterization of subtype-specific β1 integrin mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell adhesion peptides alter smooth muscle cell adhesion, proliferation, migration, and matrix protein synthesis on modified surfaces and in polymer scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Fibronectin CS1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Connecting Segment-1 (CS1) peptide, a key functional domain within the alternatively spliced IIICS region of fibronectin, plays a pivotal role in mediating cellular adhesion and migration. Its mechanism of action is primarily centered on its specific interaction with the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), a receptor prominently expressed on leukocytes, hematopoietic progenitor cells, and various tumor cells. This binding event triggers a cascade of intracellular signaling events, prominently involving Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathways. These signaling cascades orchestrate cytoskeletal rearrangements and gene expression changes that are fundamental to cell motility, invasion, and survival. Understanding the precise mechanism of CS1-VLA-4 interaction and its downstream consequences is critical for the development of novel therapeutics targeting a range of pathologies, including cancer metastasis, autoimmune disorders, and inflammatory conditions. This guide provides a comprehensive overview of the CS1 peptide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Introduction: Fibronectin and the CS1 Domain
Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins.[1] It plays a crucial role in cell adhesion, growth, migration, and differentiation. Fibronectin contains several functional domains, each with specific binding activities. One of the most studied regions is the Type III Connecting Segment (IIICS), an area subject to alternative splicing, giving rise to different fibronectin isoforms.
Within the IIICS region lies the Connecting Segment-1 (CS1), a 25-amino acid sequence that represents a major cell adhesion site distinct from the classical Arg-Gly-Asp (RGD) motif found in other parts of the fibronectin molecule.[2][3] The minimal essential sequence for the biological activity of CS1 has been identified as the tripeptide Leu-Asp-Val (LDV).[3] This LDV motif is the primary recognition site for the integrin receptor VLA-4 (α4β1).[4][5]
The VLA-4 Receptor: The Primary Target of CS1
VLA-4 is a heterodimeric transmembrane protein composed of an α4 subunit and a β1 subunit. It is expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils, as well as on hematopoietic stem cells and certain cancer cells. VLA-4 mediates both cell-matrix adhesion, through binding to fibronectin's CS1 domain, and cell-cell adhesion, by interacting with Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[2] The binding of ligands like the CS1 peptide to VLA-4 is a critical step in leukocyte trafficking to sites of inflammation and in the metastatic dissemination of tumor cells.
Core Mechanism of Action: CS1-VLA-4 Mediated Signaling
The binding of the CS1 peptide to the VLA-4 integrin initiates a process known as "outside-in" signaling. This triggers a series of intracellular events, leading to changes in cell behavior such as adhesion, migration, and proliferation. The core of this signaling cascade involves the activation of key protein kinases, including FAK, PI3K/Akt, and MAPK/ERK.
Signaling Pathway
Upon CS1 binding, VLA-4 integrins cluster on the cell surface, leading to the recruitment and activation of Focal Adhesion Kinase (FAK) at the cell membrane. Activated FAK can then trigger two major downstream signaling pathways:
-
PI3K/Akt Pathway: Activated FAK can recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt. Activated Akt is a crucial signaling hub that promotes cell survival, proliferation, and migration.
-
MAPK/ERK Pathway: The FAK-Src complex can also activate the Ras-Raf-MEK-ERK signaling cascade, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of this pathway leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Activated ERK1/2 translocates to the nucleus to regulate the activity of transcription factors, thereby influencing gene expression related to cell migration and proliferation.
The following diagram illustrates the signaling cascade initiated by CS1-VLA-4 binding:
Quantitative Data on CS1 Peptide Activity
The biological activity of the CS1 peptide can be quantified through various in vitro assays. The following tables summarize key quantitative data reported in the literature.
Table 1: Inhibition of Cell Adhesion by CS1 Peptide
| Cell Type | Assay | Ligand | Inhibitor | IC50 / Effective Concentration | Reference |
|---|
| Rat Lymphocytes | Static Adhesion Assay | VCAM-1 | CS1 Peptide | Inhibition detectable at 4 µM, saturating at 110 µM |[6] |
Table 2: Binding Affinity of VLA-4 Ligands
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| VLA-4 and VCAM-1 | FRET / SPR | ~40 nM | [2] |
| VLA-4 and CS1 Peptide | Data not consistently available in literature | - | |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of the CS1 peptide.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with the CS1 peptide.
Workflow Diagram:
Methodology:
-
Coating: Dilute the CS1 peptide to the desired concentration (e.g., 20 µM for maximal adhesion) in sterile PBS. Add 100 µL to each well of a 96-well tissue culture plate. Incubate overnight at 4°C. Use BSA-coated wells as a negative control.
-
Blocking: Aspirate the coating solution and wash the wells three times with sterile PBS. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Cell Preparation: Culture cells of interest to sub-confluency. Detach cells using a non-enzymatic cell dissociation solution to preserve surface receptors. Wash the cells with serum-free medium and resuspend to a concentration of 2 x 10^5 cells/mL.
-
Adhesion: Aspirate the blocking buffer from the plate and add 100 µL of the cell suspension to each well. Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the remaining cells with 100 µL of cold methanol (B129727) for 10 minutes.
-
Aspirate methanol and allow wells to air dry.
-
Add 100 µL of 0.5% crystal violet solution and stain for 10 minutes.
-
Wash wells extensively with water and allow to dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or 2% SDS to each well.
-
Read the absorbance on a plate reader at a wavelength of 590 nm.
-
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic potential of the CS1 peptide by measuring the migration of cells through a porous membrane towards a CS1 gradient.
Workflow Diagram:
Methodology:
-
Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: In the lower chamber, add 600 µL of serum-free medium containing the CS1 peptide at various concentrations. Use medium with a scrambled (inactive) peptide or no peptide as a negative control.
-
Cell Seeding: Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C for a period appropriate for the cell type's migratory speed (typically 4 to 24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton-tipped applicator to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in cold methanol for 10 minutes. Then, stain the cells with a solution such as 0.5% crystal violet for 10-20 minutes.
-
Quantification: Gently wash the inserts in water to remove excess stain. Allow to air dry. Using a microscope, count the number of stained cells on the underside of the membrane in several representative fields. The results can be expressed as the average number of migrated cells per field.
Conclusion and Future Directions
The fibronectin CS1 peptide, through its specific interaction with the VLA-4 integrin, is a potent mediator of cell adhesion and migration. The activation of the FAK/PI3K/MAPK signaling axis is central to its mechanism of action, providing a direct link between the extracellular matrix and intracellular machinery that governs cell behavior. The detailed understanding of this mechanism has significant implications for drug development. Small molecule inhibitors or peptide mimetics that disrupt the CS1-VLA-4 interaction are promising candidates for anti-inflammatory and anti-cancer therapies. Future research will likely focus on elucidating the finer points of the downstream signaling network, exploring the potential for synergistic therapeutic approaches by targeting multiple nodes in the pathway, and developing more potent and specific modulators of the CS1-VLA-4 axis for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple activation states of VLA-4. Mechanistic differences between adhesion to CS1/fibronectin and to vascular cell adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analyses of cell adhesion strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
The Core Interaction: A Technical Guide to Fibronectin CS1 Peptide and Integrin α4β1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin α4β1, also known as Very Late Antigen-4 (VLA-4), is a critical cell surface receptor involved in a myriad of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis.[1] Its interaction with the connecting segment-1 (CS1) region of fibronectin, a key component of the extracellular matrix, is of significant interest in drug discovery and development. The CS1 region contains the minimal recognition motif Leu-Asp-Val (LDV), which is essential for binding to α4β1.[1][2][3] This technical guide provides an in-depth overview of the core interaction between the fibronectin CS1 peptide and integrin α4β1, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Binding Data
The affinity of the interaction between the CS1 peptide and integrin α4β1, as well as synthetic analogs, has been quantified using various experimental techniques. The following tables summarize key binding affinity data, primarily half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Ki) values, derived from competitive solid-phase binding assays and cell adhesion assays.
Table 1: Binding Affinities of Peptides and Small Molecules to Integrin α4β1
| Compound/Peptide | Assay Type | Ligand | Cell Line/System | IC50 (nM) | Ki (nM) | Reference |
| BIO1211 | Competitive Solid-Phase Binding | Fibronectin/VCAM-1 | Purified α4β1 | - | 1.5 | [4] |
| BIO1211 | Cell Adhesion Assay | VCAM-1 | Jurkat E6.1 | 5.5 | - | [1] |
| BIO1211 | Cell Adhesion Assay | Fibronectin | Jurkat E6.1 | 4.6 | - | [1] |
| DS-70 | Competitive Binding Assay | LDV-FITC | Jurkat E6.1 | - | 0.94 ± 0.32 | [5][6] |
| Peptide 3 | Competitive Binding Assay | LDV-FITC | Jurkat E6.1 | - | 1.3 ± 0.7 | [5] |
| Peptide 8 | Competitive Binding Assay | LDV-FITC | Jurkat E6.1 | - | 1.9 ± 0.8 | [5] |
| Peptide 13 | Competitive Binding Assay | LDV-FITC | Jurkat E6.1 | - | 16.7 ± 5.2 | [5] |
| Cyclopeptide 3a | Competitive Solid-Phase Binding | VCAM-1/Fibronectin | Purified α4β1 | nanomolar | - | [7] |
| Cyclopeptide 3d | Competitive Solid-Phase Binding | VCAM-1/Fibronectin | Purified α4β1 | nanomolar | - | [7] |
Note: IC50 and Ki values are dependent on the specific experimental conditions and should be compared with caution.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the CS1-α4β1 interaction. Below are protocols for key experiments cited in the literature.
Solid-Phase Competitive Ligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a known ligand for binding to purified integrin.
a. Materials:
-
Purified integrin α4β1
-
Specific ligand (e.g., Fibronectin, VCAM-1)
-
Test compounds (e.g., CS1 peptide analogs)
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Detection antibody (e.g., anti-integrin antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Plate reader
b. Protocol:
-
Coating: Coat 96-well plates with the specific ligand (e.g., 10 µg/mL Fibronectin or VCAM-1) overnight at 4°C.
-
Blocking: Wash the plates with a suitable buffer (e.g., PBS) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add increasing concentrations of the test compound to the wells, followed by the addition of a constant concentration of purified α4β1 integrin.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow for competitive binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound integrin and test compound.
-
Detection: Add a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: Add the appropriate substrate to develop a colorimetric signal.
-
Measurement: Measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the integrin to its ligand.
Caption: Workflow for a Solid-Phase Competitive Ligand Binding Assay.
Cell Adhesion Assay
This assay measures the ability of cells expressing α4β1 integrin to adhere to a substrate coated with a specific ligand and how this adhesion is affected by test compounds.[1][8]
a. Materials:
-
Cells expressing α4β1 integrin (e.g., Jurkat E6.1 cells)
-
Specific ligand (e.g., Fibronectin, VCAM-1)
-
Test compounds
-
96-well plates
-
Cell labeling dye (e.g., Calcein-AM)
-
Fluorescence plate reader
b. Protocol:
-
Plate Coating and Blocking: Coat and block 96-well plates as described in the solid-phase binding assay.
-
Cell Preparation: Label the cells with a fluorescent dye according to the manufacturer's instructions.
-
Treatment: Pre-incubate the labeled cells with increasing concentrations of the test compound.
-
Adhesion: Seed the treated cells onto the coated plates and allow them to adhere for a specific time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion relative to a control (no test compound). Plot the percentage of adhesion against the logarithm of the test compound concentration to determine the IC50 value.[5]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[9][10][11][12]
a. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (e.g., purified α4β1 integrin)
-
Analyte (e.g., CS1 peptide)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer
b. Protocol:
-
Ligand Immobilization: Covalently immobilize the purified α4β1 integrin onto the sensor chip surface using standard amine coupling chemistry.[11]
-
Analyte Injection: Inject different concentrations of the CS1 peptide (analyte) over the sensor chip surface at a constant flow rate.
-
Association Phase: Monitor the binding of the analyte to the immobilized ligand in real-time, which results in an increase in the SPR signal (response units, RU).[12]
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the dissociation of the analyte-ligand complex, observed as a decrease in the SPR signal.[12]
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.
-
Data Analysis: Fit the association and dissociation curves to appropriate binding models (e.g., 1:1 Langmuir binding model) to calculate the kinetic rate constants (kon and koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.[9][13][14]
Signaling Pathways
The binding of the CS1 peptide to integrin α4β1 triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling.[15] This signaling is crucial for regulating cell behavior, including migration, proliferation, and survival.[16]
Upon ligand binding, α4β1 integrin undergoes a conformational change and clusters, leading to the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits.[16] Key downstream signaling pathways include:
-
Focal Adhesion Kinase (FAK) and Src Family Kinases: While α5β1-mediated signaling is heavily dependent on FAK, α4β1 can promote cell motility through a FAK-independent mechanism that involves the activation of c-Src.[17]
-
Paxillin: The α4 cytoplasmic tail binds to the adaptor protein paxillin, a crucial component of focal adhesions that links the integrin to the actin cytoskeleton and other signaling molecules.[16]
-
Rho GTPases: The interaction of α4β1 with its ligands can lead to the downregulation of RhoA activity, which in turn inhibits the formation of stress fibers and focal adhesions, promoting a more migratory phenotype.[18] This is in contrast to α5β1 signaling, which typically activates RhoA.
Caption: Integrin α4β1 signaling upon CS1 peptide binding.
Conclusion
The interaction between the this compound and integrin α4β1 is a well-characterized and therapeutically relevant molecular recognition event. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. A thorough understanding of the binding kinetics and downstream signaling pathways is essential for the design and development of novel therapeutics targeting α4β1 for the treatment of inflammatory diseases and cancer.
References
- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. air.uniud.it [air.uniud.it]
- 5. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell adhesion to anosmin via α5β1, α4β1, and α9β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csmres.co.uk [csmres.co.uk]
- 10. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 13. dynamic-biosensors.com [dynamic-biosensors.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]
- 16. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α4β1 Integrin/Ligand Interaction Inhibits α5β1-induced Stress Fibers and Focal Adhesions via Down-Regulation of RhoA and Induces Melanoma Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Fibronectin CS1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), plays a pivotal role in a myriad of cellular processes, including adhesion, migration, growth, and differentiation.[1] Its functional diversity is, in part, attributable to the alternative splicing of its pre-mRNA, which generates multiple isoforms.[1][2][3] One of the most significant discoveries in the study of fibronectin has been the identification of the Connecting Segment 1 (CS1) peptide, a key cell attachment domain located within the Type III Connecting Segment (IIICS) or V region.[4][5][6] This peptide is recognized by the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), a receptor predominantly expressed on leukocytes, melanoma cells, and other tumor cells.[7][8][9] The interaction between CS1 and α4β1 is crucial in mediating cell adhesion and migration, and it has been implicated in various physiological and pathological processes, including inflammation, tumor metastasis, and wound healing.[9][10] This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to the Fibronectin CS1 peptide.
Discovery and History: A Chronological Overview
The journey to understanding the significance of the CS1 peptide is intertwined with the broader history of fibronectin and the discovery of alternative splicing.
-
Early 1970s: Fibronectin is first identified as a large, cell-surface associated glycoprotein that is lost upon malignant transformation.
-
Late 1970s - Early 1980s: The primary structure of fibronectin is elucidated, revealing a modular composition of repeating domains. The central cell-binding domain containing the Arg-Gly-Asp (RGD) sequence, which is recognized by the α5β1 integrin, is identified.[7]
-
1985: The concept of alternative splicing of the fibronectin pre-mRNA is established, explaining the existence of multiple fibronectin isoforms in different cell types and tissues.[8]
-
1986-1987: Researchers identify a second major cell adhesion site in fibronectin, distinct from the RGD-containing domain. This site is located in the alternatively spliced Type III Connecting Segment (IIICS).[11] Initial studies using overlapping synthetic peptides spanning the IIICS region reveal two active regions, designated CS1 and CS5.[11] The CS1 region is found to be a major site of interaction for melanoma cells.[11]
-
1991: The minimal essential sequence for the cell adhesion activity of CS1 is identified as the tripeptide Leucine-Aspartic Acid-Valine (LDV).[7] This discovery provides a more precise tool for studying the function of this adhesion site. The receptor for both CS1 and CS5 is confirmed to be the α4β1 integrin.[12]
-
Present: The CS1 peptide continues to be a subject of intense research, with ongoing efforts to develop CS1-based inhibitors for therapeutic applications in cancer and inflammatory diseases.[13]
Quantitative Data
The interaction between the CS1 peptide and its receptor, α4β1 integrin, as well as its inhibitory effects on cell adhesion, have been quantified in various studies.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | Not explicitly reported in the provided search results. Further research is recommended to obtain a precise Kd value for the CS1-α4β1 interaction. | - | |
| IC50 for Inhibition of Cell Adhesion | 824 μM | Human CCRF-CEM cells (T-lymphoblastoid) adhering to fibronectin | [14] |
| Inhibition of Lymphocyte Binding | 54% inhibition | Human T cells binding to synovial high endothelial venules | [15] |
Signaling Pathways
The binding of the CS1 peptide to the α4β1 integrin triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, and other cellular functions. While the complete signaling network is complex and can be cell-type specific, key pathways have been elucidated.
Upon engagement by the CS1 peptide, the α4β1 integrin undergoes a conformational change, leading to the recruitment of various signaling and adaptor proteins to the cytoplasmic domains of the integrin subunits. This initiates downstream signaling cascades, including the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. Activated ERK can then phosphorylate and activate downstream kinases such as Mitogen- and Stress-Activated Kinase 1 (MSK1), which in turn can regulate gene expression and cell proliferation. Another important signaling molecule activated downstream of α4β1 is Focal Adhesion Kinase (FAK), which plays a crucial role in the turnover of focal adhesions and cell migration.
Caption: CS1-α4β1 Integrin Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound.
Cell Adhesion Assay
This protocol is designed to quantify the adhesion of cells to a substrate coated with the CS1 peptide.
Materials:
-
96-well tissue culture plates
-
This compound (e.g., EILDVPST)
-
Scrambled control peptide
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., melanoma cells, lymphocytes)
-
Serum-free cell culture medium
-
Calcein AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with 100 µL of CS1 peptide solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Coat control wells with a scrambled peptide solution or BSA solution (1% in PBS).
-
The following day, wash the wells three times with PBS to remove unbound peptide.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein AM according to the manufacturer's instructions.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate the plate at 37°C for 1-2 hours to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
In Vivo Mouse Melanoma Metastasis Model
This protocol describes a method to evaluate the effect of the CS1 peptide on melanoma metastasis in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Melanoma cell line expressing a reporter gene (e.g., luciferase)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Bioluminescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture the luciferase-expressing melanoma cells to 70-80% confluency.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Injection:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) intravenously via the tail vein.
-
-
Treatment:
-
Divide the mice into treatment and control groups.
-
Administer the CS1 peptide (e.g., intraperitoneally or intravenously) to the treatment group according to a predetermined dosing schedule.
-
Administer the vehicle control to the control group.
-
-
Monitoring Metastasis:
-
At regular intervals, monitor the development of metastases using a bioluminescence imaging system.
-
Inject the mice with luciferin (B1168401) and image the light emission from the tumor cells.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest organs (e.g., lungs, liver) for ex vivo bioluminescence imaging and histological analysis to confirm the presence and extent of metastases.
-
In Vivo Thioglycollate-Induced Peritonitis Model
This protocol is used to assess the anti-inflammatory effects of the CS1 peptide by measuring its ability to inhibit leukocyte infiltration in a mouse model of peritonitis.
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile 3% thioglycollate broth
-
This compound
-
Vehicle control (e.g., sterile saline)
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Flow cytometer
Procedure:
-
Induction of Peritonitis:
-
Treatment:
-
Divide the mice into treatment and control groups.
-
Administer the CS1 peptide (e.g., intraperitoneally) to the treatment group at a specified time point relative to thioglycollate injection.
-
Administer the vehicle control to the control group.
-
-
Peritoneal Lavage:
-
At a predetermined time point after thioglycollate injection (e.g., 4, 24, or 72 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and then collecting the fluid.
-
-
Cell Counting and Staining:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer and count the total number of cells.
-
Stain the cells with fluorescently labeled antibodies against specific leukocyte markers.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to quantify the number and percentage of different leukocyte populations (e.g., neutrophils, macrophages) that have infiltrated the peritoneal cavity.
-
A reduction in the number of infiltrating leukocytes in the CS1-treated group compared to the control group indicates an anti-inflammatory effect.
-
Experimental Workflows and Logical Relationships
The study of the this compound often involves a series of interconnected experiments to elucidate its function.
Caption: A typical experimental workflow for investigating CS1 peptide function.
Conclusion
The discovery of the this compound and its interaction with the α4β1 integrin has significantly advanced our understanding of cell adhesion and migration. From its origins in the study of alternative splicing to its current status as a potential therapeutic target, the CS1 peptide remains a focal point for research in cancer biology and immunology. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for further investigation into the multifaceted roles of this important bioactive peptide.
References
- 1. Fibronectin - Wikipedia [en.wikipedia.org]
- 2. Alternative splicing of fibronectin: three variants, three functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fibronectin gene as a model for splicing and transcription studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. cpcscientific.com [cpcscientific.com]
- 6. genscript.com [genscript.com]
- 7. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]
- 10. The CS1 segment of fibronectin is involved in human OSCC pathogenesis by mediating OSCC cell spreading, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of two distinct regions of the type III connecting segment of human plasma fibronectin that promote cell type-specific adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CS5 peptide is a second site in the IIICS region of fibronectin recognized by the integrin alpha 4 beta 1. Inhibition of alpha 4 beta 1 function by RGD peptide homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 17. Mouse model of peritonitis [bio-protocol.org]
- 18. olac.berkeley.edu [olac.berkeley.edu]
An In-depth Technical Guide to Fibronectin Alternative Splicing and the CS1 Domain
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fibronectin (FN), a critical glycoprotein (B1211001) of the extracellular matrix (ECM), plays a pivotal role in a multitude of cellular processes including adhesion, migration, growth, and differentiation.[1] Its functional diversity is vastly expanded through the mechanism of alternative splicing of its pre-mRNA, which generates numerous protein isoforms with distinct biological activities.[2] This guide provides a detailed examination of fibronectin's alternative splicing, with a specific focus on the Type III Connecting Segment (IIICS), also known as the V region, which contains the crucial CS1 cell-binding domain. The CS1 domain, through its interaction with the α4β1 integrin receptor, activates complex intracellular signaling cascades that are fundamental to physiological processes like wound healing and immune response, and pathological conditions such as cancer and inflammatory diseases.[1][3] We present a comprehensive overview of the molecular mechanisms, signaling pathways, quantitative data on cellular interactions, and detailed experimental protocols relevant to the study of the CS1 domain.
Fibronectin: Structure and Alternative Splicing
Fibronectin is a high-molecular-weight dimer composed of two nearly identical polypeptide subunits linked by disulfide bonds at their C-termini.[1] A single gene encodes the fibronectin protein; however, alternative splicing of the primary transcript occurs at three specific regions: the Extra Domain A (EDA), Extra Domain B (EDB), and the IIICS region. This process can generate up to 20 different isoforms in humans, broadly categorized into two forms: soluble plasma fibronectin (pFN) produced by hepatocytes, and insoluble cellular fibronectin (cFN), a major component of the ECM assembled by various cell types.[1][4][5]
The IIICS region is the most complex of the alternatively spliced segments. In humans, it consists of five potential splice variants (A, B, C, D, and E), which can be included or excluded in various combinations. The CS1 domain, a 25-amino acid sequence, is located within the "A" segment of the IIICS.[6][7] The minimal active sequence within CS1 required for cell adhesion has been identified as the tripeptide Leucine-Aspartic Acid-Valine (LDV).[6][8] This motif is highly conserved across species, underscoring its biological importance.[6]
Regulation of IIICS Alternative Splicing
The inclusion or exclusion of IIICS segments is a tightly regulated, cell-type-specific process controlled by various trans-acting splicing factors that bind to cis-acting regulatory sequences on the fibronectin pre-mRNA. Key splicing factors identified include:
-
Suppressor-of-white-apricot (SWAP): This splicing regulator promotes the complete exclusion of the IIICS region, leading to the IIICS-0 isoform.[5]
-
Alternative Splicing Factor/Splicing Factor 2 (ASF/SF2), also known as SRSF1: In contrast to SWAP, ASF/SF2 stimulates the inclusion of the entire IIICS region.[1][5] Overexpression of SRSF1 has been linked to higher inclusion rates of other alternatively spliced FN exons, such as EDA.[6][9]
-
Heterogeneous Nuclear Ribonucleoproteins (hnRNPs): Proteins like hnRNP A1 are known to favor exon skipping in other regions of fibronectin, such as EDA, and similar mechanisms may apply to the IIICS region.[5][10]
The activity of these splicing factors is modulated by upstream signaling pathways. For instance, the PI3K/Akt/mTOR pathway has been shown to control the phosphorylation of ASF/SF2 (SRSF1), thereby regulating its activity in EDA splicing, a mechanism that may extend to the IIICS region.[11] Additionally, cytokines such as Interleukin-1β (IL-1β), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-β (TGF-β) can influence the splicing outcome of the IIICS region, often promoting variants that lack the CS1 and CS5 binding sites.[12]
The CS1 Domain and its Interaction with α4β1 Integrin
The primary cellular receptor for the CS1 domain is the integrin α4β1 (also known as Very Late Antigen-4, VLA-4).[6][7] This interaction is distinct from the canonical RGD-motif binding mediated by other integrins like α5β1. The binding of the LDV motif in CS1 to α4β1 integrin is a high-affinity interaction, with reported dissociation constants (Kd) for peptidomimetic ligands in the nanomolar range. This specific recognition is a key driver of α4β1-mediated cell adhesion, which is critical for the trafficking and recruitment of leukocytes during inflammation and immune surveillance.[3][13]
Intracellular Signaling Pathways Activated by CS1-α4β1 Engagement
The binding of the CS1 domain to α4β1 integrin initiates a complex network of "outside-in" signaling events. Unlike α5β1, which relies heavily on Focal Adhesion Kinase (FAK) for signal transduction, α4β1 can initiate signaling through both FAK-dependent and FAK-independent pathways. A key feature of α4β1 signaling is the direct binding of the adaptor protein paxillin (B1203293) to the cytoplasmic tail of the α4 integrin subunit.[14][15] This interaction is a critical early event that modulates downstream cascades.
Core Signaling Cascades
-
FAK/Src Pathway: While α4β1 can signal independently of FAK, it can also enhance the phosphorylation and activation of FAK and the related kinase Pyk2.[5][14] Activated FAK creates a docking site for the Src family kinases. The resulting FAK-Src complex phosphorylates numerous substrates, including paxillin and p130Cas, leading to the activation of downstream pathways that regulate cell migration and survival.[5][16]
-
Paxillin-Mediated Signaling: The direct binding of paxillin to the α4 subunit is a crucial event. This association enhances the activation of FAK/Pyk2 and is required for the trans-regulation of other integrins, such as LFA-1, which is important for T-cell migration.[14][17]
-
Rho GTPase Pathway: Rho family GTPases (RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton and cell migration. CS1-α4β1 signaling distinctively modulates their activity. Often, α4β1 engagement leads to the activation of Rac1, promoting the formation of lamellipodia and cell protrusions, while simultaneously down-regulating RhoA activity.[4][18] This RhoA suppression, which can be mediated by the phosphorylation of p190RhoGAP, prevents the formation of strong stress fibers and stable focal adhesions, thereby promoting a more migratory phenotype.[4]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Ligation of β1 integrins, including α4β1, can activate PI3K, leading to the phosphorylation and activation of Akt.[6][9] This activation can occur both downstream of and independently of FAK.[9][19]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade activated by integrin signaling.[20] Activation of this pathway, often downstream of FAK and Src, leads to the phosphorylation of transcription factors that regulate genes involved in cell proliferation and differentiation.[12][21]
Quantitative Analysis of CS1-Mediated Cellular Functions
The inclusion of the CS1 domain significantly alters the adhesive and migratory properties of fibronectin. Quantitative assays reveal the potent effects of this small peptide sequence on cell behavior.
Table 1: Binding Affinities and Cellular Adhesion Parameters
| Ligand/Substrate | Receptor/Cell Type | Parameter | Value | Reference(s) |
| MUPA-LDVP Peptidomimetic | Purified α4β1 Integrin | Binding Affinity (Kd) | 0.15 nM | [22] |
| BIO1211 (LDV-based antagonist) | Jurkat E6.1 Cells | Inhibition Constant (Ki) | 6.9 ± 3.1 nM | [23] |
| CS1 Peptide | T Cells on Synovial HEVs | Inhibition of Adhesion | 54% | [13] |
| Anti-VLA-4 Antibody | T Cells on Synovial HEVs | Inhibition of Adhesion | 68% | [13] |
| Artificial ECM with RGD | HUVECs | Relative Adhesion Strength | 3-fold higher than CS5 | [17] |
| Artificial ECM with CS5 | HUVECs | Relative Adhesion Strength | - | [17] |
| Fibronectin | Fibroblasts / Glioma Cells | Initial Adhesion Strength (4°C) | ~10⁻⁵ dynes/cell | [24] |
Table 2: Effects of CS1 on Cell Migration and Invasion
| Condition | Cell Type | Assay | Observation | Reference(s) |
| Splicing out of IIICS region | Bovine Aortic Endothelial Cells | Migration Assay | Increased migration rate | [25] |
| Fibronectin Knockout | Endometrial Cells (Adenomyosis) | Transwell Migration | ~33% reduction in migration | [26] |
| Fibronectin Knockout | Endometrial Cells (Adenomyosis) | Transwell Invasion | ~40% reduction in invasion | [26] |
| CS1 Peptide Treatment | Oral Squamous Carcinoma Cells | Migration Assay | Enhanced migration | [27] |
| CS1 Blocking Peptide | Oral Squamous Carcinoma Cells | Migration Assay | Inhibited migration | [27] |
| Fibrillar FN (PEA substrate) | Human Fibroblasts | Live Cell Imaging | Peak velocity ~24 µm/hour | [28] |
| Globular FN (PMA substrate) | Human Fibroblasts | Live Cell Imaging | Peak velocity ~10 µm/hour | [28] |
Detailed Experimental Protocols
Protocol for Cell Adhesion Assay (Colorimetric)
This protocol is adapted from commercially available kits and standard laboratory procedures for quantifying cell adhesion to fibronectin-coated surfaces.[7][21]
Materials:
-
96-well or 48-well tissue culture plate
-
Fibronectin (or CS1 peptide) coating solution (e.g., 20 µg/mL in PBS)
-
Blocking Buffer (e.g., 1% BSA in serum-free medium)
-
Cell suspension (2.0 x 10⁵ cells/mL in serum-free medium)
-
Wash Buffer (e.g., 0.1% BSA in PBS)
-
Fixing Solution (e.g., 1% Glutaraldehyde in PBS)
-
Staining Solution (e.g., 0.1% Crystal Violet in ddH₂O)
-
Extraction Solution (e.g., 1% SDS or 0.5% Triton X-100 in ddH₂O)
-
ELISA plate reader (550-595 nm)
Procedure:
-
Coating: Add 100 µL of coating solution to each well. Include wells with BSA as a negative control. Incubate at 37°C for 1 hour or 4°C overnight.
-
Washing: Invert the plate to remove the coating solution. Wash twice with Wash Buffer.
-
Blocking: Add 100 µL of Blocking Buffer to each well. Incubate at 37°C for 45-60 minutes to block non-specific binding sites.
-
Cell Seeding: Wash wells once with Wash Buffer. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate at 37°C in a CO₂ incubator for 30-90 minutes to allow for cell adhesion.
-
Removal of Non-Adherent Cells: Gently wash the wells 3-5 times with Wash Buffer to remove unbound cells.
-
Fixation: Add 100 µL of Fixing Solution to each well and incubate for 10-15 minutes at room temperature.
-
Staining: Wash the plate by gentle immersion in a tray of tap water. Remove excess water. Add 100 µL of Staining Solution and incubate for 25-30 minutes at room temperature.
-
Final Washes: Wash the plate 3-5 times with water until the background is clear. Allow the plate to air dry completely.
-
Extraction & Quantification: Add 100 µL of Extraction Solution to each well. Incubate for 5-10 minutes on an orbital shaker to solubilize the dye. Read the absorbance at 595 nm using a plate reader.
Protocol for Boyden Chamber (Transwell) Migration Assay
This protocol describes a typical haptotaxis assay where cells migrate through a porous membrane toward an immobilized ECM protein.[4][29][30]
Materials:
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber or 24-well plate with Transwell inserts, 8 µm pore size is common).
-
Polycarbonate membranes.
-
Coating Solution: Fibronectin (or specific isoforms) at 10-20 µg/mL in PBS.
-
Serum-free cell culture medium.
-
Cell suspension (e.g., 5 x 10⁵ cells/mL in serum-free medium).
-
Fixative (e.g., Methanol).
-
Staining Solution (e.g., Giemsa stain or DAPI).
-
Cotton swabs.
-
Microscope.
Procedure:
-
Membrane Coating: Coat the underside of the microporous membrane with the Coating Solution. Incubate for 1-2 hours at 37°C or overnight at 4°C. Allow to air dry.
-
Chamber Assembly: Place the coated membrane in the Boyden chamber apparatus, with the coated side facing the lower compartment.
-
Loading Lower Chamber: Fill the lower wells of the chamber with 500 µL of serum-free media. Ensure no air bubbles are trapped beneath the membrane.
-
Loading Upper Chamber: Add 300 µL of the prepared cell suspension into the upper compartment (the Transwell insert).
-
Incubation: Incubate the assembled chamber for 2-24 hours (time is cell-type dependent) in a 37°C CO₂ incubator.
-
Cell Removal: Disassemble the chamber. Using a cotton swab, gently wipe the cells from the upper side of the membrane (non-migrated cells).
-
Fixation and Staining: Fix the membrane in methanol (B129727) for 10 minutes. Allow to air dry. Stain with Giemsa stain for 1 hour or DAPI for 15 minutes.
-
Washing: Briefly rinse the membrane in distilled water to destain.
-
Counting: Mount the membrane on a glass slide. Count the number of migrated cells (on the underside of the membrane) in several high-power fields using a microscope.
Protocol for RT-PCR Analysis of Fibronectin Splice Variants
This protocol provides a general framework for analyzing the relative abundance of fibronectin isoforms (e.g., those containing or lacking CS1) from total RNA.[31][32][33]
Materials:
-
Total RNA extracted from cells of interest.
-
Reverse transcriptase and associated buffers/reagents.
-
PCR primers flanking the IIICS region.
-
Taq DNA polymerase or a PCR master mix.
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis equipment and DNA stain (e.g., Ethidium Bromide or SYBR Safe).
Procedure:
-
Primer Design: Design forward and reverse primers in the exons flanking the IIICS region. This allows for the amplification of all possible splice variants within that region, which will appear as bands of different sizes.
-
Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme according to the manufacturer's protocol.
-
Polymerase Chain Reaction (PCR):
-
Set up a PCR reaction containing: cDNA template, forward primer, reverse primer, dNTPs, PCR buffer, and Taq polymerase.
-
A typical cycling profile is:
-
Initial Denaturation: 95°C for 5 minutes.
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for primer set).
-
Extension: 72°C for 1 minute (adjust based on expected product size).
-
-
Final Extension: 72°C for 7 minutes.
-
-
-
Analysis:
-
Run the PCR products on a 1.5-2.0% agarose gel.
-
Visualize the DNA bands under UV light. The size of the bands corresponds to different IIICS splice variants. For example, a larger band indicates the inclusion of IIICS segments (like CS1), while a smaller band indicates their exclusion.
-
The relative intensity of the bands can be quantified using densitometry software to estimate the ratio of different splice isoforms.
-
Conclusion and Future Directions
The alternative splicing of fibronectin, particularly within the IIICS region to include or exclude the CS1 domain, represents a sophisticated mechanism for fine-tuning cellular responses to the extracellular environment. The CS1-α4β1 interaction triggers a unique set of signaling pathways that favor a migratory, less adhesive cellular phenotype, which is critical in both physiological and pathological contexts. For drug development professionals, the specificity of the CS1-α4β1 axis presents an attractive target for therapeutic intervention in inflammatory diseases and cancer, aiming to modulate leukocyte trafficking and tumor cell metastasis. Future research should focus on further elucidating the upstream signals that dictate IIICS splicing decisions in specific disease states and on developing highly specific small molecules or biologics that can either block or even potentiate this interaction for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. innoprot.com [innoprot.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. New insights into form and function of Fibronectin Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue-specific and SRSF1-dependent splicing of fibronectin, a matrix protein that controls host cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 8. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue-specific and SRSF1-dependent splicing of fibronectin, a matrix protein that controls host cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intronic Binding Sites for hnRNP A/B and hnRNP F/H Proteins Stimulate Pre-mRNA Splicing | PLOS Biology [journals.plos.org]
- 11. Control of fibroblast fibronectin expression and alternative splicing via the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of alternative splicing of the fibronectin IIICS domain by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The RGD motif in fibronectin is essential for development but dispensable for fibril assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. web.stanford.edu [web.stanford.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Alternative splicing of the IIICS domain in fibronectin governs the role of the heparin II domain in fibrillogenesis and cell spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tissue-specific and SRSF1-dependent splicing of fibronectin, a matrix protein that controls host cell invasion [ouci.dntb.gov.ua]
- 21. cellbiologics.com [cellbiologics.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Cell adhesion to fibronectin and tenascin: quantitative measurements of initial binding and subsequent strengthening response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alternative splicing of endothelial cell fibronectin mRNA in the IIICS region. Functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The impact of fibronectin knockout on invasion and migration of endometrial cell in adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The CS1 segment of fibronectin is involved in human OSCC pathogenesis by mediating OSCC cell spreading, migration, and invasion [escholarship.org]
- 28. Cell migration on material-driven fibronectin microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 31. researchgate.net [researchgate.net]
- 32. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Expression of Fibronectin Splice Variant CS1: A Technical Guide for Researchers
An In-depth Technical Guide on the Expression, Detection, and Signaling of the Fibronectin CS1 Domain in Various Cell Types
Introduction
Fibronectin (FN) is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM) that plays a pivotal role in cell adhesion, migration, growth, and differentiation. Its functions are mediated through interactions with cell surface receptors, primarily integrins. The diversity of fibronectin's roles is expanded by alternative splicing of its pre-mRNA, which can generate up to 20 different isoforms in humans.
One of the most significant regions of alternative splicing is the Type III Connecting Segment (IIICS), which contains the Connecting Segment-1 (CS1). The CS1 domain is a 25-amino acid sequence that serves as a primary binding site for the α4β1 (VLA-4) and α4β7 integrins. This interaction is crucial for the adhesion and migration of various cell types, including lymphocytes, monocytes, and certain cancer cells. This guide provides a comprehensive overview of Fibronectin CS1 expression, detailed protocols for its detection, and a visualization of its primary signaling pathway.
Data Presentation: Fibronectin CS1 Expression
The expression of fibronectin containing the CS1 domain varies significantly among different cell types and physiological conditions. While comprehensive quantitative data comparing expression levels across a wide array of cell lines from a single study is limited, a summary of findings from multiple sources is presented below. These results are semi-quantitative and based on various detection methods, thus direct comparison of absolute expression levels between studies should be approached with caution.
| Cell Type Category | Specific Cell Type | Expression Level of CS1-FN | Detection Method | Reference / Context |
| Cancer Cells | Oral Squamous Cell Carcinoma (OSCC) | Significantly higher than normal oral keratinocytes.[1] | Immunohistochemistry, Western Blot | CS1 expression is elevated in OSCC tissues and cell lines compared to normal counterparts, suggesting a role in pathogenesis.[1] |
| Multiple Myeloma (MM) | High surface protein expression on primary MM cells and MM cell lines (U266, MM1S).[2] | Flow Cytometry, Microarray | SLAMF7 (CS1) mRNA and protein are highly expressed on MM plasma cells compared to normal plasma cells.[2] | |
| Breast Cancer, Prostate Cancer, etc. | Expression of FN splice variants is altered in many tumor types, often correlating with malignancy.[3][4] | S1 Nuclease Analysis, Immunohistochemistry | Tumor-derived cells often show different patterns of FN splicing compared to normal cells, though this is not always consistent.[3][5] | |
| Endothelial Cells | Human Microvascular Endothelial Cells (HMEC) | Present; expression can be modulated by inflammatory stimuli. | Immunofluorescence | Endothelial cells produce cellular fibronectin (cFN), which can include CS1, contributing to the subendothelial matrix.[6] |
| Rheumatoid Arthritis (RA) Synovium | Exclusively and highly expressed on inflamed endothelium.[7] | Immunohistochemistry, Electron Microscopy | CS1-containing FN is a key factor in the recruitment of leukocytes to inflamed sites.[7] | |
| Immune Cells | T Lymphocytes | Adhesion to CS1 is a key mechanism for binding to inflamed endothelium.[8] | In vitro cell binding assay | T-cell adhesion to synovial and lymph node endothelium is mediated by the interaction of VLA-4 with CS1.[8][9] |
| B-CLL Cells | Adhesion to CS1-containing fragments prevents apoptosis.[2] | Cell Viability Assay | The interaction between α4β1 on B-CLL cells and the CS1 domain promotes cell survival.[2] | |
| Fibroblasts | Normal Human Fibroblasts | Produce cellular fibronectin, which can include CS1 splice variants.[10][11] | SDS-PAGE | Fibroblasts are a primary source of cellular fibronectin, which is biochemically distinct from plasma fibronectin.[10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and comprehension. The following diagrams, generated using Graphviz, illustrate the core signaling pathway initiated by Fibronectin CS1 and a typical workflow for its detection and analysis.
Caption: CS1-α4β1 Integrin Signaling Pathway.
Caption: Workflow for Detecting Fibronectin CS1 Expression.
Experimental Protocols
Accurate detection of the CS1 splice variant of fibronectin requires optimized protocols. Below are detailed methodologies for three common immuno-based techniques.
Protocol 1: Western Blot for Fibronectin CS1 Detection
This protocol allows for the detection and relative quantification of CS1-containing fibronectin in cell lysates based on molecular weight.
1. Sample Preparation (Cell Lysate): a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-40 µg of total protein per lane onto a 6-8% SDS-PAGE gel for optimal separation of high molecular weight fibronectin (~250 kDa).[12] c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF membrane using a wet transfer system, typically overnight at 4°C at 30V to ensure efficient transfer of large proteins.[13][14]
3. Immunodetection: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12] b. Incubate the membrane with a primary antibody specific for the Fibronectin CS1 domain, diluted in blocking buffer, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST.[12] d. Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
4. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. b. Capture the signal using a digital imager or X-ray film. c. Perform densitometry analysis using software like ImageJ to quantify band intensity. Normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Immunofluorescence (IF) for Fibronectin CS1 Localization
This protocol is used to visualize the spatial distribution of CS1-containing fibronectin, such as in the extracellular matrix or within cells.
1. Cell Preparation: a. Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency. b. Gently wash the cells once with PBS. c. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[3][15] d. Wash three times for 5 minutes each with PBS. e. For intracellular staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[3][15] For extracellular matrix staining, skip this step.
2. Immunostaining: a. Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 10% normal goat serum or 3% BSA in PBS) for 1 hour at room temperature.[3] b. Dilute the primary antibody against Fibronectin CS1 in the blocking buffer. c. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[3] d. Wash the coverslips three times for 10 minutes each with PBS. e. Dilute a fluorophore-conjugated secondary antibody in the blocking buffer. f. Add the secondary antibody and incubate for 1 hour at room temperature, protected from light.[3][15]
3. Mounting and Imaging: a. Wash the coverslips three times for 10 minutes each with PBS. The final wash can include a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.[15] b. Mount the coverslips onto glass slides using an anti-fade mounting medium. c. Seal the edges with nail polish and allow to dry. d. Image the slides using a fluorescence or confocal microscope.
Protocol 3: Flow Cytometry for Fibronectin CS1 Quantification
This protocol enables the quantification of cell surface or intracellular CS1-FN expression on a single-cell basis.
1. Cell Preparation: a. Prepare a single-cell suspension from cultured cells or tissues. For adherent cells, use a non-enzymatic dissociation buffer to preserve surface proteins. b. Count the cells and resuspend them in ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide) at a concentration of 1-10 x 10^6 cells/mL.[16] c. Aliquot approximately 1 x 10^6 cells into each flow cytometry tube.
2. Staining: a. (Optional) Fc Block: To prevent non-specific binding to Fc receptors (especially on immune cells), incubate cells with an Fc receptor blocking solution for 10-15 minutes on ice.[16] b. Add the fluorophore-conjugated primary antibody specific for Fibronectin CS1. If the primary antibody is not conjugated, a two-step staining process with a fluorescent secondary antibody will be required. c. Vortex gently and incubate for 30 minutes on ice, protected from light. d. Wash the cells twice by adding 2 mL of staining buffer, centrifuging at 350 x g for 5 minutes, and decanting the supernatant.[16] e. (If needed) Secondary Staining: If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of staining buffer containing the appropriate fluorophore-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark, then repeat the wash step (2d). f. (Optional) Viability Dye: A fixable viability dye can be included to exclude dead cells from the analysis.
3. Data Acquisition and Analysis: a. Resuspend the final cell pellet in 300-500 µL of staining buffer. b. Acquire the samples on a flow cytometer. Be sure to include unstained cells and isotype controls to set appropriate gates and assess background fluorescence. c. Analyze the data using flow cytometry software. The expression of CS1 can be reported as the percentage of positive cells or the Mean Fluorescence Intensity (MFI).
References
- 1. The CS1 segment of fibronectin is involved in human OSCC pathogenesis by mediating OSCC cell spreading, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Fibronectin as a multiregulatory molecule crucial in tumor matrisome: from structural and functional features to clinical practice in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Shaping Oncogenic Microenvironments: Contribution of Fibronectin [frontiersin.org]
- 6. Phosphorylated vimentin-triggered fibronectin matrix disaggregation enhances the dissemination of Treponema pallidum subsp. pallidum across the microvascular endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibronectin in Malignancy: Cancer-Specific Alterations, Pro-Tumoral Effects, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective Extracellular Matrix Proteomics Approach Identifies Fibronectin Proteolysis by A Disintegrin-like and Metalloprotease Domain with Thrombospondin Type 1 Motifs (ADAMTS16) and Its Impact on Spheroid Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
- 10. Fibroblast cellular and plasma fibronectins are similar but not identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the biological response of endothelial and fibroblast cells cultured on synthetic scaffolds with various hydrophilic/hydrophobic ratios: influence of fibronectin adsorption and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrated multi-dimensional comparison of proteomic profiles across 54 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GEO Accession viewer [ncbi.nlm.nih.gov]
- 16. Frontiers | Ultrasensitive Quantification of Cytokine Proteins in Single Lymphocytes From Human Blood Following ex-vivo Stimulation [frontiersin.org]
An In-depth Technical Guide to the Structural and Signaling Characteristics of the Fibronectin CS1 Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Connecting Segment-1 (CS1), a key motif within the alternatively spliced type III connecting segment (IIICS) of fibronectin, plays a pivotal role in cell adhesion, signaling, and migration. This technical guide provides a comprehensive overview of the structural characteristics of the CS1 sequence, its interaction with the integrin α4β1 (VLA-4), and the subsequent intracellular signaling cascades. Detailed experimental protocols for studying these interactions and quantitative binding data are also presented to facilitate further research and therapeutic development.
Introduction
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix, is integral to a multitude of cellular processes, including embryogenesis, tissue repair, and cell migration.[1] Its functions are mediated through interactions with cell surface receptors, primarily integrins. The CS1 sequence represents a major cell adhesion site within fibronectin, distinct from the classical Arg-Gly-Asp (RGD) motif. The primary receptor for CS1 is the integrin VLA-4, which is predominantly expressed on leukocytes, stem cells, and certain tumor cells.[2] The specific interaction between CS1 and VLA-4 is a critical mediator of inflammatory responses, immune cell trafficking, and metastasis, making it a significant target for therapeutic intervention.
Structural Characteristics of the Fibronectin CS1 Sequence
Primary Amino Acid Sequence
The CS1 region is a 25-amino acid segment located in the IIICS domain of human fibronectin. The minimal active sequence for cell adhesion has been identified as the tripeptide Leu-Asp-Val (LDV) .[1] A commonly studied and highly active peptide fragment derived from CS1 is the octapeptide with the sequence Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr (EILDVPST) .[1][3]
Secondary and Tertiary Structure
In solution, short peptides like CS1 are typically flexible and exist in a random coil conformation.[4] This inherent flexibility is believed to be crucial for its ability to productively engage with the binding pocket of the VLA-4 integrin. While a crystal structure of the CS1 peptide in complex with VLA-4 is not yet available in the public domain, molecular modeling studies have been conducted to understand the binding interface.[5][6] These models, based on the known structures of other integrin-ligand complexes, suggest that the LDV motif of CS1 docks into a crevice at the interface of the α4 and β1 subunits of VLA-4. The interaction is stabilized by co-ordination with a divalent cation, typically Mg²⁺ or Mn²⁺, within the Metal Ion-Dependent Adhesion Site (MIDAS) of the β1 subunit.[7]
The CS1 Receptor: Integrin α4β1 (VLA-4)
VLA-4 is a heterodimeric transmembrane receptor composed of an α4 and a β1 subunit.[2] Its expression is largely restricted to hematopoietic cells, playing a crucial role in their adhesion to the endothelium and migration into tissues. VLA-4 can exist in different activation states, which modulate its affinity for ligands like CS1 and the vascular cell adhesion molecule-1 (VCAM-1).[4] "Inside-out" signaling, often initiated by chemokines, can induce a conformational change in VLA-4, shifting it from a low-affinity to a high-affinity state, thereby promoting ligand binding and cell adhesion.[2]
Quantitative Analysis of the CS1-VLA-4 Interaction
The binding affinity between the CS1 peptide and the VLA-4 integrin is a key parameter in understanding its biological function and in the development of targeted therapeutics. While a definitive dissociation constant (Kd) for the linear EILDVPST peptide is not consistently reported in the literature, related cyclic peptides containing the LDV motif have been shown to bind to purified α4β1 with high affinity, exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar range.[8]
| Ligand | Receptor | Binding Parameter | Value (nM) | Experimental Method |
| c(LDV-NH-CH(CH3)-CO-N(CH3)-CH(CH2Ph)-CO) | Purified α4β1 Integrin | IC50 | 4.3 ± 0.5 | Competitive Solid-Phase Binding Assay |
| c(LDV-NH-CH(CH2Ph)-CO-N(CH3)-CH(CH3)-CO) | Purified α4β1 Integrin | IC50 | 7.8 ± 0.9 | Competitive Solid-Phase Binding Assay |
Table 1: Binding affinities of representative LDV-containing cyclopeptides to α4β1 integrin. Data extracted from Piras et al. (2017).[8]
Signaling Pathways Activated by CS1-VLA-4 Engagement
The binding of the CS1 sequence to VLA-4 initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This signaling pathway regulates a variety of cellular functions, including cell migration, proliferation, and gene expression.
The FAK/Paxillin (B1203293) Pathway
A central event in VLA-4 signaling is the recruitment and activation of Focal Adhesion Kinase (FAK) and the adaptor protein paxillin to the cytoplasmic tail of the integrin.[9][10]
Upon CS1 binding, VLA-4 clustering leads to the recruitment of paxillin to the cytoplasmic domain of the α4 subunit.[10] This, in turn, facilitates the recruitment and autophosphorylation of FAK.[11] Activated FAK then phosphorylates other downstream targets, including p130Cas, which forms a complex with Crk and DOCK180 to activate the Rho GTPase Rac1.[12] Rac1 activation is a key driver of actin cytoskeleton reorganization, leading to the formation of lamellipodia and subsequent cell migration.[9]
Regulation of Matrix Metalloproteinase (MMP) Expression
The CS1-VLA-4 interaction can also influence the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and are crucial for cell invasion and migration.
The signaling cascade initiated by FAK can activate the Ras-Raf-MEK-ERK (MAPK) pathway.[13] This pathway leads to the activation of transcription factors such as AP-1 (a dimer of c-Jun and c-Fos) and NF-κB. These transcription factors then bind to the promoter regions of MMP genes, such as MMP-2 and MMP-9, to upregulate their expression. The increased production of these proteases facilitates the degradation of the surrounding extracellular matrix, which is a critical step in processes like leukocyte extravasation and tumor cell invasion.
Experimental Protocols
Static Cell Adhesion Assay
This protocol details a method for quantifying cell adhesion to immobilized CS1 peptide.
Materials:
-
96-well tissue culture plates
-
Fibronectin CS1 peptide (EILDVPST)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Cells expressing VLA-4 (e.g., Jurkat T-cells)
-
Calcein-AM or Crystal Violet stain
-
Plate reader
Procedure:
-
Plate Coating:
-
Dissolve CS1 peptide in PBS to a final concentration of 10-20 µg/mL.
-
Add 50 µL of the CS1 peptide solution to the desired wells of a 96-well plate.
-
To control wells, add 50 µL of 1% BSA in PBS (as a negative control).
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash each well three times with 200 µL of PBS.
-
Add 100 µL of 1% BSA in PBS to all wells to block non-specific binding.
-
Incubate at 37°C for 1 hour.
-
-
Cell Seeding:
-
Wash the wells three times with 200 µL of serum-free cell culture medium.
-
Resuspend VLA-4 expressing cells in serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well.
-
Incubate at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Washing and Quantification:
-
Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.
-
Quantify the adherent cells using either Calcein-AM (for live cells) or Crystal Violet (for fixed cells) according to the manufacturer's instructions.
-
Read the fluorescence or absorbance on a plate reader.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique to measure the kinetics and affinity of biomolecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Recombinant soluble VLA-4 integrin
-
This compound
-
Running buffer (e.g., HBS-P+)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a mixture of NHS and EDC.
-
Inject a solution of recombinant VLA-4 (the ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the activated surface.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the CS1 peptide (the analyte) in the running buffer.
-
Inject the CS1 peptide solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand.
-
-
Data Analysis:
-
After each injection, allow the analyte to dissociate in the running buffer.
-
Regenerate the sensor surface with a pulse of a low pH solution (e.g., glycine-HCl, pH 2.0) if necessary.
-
Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
The Fibronectin CS1 sequence is a critical mediator of cell adhesion and signaling through its interaction with the integrin VLA-4. Its simple yet specific LDV motif provides a versatile tool for studying the intricate mechanisms of cell migration, immune response, and cancer metastasis. The detailed understanding of its structural characteristics and the downstream signaling pathways it triggers offers valuable insights for the development of novel therapeutics aimed at modulating these processes. The experimental protocols provided herein serve as a foundation for researchers to further explore the multifaceted roles of the CS1-VLA-4 axis in health and disease.
References
- 1. Structure-function analysis of the human integrin VLA-4 (alpha 4/beta 1). Correlation of proteolytic alpha 4 peptides with alpha 4 epitopes and sites of ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VLA-4 - Wikipedia [en.wikipedia.org]
- 3. VLA-4 mediates CD3-dependent CD4+ T cell activation via the CS1 alternatively spliced domain of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple activation states of VLA-4. Mechanistic differences between adhesion to CS1/fibronectin and to vascular cell adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 3D structure model of integrin alpha 4 beta 1 complex: I. Construction of a homology model of beta 1 and ligand binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 3D structure model of integrin alpha 4 beta 1 complex: I. Construction of a homology model of beta 1 and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutation of putative divalent cation sites in the alpha 4 subunit of the integrin VLA-4: distinct effects on adhesion to CS1/fibronectin, VCAM-1, and invasin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VLA-4 phosphorylation during tumor and immune cell migration relies on its coupling to VEGFR2 and CXCR4 by syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paxillin binding to the alpha 4 integrin subunit stimulates LFA-1 (integrin alpha L beta 2)-dependent T cell migration by augmenting the activation of focal adhesion kinase/proline-rich tyrosine kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct association of pp125FAK with paxillin, the focal adhesion- targeting mechanism of pp125FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes | PLOS One [journals.plos.org]
- 13. Effect of the interaction between fibronectin and VLA-4 on the proliferation of human B cells, especially a novel human B-cell line, OPM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fibronectin CS1 signaling pathways in lymphocytes
An In-depth Technical Guide to Fibronectin CS1 Signaling Pathways in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between the connecting segment-1 (CS1) of fibronectin and the α4β1 integrin (Very Late Antigen-4, VLA-4) on lymphocytes is a critical event in immunology and a key target for therapeutic intervention in various inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the core signaling pathways initiated by this interaction. It details the molecular cascade, from receptor engagement to downstream cellular responses, presents quantitative data from key studies, outlines detailed experimental protocols for investigating these pathways, and provides visual representations of the signaling architecture. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and modulate lymphocyte function.
Introduction to Fibronectin CS1 and VLA-4 in Lymphocyte Biology
Fibronectin, a major component of the extracellular matrix, plays a pivotal role in cell adhesion, migration, and signaling. The CS1 domain, an alternatively spliced region of fibronectin, is of particular interest as it serves as a primary ligand for the α4β1 integrin (VLA-4), which is highly expressed on lymphocytes. The minimal amino acid sequence within CS1 required for this interaction is Leucine-Aspartic Acid-Valine (LDV)[1]. The engagement of VLA-4 by the CS1 domain is a key step in lymphocyte trafficking, including the process of extravasation from blood vessels into tissues during immune surveillance and inflammatory responses. This interaction also provides costimulatory signals that modulate lymphocyte activation and proliferation.
Upon binding to CS1, VLA-4 undergoes a conformational change, leading to the initiation of intracellular signaling cascades. These "outside-in" signals are crucial for a range of lymphocyte functions, including cytoskeletal rearrangement for migration, changes in gene expression, and crosstalk with other signaling pathways, such as those initiated by the T-cell receptor (TCR). Understanding the intricacies of these signaling pathways is paramount for the development of targeted therapies for autoimmune diseases, chronic inflammation, and hematological malignancies.
Core Signaling Pathways
The binding of fibronectin's CS1 domain to VLA-4 on the lymphocyte surface triggers a complex and coordinated series of intracellular events. These events can be broadly categorized into proximal signaling at the plasma membrane and downstream cascades that relay the signal to the nucleus and cytoskeleton.
Proximal Signaling Events: FAK and Paxillin (B1203293)
Immediately following VLA-4 ligation, a key event is the recruitment and activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).
-
FAK/Pyk2 Activation: FAK and Pyk2 are recruited to the cytoplasmic tail of the β1 integrin subunit. Their activation is a critical early step that serves as a scaffold for the assembly of a larger signaling complex.
-
Paxillin Recruitment and Phosphorylation: Paxillin, an adaptor protein, is recruited to the α4 integrin subunit. The binding of paxillin is crucial for the efficient activation of FAK and Pyk2. Upon VLA-4 engagement, paxillin itself becomes phosphorylated on multiple tyrosine and serine/threonine residues, creating docking sites for other signaling molecules. Disruption of the paxillin-binding site on the α4 integrin has been shown to significantly reduce VLA-4-mediated phosphorylation of Pyk2 and FAK[2].
Downstream Signaling Cascades
The activated FAK/paxillin complex initiates several downstream signaling pathways that are critical for lymphocyte function.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.
-
PI3K Activation: FAK can activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 serves as a docking site for Akt (also known as Protein Kinase B) at the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2.
-
Cellular Outcomes: Activated Akt has numerous downstream targets that promote cell survival by inhibiting apoptosis and regulate cell cycle progression and metabolism.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade that is often activated downstream of integrin signaling and plays a key role in cell proliferation, differentiation, and survival.
-
Activation Cascade: The activation of FAK can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade.
-
Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors, leading to changes in gene expression that can promote lymphocyte activation and proliferation. Cross-linking of VLA-4 has been shown to increase ERK1/ERK2 tyrosine phosphorylation and activity in monocytic cells[3].
VLA-4 signaling is intimately linked to the regulation of the actin cytoskeleton, which is essential for lymphocyte migration. This is primarily mediated by the Rho family of small GTPases, including Rac1, RhoA, and Cdc42.
-
Rac1 Activation: The FAK/paxillin complex can lead to the activation of Rac1, a key regulator of lamellipodia formation and cell protrusion at the leading edge of migrating cells.
-
RhoA Regulation: The activity of RhoA, which is involved in the formation of stress fibers and contraction at the trailing edge, is also modulated by VLA-4 signaling.
-
Cell Migration: The coordinated activation and inactivation of these GTPases are essential for the cycles of adhesion, protrusion, and detachment that drive lymphocyte migration.
Quantitative Data from Key Experiments
The following tables summarize quantitative data from studies investigating fibronectin CS1-VLA-4 interactions.
Table 1: Inhibition of Lymphocyte Adhesion
| Cell Type | Inhibitor | Concentration | % Inhibition of Adhesion | Reference |
| Human T cells | CS1 peptide | Not specified | 54% | [4] |
| Human T cells | Anti-fibronectin Ab | Not specified | 51% | [4] |
| Human T cells | Anti-VLA-4α Ab | Not specified | 68% | [4] |
| Human T cells | Anti-VCAM-1 + CS1 | Not specified | 65% | [4] |
| CD4+ T cells | Anti-VLA-4 Ab | Not specified | 10-40% (to native FN) | [5][6] |
Table 2: Lymphocyte Migration
| Cell Type | Substrate | Observation | Reference |
| SLA B cells & T lymphoblasts | VCAM-1/Fc | 6-20 fold higher migration than on fibronectin | [7] |
| SLA B cells & T lymphoblasts | Fibronectin | Migration is site-density dependent | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study fibronectin CS1-VLA-4 signaling in lymphocytes.
Lymphocyte Adhesion Assay
This protocol is for quantifying the adhesion of lymphocytes to fibronectin or CS1-coated surfaces.
Materials:
-
96-well microplate
-
Fibronectin (e.g., from bovine plasma) or synthetic CS1 peptide
-
Coating buffer (e.g., PBS)
-
Washing buffer (e.g., 0.1% BSA in RPMI medium)
-
Blocking buffer (e.g., 0.5% BSA in RPMI medium)
-
Lymphocyte suspension (e.g., 4 x 10^5 cells/ml)
-
CFSE (Carboxyfluorescein succinimidyl ester) for cell labeling
-
Fluorescent plate reader
Procedure:
-
Coating:
-
Coat wells of a 96-well plate with fibronectin (e.g., 20 µg/ml) or CS1 peptide in coating buffer. Leave some wells uncoated as a negative control.
-
Incubate for 1 hour at 37°C or overnight at 4°C.
-
-
Blocking:
-
Wash the wells twice with washing buffer.
-
Add blocking buffer to each well and incubate for 45-60 minutes at 37°C in a CO2 incubator.
-
-
Cell Preparation:
-
Label lymphocytes with CFSE according to the manufacturer's protocol.
-
Resuspend the labeled cells in adhesion solution (e.g., serum-free RPMI) at a concentration of 4 x 10^5 cells/ml.
-
-
Adhesion:
-
Wash the coated plate with washing buffer.
-
Add 50 µl of the cell suspension to each well.
-
Incubate for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently wash the wells 2-3 times with washing buffer to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence in each well using a fluorescent plate reader.
-
The percentage of adherent cells can be calculated by comparing the fluorescence of the test wells to that of a standard curve of known cell numbers.
-
Transwell Migration Assay
This protocol is for assessing the migration of lymphocytes through a porous membrane towards a chemoattractant, with the membrane coated with fibronectin.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for lymphocytes)
-
24-well plate
-
Fibronectin
-
Coating buffer (e.g., PBS)
-
Migration buffer (e.g., serum-free RPMI)
-
Chemoattractant (e.g., 10% FBS or specific chemokines)
-
Lymphocyte suspension (e.g., 1 x 10^6 cells/ml)
-
Staining solution (e.g., DAPI or Crystal Violet)
-
Microscope
Procedure:
-
Coating:
-
Coat the underside of the Transwell insert membrane with fibronectin (e.g., 10-20 µg/ml in PBS).
-
Incubate for at least 30-60 minutes at 37°C.
-
-
Cell Preparation:
-
Resuspend lymphocytes in migration buffer to a concentration of 1 x 10^6 cells/ml.
-
-
Assay Setup:
-
Add migration buffer containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the fibronectin-coated Transwell insert into the well.
-
Add the lymphocyte suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate for 2-5 hours at 37°C in a CO2 incubator.
-
-
Cell Removal and Staining:
-
Carefully remove the Transwell insert.
-
Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI).
-
-
Quantification:
-
Count the number of migrated cells in several fields of view using a microscope.
-
The results can be expressed as the average number of migrated cells per field.
-
Immunoprecipitation and Western Blotting for Phosphorylated Proteins
This protocol is for detecting the phosphorylation of specific proteins (e.g., FAK, paxillin) following VLA-4 engagement.
Materials:
-
Lymphocytes
-
Stimulation agent (e.g., fibronectin-coated beads or soluble CS1 peptide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-VLA-4)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies for Western blotting (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-paxillin, anti-paxillin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation:
-
Stimulate lymphocytes with the fibronectin-coated beads or CS1 peptide for various time points.
-
-
Cell Lysis:
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies of interest.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the fold-change in phosphorylation.
-
Conclusion and Future Directions
The signaling pathways initiated by the interaction of fibronectin CS1 with VLA-4 on lymphocytes are fundamental to the immune response. The core of this signaling involves the activation of FAK and paxillin, leading to the engagement of downstream PI3K/Akt and MAPK/ERK pathways, and the regulation of small GTPases to control cell migration. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore these pathways.
Future research in this area will likely focus on several key aspects:
-
Integrin Crosstalk: A deeper understanding of the molecular mechanisms underlying the crosstalk between VLA-4 and other integrins, such as LFA-1, will be crucial for a complete picture of lymphocyte adhesion and migration.
-
Therapeutic Targeting: The development of more specific and potent inhibitors of key signaling molecules in the VLA-4 pathway holds great promise for the treatment of inflammatory diseases and cancer.
-
In Vivo Imaging: Advanced imaging techniques will allow for the real-time visualization of these signaling events in vivo, providing a more physiologically relevant understanding of lymphocyte behavior.
By continuing to unravel the complexities of fibronectin CS1-VLA-4 signaling, the scientific community can pave the way for novel and effective therapeutic strategies to modulate the immune system.
References
- 1. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paxillin binding to the alpha 4 integrin subunit stimulates LFA-1 (integrin alpha L beta 2)-dependent T cell migration by augmenting the activation of focal adhesion kinase/proline-rich tyrosine kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VLA-4 integrin cross-linking on human monocytic THP-1 cells induces tissue factor expression by a mechanism involving mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VLA-4 mediates CD3-dependent CD4+ T cell activation via the CS1 alternatively spliced domain of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VLA-4 mediates CD3-dependent CD4+ T cell activation via the CS1 alternatively spliced domain of fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular matrix ligand fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Connecting Segment 1 (CS1) in Fibronectin: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structure, function, and therapeutic potential of the CS1 domain, a key mediator of cell adhesion, migration, and signaling through its interaction with integrin α4β1.
Introduction
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a pivotal player in a vast array of cellular processes, including adhesion, migration, growth, and differentiation.[1] Its functional diversity is, in part, attributable to a series of modular domains, each with specific binding partners and cellular functions. Among these, the Connecting Segment 1 (CS1), located within the alternatively spliced type III connecting segment (IIICS or V region), has emerged as a critical regulator of cell-specific interactions. This technical guide provides a comprehensive overview of the CS1 domain, its interaction with the α4β1 integrin receptor, the downstream signaling cascades it initiates, and its implications in health and disease, with a particular focus on its potential as a therapeutic target.
The CS1 Domain: Structure and Binding to Integrin α4β1
The CS1 domain is a 25-amino acid sequence that provides a major cell adhesion site within fibronectin, distinct from the classical Arginine-Glycine-Aspartic acid (RGD) motif.[2] The minimal essential sequence for α4β1 integrin recognition within CS1 has been identified as the tripeptide Leucine-Aspartic acid-Valine (LDV).[2][3] This LDV motif is highly conserved across species, underscoring its fundamental biological importance.[2] The interaction between CS1 and the α4β1 integrin (also known as Very Late Antigen-4, VLA-4) is a key molecular event that governs the adhesion and migration of various cell types, including lymphocytes, monocytes, and melanoma cells.[4][5]
Quantitative Analysis of CS1-Integrin α4β1 Interaction
The binding of the CS1 domain to the α4β1 integrin is a specific and quantifiable interaction. The affinity of this binding can be modulated by the activation state of the integrin. Various studies have quantified the inhibitory effects of CS1-derived peptides on cell adhesion, providing valuable data for the development of targeted therapeutics.
| Peptide/Molecule | Assay | Cell Type | IC50 Value | Reference |
| c(ILDV-NH(CH2)5CO) | Inhibition of MOLT-4 cell adhesion to fibronectin | Human T-lymphoblastic leukemia (MOLT-4) | 3.6 ± 0.44 µM | [2] |
| Linear CS-1 peptide (25-amino acid) | Inhibition of MOLT-4 cell adhesion to fibronectin | Human T-lymphoblastic leukemia (MOLT-4) | ~18 µM | [2] |
| BIO1211 | Inhibition of Jurkat cell adhesion to VCAM-1 | Human T-lymphocyte (Jurkat) | 4.6 nM | [3] |
| BIO1211 | Inhibition of Jurkat cell adhesion to fibronectin | Human T-lymphocyte (Jurkat) | 5.5 nM | [3] |
| α4 integrin receptor antagonist 3 | Inhibition of K562 cell adhesion to VCAM-1 | Human erythroleukemia (K562) | 130 nM | [6] |
Table 1: Inhibitory concentrations (IC50) of various CS1-related peptides and small molecules on α4β1 integrin-mediated cell adhesion.
The dissociation constant (Kd) provides a measure of the binding affinity between a ligand and its receptor. While direct Kd values for the native CS1 peptide are not always readily available in the literature, studies on small molecule inhibitors targeting the same binding site on α4β1 provide insights into the affinity of this interaction.
| Ligand | Receptor | Method | Kd Value | Reference |
| BIO1211 | α4β1 integrin (non-activated state) | Radioligand binding assay | 20-40 nM | [7] |
| BIO1211 | α4β1 integrin (activated state with Mn2+) | Radioligand binding assay | 100 pM | [7] |
| BIO1211 | α4β1 integrin (co-activated with Mn2+ and TS2/16 mAb) | Radioligand binding assay | 18 pM | [7] |
Table 2: Dissociation constants (Kd) of a high-affinity α4β1 integrin inhibitor, demonstrating the impact of integrin activation state on binding affinity.
Signaling Pathways Triggered by CS1-α4β1 Integrin Engagement
The binding of the CS1 domain to α4β1 integrin is not merely a passive adhesion event; it actively triggers intracellular signaling cascades that regulate a multitude of cellular functions, most notably cell migration and survival.
Upon CS1 binding, α4β1 integrin clustering leads to the recruitment and activation of Focal Adhesion Kinase (FAK) at the cytoplasmic tail of the integrin. FAK autophosphorylation creates a binding site for the Src-homology 2 (SH2) domain of the Src family kinases, leading to the formation of a FAK-Src signaling complex. This complex then phosphorylates a number of downstream adaptor proteins, including paxillin and p130Cas.[8][9]
The phosphorylation of paxillin and p130Cas creates docking sites for other signaling molecules, including guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs), which are critical regulators of the Rho family of small GTPases.[10][11][12] This leads to the activation of Rac1, a key promoter of lamellipodia formation and cell protrusion, and the localized inhibition of RhoA, which is involved in stress fiber formation and cell contraction.[13] The coordinated regulation of Rac1 and RhoA is essential for directional cell migration.
The Role of CS1 in Physiological and Pathological Processes
The CS1-α4β1 interaction is implicated in a variety of biological processes, ranging from normal immune surveillance to the progression of several diseases.
-
Inflammation and Immune Response: The adhesion of leukocytes to the vascular endothelium is a critical step in their recruitment to sites of inflammation. The CS1-α4β1 interaction plays a significant role in this process, mediating the rolling and firm adhesion of lymphocytes and monocytes.[14][15]
-
Atherosclerosis: The recruitment of monocytes to the arterial wall is a key event in the development of atherosclerotic plaques. The expression of CS1-containing fibronectin is upregulated in atherosclerotic lesions, and the interaction with α4β1 on monocytes contributes to their accumulation.[14][15]
-
Cancer Metastasis: Altered fibronectin expression is a hallmark of many cancers. The CS1-α4β1 interaction can promote tumor cell migration, invasion, and survival, thereby contributing to metastatic dissemination.[6][16][17]
-
Hematopoiesis: The interaction between hematopoietic progenitor cells and the bone marrow stroma is crucial for the regulation of blood cell formation. The CS1-α4β1 pathway is involved in the adhesion and proliferation of these progenitor cells.[18]
Therapeutic Targeting of the CS1-α4β1 Interaction
The central role of the CS1-α4β1 interaction in various pathological processes has made it an attractive target for therapeutic intervention. The development of small molecule inhibitors and peptide-based antagonists that block this interaction has shown promise in preclinical and clinical studies for a range of inflammatory diseases and cancers. The quantitative data on the inhibitory activity of various CS1 analogs provide a strong foundation for the rational design of novel and more potent therapeutic agents.
Experimental Protocols
A variety of in vitro assays are instrumental in studying the function of the CS1 domain and its interaction with α4β1 integrin.
Solid-Phase Binding Assay (ELISA-based)
This assay is used to quantify the binding affinity of CS1 peptides to purified α4β1 integrin.
Methodology:
-
Coating: Microplate wells are coated with a solution of purified α4β1 integrin and incubated to allow for adsorption to the plastic surface.[19][20]
-
Washing: The wells are washed to remove any unbound integrin.[19][20]
-
Blocking: A solution of bovine serum albumin (BSA) is added to block any remaining non-specific binding sites on the well surface.[19][20]
-
Peptide Incubation: Serial dilutions of a biotinylated CS1 peptide are added to the wells and incubated to allow for binding to the immobilized integrin.[19]
-
Washing: The wells are washed to remove unbound peptide.[19]
-
Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated CS1 peptide.[19]
-
Substrate Addition: A chromogenic substrate for HRP, such as TMB, is added, resulting in a color change.[21]
-
Quantification: The reaction is stopped, and the absorbance is read using a microplate reader. The binding affinity (Kd) can be calculated from the resulting binding curve.[19]
Transwell Cell Migration Assay
This assay is used to assess the effect of CS1 peptides on the directional migration of cells.
Methodology:
-
Setup: A chemoattractant is placed in the lower chamber of a Transwell plate. A porous membrane insert separates the upper and lower chambers.[14]
-
Cell Seeding: Cells, pre-incubated with or without a CS1 peptide inhibitor, are seeded into the upper chamber.[14]
-
Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.[14]
-
Cell Removal: Non-migrated cells are removed from the upper surface of the membrane.[4]
-
Staining and Quantification: Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[4] The speed and directionality of cell migration can be quantified using image analysis software.[14][15]
Rac1 Activation Assay (Pull-down Assay)
This assay is used to measure the levels of active, GTP-bound Rac1 in response to cell adhesion to CS1.
Methodology:
-
Cell Stimulation: Cells are allowed to adhere to plates coated with the CS1 peptide.
-
Lysis: Cells are lysed in a buffer containing the p21-binding domain (PBD) of the p21-activated kinase (PAK), which specifically binds to the active, GTP-bound form of Rac1.[22][23]
-
Pull-down: The PBD is conjugated to agarose (B213101) or magnetic beads, which are used to "pull down" the active Rac1 from the cell lysate.[4][22]
-
Washing: The beads are washed to remove non-specifically bound proteins.[4]
-
Elution and Detection: The bound proteins are eluted and analyzed by Western blotting using an antibody specific for Rac1. The amount of active Rac1 is then quantified.[22][23]
Conclusion
The Connecting Segment 1 of fibronectin is a crucial mediator of cell-matrix interactions, with profound implications for cell adhesion, migration, and signaling. Its specific interaction with integrin α4β1 triggers a well-defined signaling cascade that is central to numerous physiological and pathological processes. The detailed understanding of the CS1-α4β1 axis, supported by quantitative binding data and well-established experimental protocols, provides a solid foundation for the development of novel therapeutics targeting a range of diseases, from inflammatory disorders to cancer. Continued research into the intricate regulatory mechanisms of this pathway will undoubtedly unveil further opportunities for therapeutic intervention and deepen our understanding of the dynamic interplay between cells and their extracellular environment.
References
- 1. Paxillin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of c(ILDV-NH(CH2)5CO), a novel, selective, cyclic peptide inhibitor of VLA-4-mediated cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. Tyrosine phosphorylation of paxillin, FAK, and p130CAS: effects on cell spreading and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paxillin-Y118 phosphorylation contributes to the control of Src-induced anchorage-independent growth by FAK and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role played by paxillin and paxillin tyrosine phosphorylation in hepatocyte growth factor/sphingosine-1-phosphate-mediated reactive oxygen species generation, lamellipodia formation, and endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GEFs and GAPs: critical elements in the control of small G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rho GAPs and GEFs: Controling switches in endothelial cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Describing Directional Cell Migration with a Characteristic Directionality Time | PLOS One [journals.plos.org]
- 14. escholarship.org [escholarship.org]
- 15. Collective cell migration has distinct directionality and speed dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]
- 18. Effect of divalent cations on the affinity and selectivity of alpha4 integrins towards the integrin ligands vascular cell adhesion molecule-1 and mucosal addressin cell adhesion molecule-1: Ca2+ activation of integrin alpha4beta1 confers a distinct ligand specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A High-Throughput Solid-Phase Microplate Protein-Binding Assay to Investigate Interactions between Myofilament Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. cellbiolabs.com [cellbiolabs.com]
The Role of Fibronectin CS1 Peptide in Inflammation: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of the fibronectin connecting segment-1 (CS1) peptide in inflammatory processes. This document details the molecular mechanisms, experimental validation, and methodologies pertinent to the study of this key interaction.
Executive Summary
Inflammation is a complex biological response fundamental to immunity and tissue repair, yet its dysregulation underlies numerous chronic diseases. A key event in the inflammatory cascade is the recruitment of leukocytes from the bloodstream to the site of inflammation, a process critically mediated by the interaction between the α4β1 integrin (Very Late Antigen-4 or VLA-4) on leukocytes and specific ligands on the vascular endothelium. One such crucial ligand is the Connecting Segment-1 (CS1), an alternatively spliced domain of fibronectin. The CS1 peptide, containing the minimal Leu-Asp-Val (LDV) motif, has emerged as a significant modulator of inflammatory responses by engaging VLA-4 and triggering intracellular signaling cascades that govern cell adhesion and migration. This guide provides a comprehensive overview of the CS1 peptide's role in inflammation, its signaling mechanisms, quantitative effects, and the experimental protocols used for its investigation, serving as a vital resource for researchers in immunology and drug development.
The CS1-VLA-4 Axis in Leukocyte Trafficking
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix, plays a crucial role in cell adhesion, migration, and differentiation.[1] The CS1 domain is a specific region within the type III connecting segment (IIICS) of fibronectin.[2][3][4] The primary receptor for the CS1 domain on leukocytes is the α4β1 integrin, also known as VLA-4.[5][6] VLA-4 is expressed on various immune cells, including T and B cells, monocytes, and eosinophils, but not neutrophils.[7]
The interaction between the CS1 peptide and VLA-4 is a key step in the adhesion of leukocytes to the vascular endothelium at sites of inflammation.[8] This adhesion is a prerequisite for the subsequent migration of these immune cells into the inflamed tissue.[9] The minimal recognition sequence within the CS1 peptide for VLA-4 binding is the tripeptide motif Leu-Asp-Val (LDV).[6][10] Synthetic peptides containing this sequence can competitively inhibit the binding of leukocytes to fibronectin, thereby attenuating the inflammatory response.[8]
Intracellular Signaling Pathways Activated by CS1-VLA-4 Engagement
The binding of the CS1 peptide to VLA-4 initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling, which ultimately regulates leukocyte adhesion, migration, and gene expression. Two primary signaling pathways have been elucidated: a FAK-independent pathway and a FAK-dependent pathway.
FAK-Independent Signaling Pathway
A prominent signaling cascade initiated by CS1-VLA-4 interaction operates independently of Focal Adhesion Kinase (FAK). This pathway is crucial for cell motility.[11]
-
c-Src Activation: Upon CS1 binding, the α4 cytoplasmic domain promotes the activation of the proto-oncogene tyrosine-protein kinase c-Src. This activation can occur independently of paxillin (B1203293) binding to the α4 subunit.[11]
-
p130Cas Phosphorylation: Activated c-Src then phosphorylates the docking protein p130Cas.
-
Rac Activation: The phosphorylation of p130Cas leads to the activation of the small GTPase Rac. Rac is a key regulator of the actin cytoskeleton, and its activation is essential for the formation of lamellipodia and cell migration.
FAK-Dependent and Paxillin-Mediated Signaling
In addition to the FAK-independent pathway, VLA-4 signaling can also involve FAK and the adaptor protein paxillin. This pathway is particularly important for regulating the spatial activation of Rac.
-
Paxillin Binding and GIT1 Recruitment: The cytoplasmic tail of the α4 integrin subunit can directly bind to paxillin.[5] This α4-paxillin complex then recruits the GTPase-activating protein (GAP) GIT1.[12]
-
Regulation of Rac Activity: The formation of the α4-paxillin-GIT1 complex leads to the inhibition of Rac activation.[12] This localized inhibition of Rac is crucial for establishing cell polarity during migration, preventing the formation of lamellipodia at the sides and rear of the cell.[12]
-
FAK Involvement: In some cellular contexts, the association of paxillin with the α4 tail can enhance the phosphorylation of FAK, which in turn can contribute to cell migration.[5] FAK, in complex with Src, can phosphorylate various substrates, including p130Cas, thereby converging with the FAK-independent pathway.[13]
Quantitative Effects of CS1 Peptide on Inflammatory Responses
The inhibitory effects of the CS1 peptide on leukocyte adhesion and migration have been quantified in numerous studies. These findings underscore the therapeutic potential of targeting the CS1-VLA-4 interaction in inflammatory diseases.
| Parameter | Cell Type/Model | Experimental Condition | Inhibition (%) | Reference |
| T-cell Adhesion | Human Synovial HEVs | CS1 peptide | 54 | [8] |
| T-cell Adhesion | Human Peripheral Lymph Node HEVs | CS1 peptide | 45 | [8] |
| T-cell Adhesion | Human Synovial HEVs | Anti-VLA-4α antibody | 68 | [8] |
| T-cell Adhesion | Human Synovial HEVs | Anti-VCAM-1 + CS1 peptide | 65 | [8] |
| Parameter | Cell Type/Model | Treatment | Effect | Reference |
| Cytokine Production | Activated Monocytes | Cross-linking of CS1 (SLAMF7) | Reduced production of TNF-α and IL-12p70 | [12] |
| Cytokine Production | Gingival Fibroblasts | IL-1β and TNF-α | Stimulation of IL-6 and LIF mRNA and protein | [14] |
| Gene Expression | Human Dermal Fibroblasts | Fibronectin EDA domain (activates α4β1) | Increased expression of VCAM1, TNF, IL-10, and IL-13 | [15] |
Experimental Protocols
Investigating the role of the CS1 peptide in inflammation involves a variety of in vitro assays. The following sections provide detailed methodologies for two key experiments: the static cell adhesion assay and the transwell migration assay.
Static Cell Adhesion Assay
This assay quantifies the adhesion of leukocytes to a substrate coated with the CS1 peptide or fibronectin.
Materials:
-
96-well tissue culture plates (flat-bottom)
-
Fibronectin or CS1 peptide solution (e.g., 10-20 µg/mL in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking
-
Leukocyte cell suspension (e.g., T-lymphocytes, monocytes)
-
Cell labeling dye (e.g., Calcein-AM or Crystal Violet)
-
Wash buffer (e.g., PBS with 0.1% BSA)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
For Crystal Violet: 0.1% Crystal Violet solution in 2% ethanol (B145695), 2% SDS solution for elution
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 50-100 µL of fibronectin or CS1 peptide solution. As a negative control, coat some wells with BSA solution. Incubate the plate at 37°C for 1 hour or at 4°C overnight.
-
Washing and Blocking: Aspirate the coating solution and wash the wells twice with wash buffer. Block the wells by adding 100 µL of 1% BSA solution and incubate at 37°C for 45-60 minutes to prevent non-specific cell binding.
-
Cell Seeding: Wash the wells again with wash buffer. Prepare a leukocyte suspension at a concentration of 2-4 x 10^5 cells/mL in serum-free medium. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with wash buffer to remove non-adherent cells.
-
Quantification (Crystal Violet Method):
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the wells with water.
-
Stain the cells with 100 µL of 0.1% Crystal Violet solution for 10-25 minutes.
-
Wash the wells thoroughly with water until the background is clear.
-
Allow the plate to dry completely.
-
Elute the stain by adding 100 µL of 2% SDS solution to each well and incubate for 30 minutes at room temperature.
-
Read the absorbance at 550-590 nm using a plate reader.[16]
-
Transwell Migration Assay
This assay measures the chemotactic migration of leukocytes through a porous membrane towards a chemoattractant, and the inhibitory effect of the CS1 peptide on this process.
Materials:
-
24-well plates with transwell inserts (e.g., 8 µm pore size)
-
Chemoattractant solution (e.g., chemokines like SDF-1α in serum-free medium)
-
Leukocyte cell suspension
-
CS1 peptide (for inhibition experiments)
-
Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.2% Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
-
For quantification by elution: 33% acetic acid or 90% acetic acid, plate reader[17][18]
Procedure:
-
Preparation of Chambers: Place the transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
Cell Preparation: Resuspend leukocytes in serum-free medium to a concentration of 1-5 x 10^5 cells/mL. For inhibition studies, pre-incubate the cells with the CS1 peptide for a specified time.
-
Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-24 hours, depending on the cell type and chemoattractant.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.
-
Stain the cells by immersing the insert in 0.2% Crystal Violet solution for 3-5 minutes.
-
Wash the insert with water to remove excess stain.
-
-
Quantification:
-
Microscopy: Allow the membrane to dry, then view and count the stained cells in several fields of view using a microscope. Calculate the average number of migrated cells.
-
Elution: Elute the crystal violet from the stained cells by incubating the insert in 33% or 90% acetic acid for 10 minutes with shaking. Transfer the eluate to a 96-well plate and measure the absorbance at 590 nm.[17][18]
-
Conclusion and Future Directions
The this compound and its interaction with the VLA-4 integrin represent a critical control point in the inflammatory cascade. The detailed understanding of the downstream signaling pathways, both FAK-dependent and -independent, provides a molecular basis for the observed effects of CS1 on leukocyte adhesion and migration. The quantitative data from various in vitro and in vivo models strongly support the potential of targeting this interaction for therapeutic intervention in a range of inflammatory disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this pathway and to screen for novel modulators.
Future research should focus on further dissecting the context-dependent nuances of VLA-4 signaling in different leukocyte subsets and under various inflammatory conditions. The development of more specific and potent small molecule or peptide-based inhibitors of the CS1-VLA-4 interaction holds significant promise for the next generation of anti-inflammatory therapeutics. Furthermore, exploring the interplay between VLA-4 signaling and other inflammatory pathways will be crucial for a holistic understanding of immune cell regulation and for the design of combination therapies.
References
- 1. Leukocyte-endothelial monolayer adhesion assay (static conditions) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin-mediated Signaling via Paxillin-GIT1-PIX Promotes Localized Rac Activation at the Leading Edge and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin-mediated Signaling via Paxillin-GIT1-PIX Promotes Localized Rac Activation at the Leading Edge and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Binding of paxillin to alpha4 integrins modifies integrin-dependent biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]
- 10. peptide.com [peptide.com]
- 11. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-1beta and TNF-alpha regulate IL-6-type cytokines in gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CD4+ T Cell Interstitial Migration Controlled by Fibronectin in the Inflamed Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 17. corning.com [corning.com]
- 18. researchhub.com [researchhub.com]
The Biological Relevance of Fibronectin CS1: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibronectin (FN), a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a critical regulator of numerous cellular processes, including adhesion, migration, growth, and differentiation. Its functional diversity is partially conferred by alternative splicing of the primary FN transcript, which generates multiple protein isoforms. One of the most significant regions of alternative splicing is the Type III Connecting Segment (IIICS), which can contain a 25-amino acid sequence known as Connecting Segment-1 (CS1). The CS1 domain serves as a primary recognition site for the α4β1 integrin (also known as Very Late Antigen-4, VLA-4), a receptor predominantly expressed on leukocytes, hematopoietic progenitor cells, and various cancer cells. This interaction triggers specific intracellular signaling cascades that are distinct from those initiated by the canonical RGD motif of fibronectin, playing pivotal roles in inflammation, immune response, wound healing, and cancer metastasis. This guide provides an in-depth examination of the structure, function, and biological relevance of the CS1 domain, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
The Structure and Function of the CS1 Domain
The CS1 domain is a key cell attachment site located within the IIICS region of fibronectin.[1][2] Unlike the central cell-binding domain which contains the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence recognized by α5β1 and other integrins, the CS1 domain provides an alternative, cell-type specific adhesion mechanism.
-
Primary Structure: The full 25-amino acid sequence of CS1 is DELPQLVTLPHPNLHGPEILDVPST.
-
Minimal Active Motif: Extensive peptide mapping studies have identified the tripeptide Leucine-Aspartic acid-Valine (LDV) as the minimal essential sequence required for α4β1 integrin binding and cell adhesion.[3] An 8-amino acid peptide, EILDVPST, which contains this motif, is often used in functional studies.[3] The LDV sequence is highly conserved across species, underscoring its biological importance.[3]
The primary function of CS1 is to act as a ligand for the α4β1 integrin. This interaction is central to mediating the adhesion and migration of α4β1-expressing cells.[4][5]
Quantitative Data and Biological Interactions
The interaction between CS1 and α4β1 integrin is a key event in several physiological and pathological processes. While direct kinetic binding constants (Kd) are not frequently cited in the literature, the functional affinity and relevance are demonstrated through various quantitative and semi-quantitative experimental results.
Table 1: Functional Concentrations of CS1 Peptides in Cellular Assays
| Cell Type / System | CS1 Peptide Concentration | Observed Effect | Reference Context |
| Melanoma Cells | 100 µg/mL | Inhibition of cell spreading on fibronectin | Used as a competitive inhibitor to demonstrate specificity. |
| T Lymphoblastoid Cells | 10-100 µg/mL | Abrogation of binding to RA synovial endothelium | Demonstrates CS1's role in leukocyte adhesion in inflammation.[6] |
| B-CLL Cells | Not specified (used as substrate) | Increased cell viability (anti-apoptotic effect) | Shows survival signaling through CS1-integrin interaction.[7] |
| Oral Squamous Carcinoma Cells | 10 µM | Promotion of cell spreading, migration, and invasion | Highlights the pro-metastatic role of the CS1 domain.[8] |
| Human T Cells | 100 µg/mL | Inhibition of T cell binding to synovial HEVs by 54% | Quantifies the contribution of CS1 to lymphocyte adhesion.[9] |
Table 2: Expression of CS1-Containing Fibronectin in Disease
| Disease State | Tissue / Fluid | Finding | Significance | Reference Context |
| Rheumatoid Arthritis | Synovial Fluid | Significantly higher FN levels than in plasma (Ratio ~2.49).[10] | Suggests local production of FN within the inflamed joint.[10][11] | |
| Rheumatoid Arthritis | Synovial Tissue | CS1-FN mRNA detected in lining synoviocytes and endothelial cells. | Indicates that CS1 isoforms are actively produced at the site of inflammation.[12] | |
| Osteoarthritis | Synovial Fluid | Intermediate FN levels, lower than RA.[11] | FN levels, including CS1 isoforms, correlate with the degree of inflammation.[13] | |
| Head and Neck Cancer | Tumor Tissue | FN1 (gene for fibronectin) is significantly overexpressed.[14] | High FN1 expression correlates with higher pathological stage and poor prognosis.[14] | |
| Various Cancers | Tumor Microenvironment | FN is abundant and promotes tumor progression and metastasis.[15][16] | Aberrant FN expression is a hallmark of many solid tumors.[17] |
CS1-Mediated Signaling Pathways
Binding of the CS1 domain to α4β1 integrin initiates a distinct intracellular signaling cascade that modulates cytoskeletal dynamics to favor a migratory phenotype. This is primarily achieved through the strategic regulation of Rho family small GTPases. Unlike α5β1 integrin, which typically activates RhoA to promote stress fiber formation and stable focal adhesions, α4β1 engagement by CS1 leads to RhoA inhibition.[7]
This process begins with the clustering of α4β1 integrins, leading to the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src.[1][18] FAK and Src cooperate to phosphorylate scaffolding proteins like paxillin (B1203293).[1][2][18] This complex then activates p190RhoGAP, a GTPase-activating protein that specifically promotes the hydrolysis of GTP on RhoA, thereby inactivating it.[7][19] The suppression of RhoA activity leads to the disassembly of contractile actin stress fibers. Concurrently, this pathway facilitates the activation of Rac1, which promotes the formation of lamellipodia and membrane ruffles, key structures for cell migration.[6][20][21]
References
- 1. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adhesion of fibroblasts to fibronectin stimulates both serine and tyrosine phosphorylation of paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. peptide.com [peptide.com]
- 6. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α4β1 Integrin/Ligand Interaction Inhibits α5β1-induced Stress Fibers and Focal Adhesions via Down-Regulation of RhoA and Induces Melanoma Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]
- 9. Fibronectin in Cancer: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibronectin in plasma and synovial fluid of patients with rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synovial fluid and plasma fibronectin levels in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternatively spliced CS-1 fibronectin isoform and its receptor VLA-4 in rheumatoid arthritis synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different synovial fluid fibronectin levels in rheumatoid variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Overexpression of Fibronectin 1 Promotes Cancer Progression and Associated with M2 Macrophages Polarization in Head and Neck Squamous Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fibronectin: How Its Aberrant Expression in Tumors May Improve Therapeutic Targeting [jcancer.org]
- 16. Frontiers | Shaping Oncogenic Microenvironments: Contribution of Fibronectin [frontiersin.org]
- 17. Fibronectin: How Its Aberrant Expression in Tumors May Improve Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adhesion of fibroblasts to fibronectin stimulates both serine and tyrosine phosphorylation of paxillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integrin-mediated Signals Regulated by Members of the Rho Family of GTPases - PMC [pmc.ncbi.nlm.nih.gov]
The Competitive Interplay of Fibronectin CS1 and VCAM-1 for VLA-4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interaction between Fibronectin connecting segment 1 (CS1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), focusing on their competitive binding to the Very Late Antigen-4 (VLA-4) integrin. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of cell adhesion, immunology, and oncology. Herein, we present a compilation of quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.
Core Interaction: A Tripartite Relationship
The interaction between leukocytes and the endothelium is a critical process in immune surveillance and inflammation, predominantly mediated by the binding of integrins on leukocytes to their ligands on endothelial cells. A key player in this process is the integrin α4β1, also known as VLA-4, which is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. VLA-4 recognizes two primary ligands: the CS1 domain of fibronectin, an extracellular matrix protein, and VCAM-1, a cell surface glycoprotein (B1211001) typically expressed on activated endothelial cells.[1][2]
The binding of VLA-4 to both Fibronectin CS1 and VCAM-1 is crucial for leukocyte tethering, rolling, and firm adhesion to the vascular endothelium, prerequisite steps for their subsequent transmigration into tissues. The competitive nature of this binding suggests a sophisticated regulatory mechanism for leukocyte trafficking in both normal physiological processes and pathological conditions such as autoimmune diseases and cancer metastasis.[3][4]
Quantitative Analysis of Molecular Interactions
Understanding the quantitative aspects of these interactions is paramount for the development of targeted therapeutics. The binding affinities of VLA-4 for its ligands have been a subject of intense research.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| VLA-4 and VCAM-1 | Fluorescence Resonance Energy Transfer (FRET) | 41.82 ± 2.36 nM | [2] |
| VLA-4 and VCAM-1 | Surface Plasmon Resonance (SPR) | 39.60 ± 1.78 nM | [2] |
| VLA-4 and Fibronectin CS1 | Not explicitly found in the literature | - |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize the Fibronectin CS1 and VCAM-1 interaction with VLA-4.
Surface Plasmon Resonance (SPR) for Measuring VLA-4/VCAM-1 Binding Affinity
This protocol is adapted from a study that quantified the VLA-4/VCAM-1 interaction.[2]
Objective: To determine the dissociation constant (Kd) of the VLA-4 and VCAM-1 interaction.
Materials:
-
BIAcore 3000 instrument with CM5 sensor chips
-
Recombinant human VCAM-1/Fc chimera
-
Recombinant human VLA-4
-
Human antibody capture kit (including anti-human IgG (Fc) antibody)
-
EDC/NHS for surface activation
-
Regeneration buffer (e.g., 3 M magnesium chloride)
-
Running buffer (e.g., HBS-P)
Procedure:
-
Surface Preparation:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a mixture of 400 mM EDC and 100 mM NHS for 7 minutes.
-
Immobilize the anti-human IgG (Fc) antibody onto the activated surface by injecting it at a concentration of 25 µg/ml.
-
Inject the VCAM-1/Fc chimera, which will be captured by the immobilized anti-human IgG (Fc) antibody.
-
-
Binding Analysis:
-
Prepare a series of VLA-4 solutions of varying concentrations (e.g., 100, 150, 400, 450, and 500 nM) in running buffer.
-
Inject the VLA-4 solutions sequentially over the sensor chip surface at a constant flow rate (e.g., 5 µl/min).
-
Monitor the binding response in real-time as sensorgrams.
-
-
Data Analysis:
-
After each VLA-4 injection, regenerate the sensor surface using the regeneration buffer to remove the bound VLA-4.
-
Fit the obtained sensorgram data to a suitable binding model (e.g., Langmuir 1:1 binding model) using the BIAevaluation software to calculate the association (ka) and dissociation (kd) rate constants.
-
The dissociation constant (Kd) is then calculated as the ratio of kd/ka.
-
Cell Adhesion Assay to Assess Competitive Inhibition
This protocol provides a framework for investigating the inhibitory effect of the Fibronectin CS1 peptide on VLA-4-dependent cell adhesion to VCAM-1.[6][7]
Objective: To determine the IC50 of the CS1 peptide for the inhibition of VLA-4-expressing cell adhesion to immobilized VCAM-1.
Materials:
-
96-well tissue culture plates
-
Recombinant human VCAM-1
-
VLA-4 expressing cells (e.g., Jurkat T-cells, U937 monocytes)
-
This compound (and a scrambled control peptide)
-
Bovine Serum Albumin (BSA) for blocking
-
Cell labeling dye (e.g., Calcein-AM)
-
PBS and cell culture medium
-
Plate reader for fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant VCAM-1 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound VCAM-1.
-
Block the wells with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Label the VLA-4 expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free cell culture medium.
-
Prepare a serial dilution of the this compound and the scrambled control peptide.
-
Pre-incubate the cells with the different concentrations of the peptides for 30 minutes at 37°C.
-
-
Adhesion and Quantification:
-
Add the pre-treated cells to the VCAM-1 coated wells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each peptide concentration relative to the control (no peptide).
-
Plot the percentage of adhesion against the peptide concentration and fit the data to a dose-response curve to determine the IC50 value for the CS1 peptide.
-
Signaling Pathways
The binding of ligands to VLA-4 and VCAM-1 initiates intracellular signaling cascades, known as "inside-out" and "outside-in" signaling, respectively. These pathways are crucial for modulating cell adhesion and migration.
VLA-4 "Inside-Out" Signaling
Chemokine signaling, for example through the CXCR4 receptor, can activate intracellular pathways that lead to a conformational change in VLA-4, increasing its affinity for its ligands. This process is termed "inside-out" signaling.
Caption: VLA-4 "Inside-Out" Signaling Pathway.
VCAM-1 "Outside-In" Signaling
Upon binding of VLA-4, VCAM-1 can transduce signals into the endothelial cell, a process known as "outside-in" signaling. This signaling cascade can lead to cytoskeletal rearrangements and the opening of endothelial cell junctions to facilitate leukocyte transmigration.
Caption: VCAM-1 "Outside-In" Signaling Pathway.
Logical Relationship: Competitive Binding
The primary interaction between Fibronectin CS1 and VCAM-1 is their competition for the same receptor, VLA-4. This competitive relationship is a key regulatory point in leukocyte adhesion.
Caption: Competitive binding of FN CS1 and VCAM-1 to VLA-4.
Conclusion
The interplay between Fibronectin CS1 and VCAM-1 in their binding to VLA-4 is a finely tuned mechanism that governs leukocyte trafficking. While VCAM-1 is a key player in inflammation-induced adhesion, the constitutive presence of fibronectin in the extracellular matrix adds another layer of complexity to this regulation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further dissect these interactions and to develop novel therapeutic strategies targeting the VLA-4 adhesion pathway. Future research should aim to precisely quantify the binding affinity of VLA-4 for Fibronectin CS1 to enable a more direct comparison with VCAM-1 and to elucidate any differential signaling outcomes resulting from the binding of these two important ligands.
References
- 1. Multiple activation states of VLA-4. Mechanistic differences between adhesion to CS1/fibronectin and to vascular cell adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VCAM-1 on activated endothelium interacts with the leukocyte integrin VLA-4 at a site distinct from the VLA-4/fibronectin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VLA‐4 Molecules on Tumor Cells Initiate an Adhesive Interaction with VCAM‐1 Molecules on Endothelial Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of VLA-4/CS-1 and VLA-4/VCAM adhesion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Fibronectin CS1-Mediated Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing cell adhesion mediated by the Connecting Segment-1 (CS1) domain of fibronectin. It delves into the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and targeting this important biological process.
Introduction: The CS1 Domain and its Receptor
Cell adhesion to the extracellular matrix (ECM) is a fundamental process that orchestrates tissue development, immune responses, and wound healing. Fibronectin, a key component of the ECM, possesses multiple domains that mediate cellular interactions. One such critical domain is the Connecting Segment-1 (CS1), a region encoded by an alternatively spliced exon of the fibronectin gene.
The primary receptor for the CS1 domain is the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2] This heterodimeric transmembrane receptor is predominantly expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils, as well as on hematopoietic progenitor cells and certain cancer cells. The interaction between CS1 and α4β1 is pivotal for leukocyte trafficking to sites of inflammation and for the homing of hematopoietic stem cells to the bone marrow.
The minimal recognition motif within the CS1 domain for α4β1 integrin has been identified as the tripeptide sequence Leu-Asp-Val (LDV) .[3] This short peptide sequence is sufficient to support cell adhesion and migration.
Quantitative Analysis of the CS1-α4β1 Interaction
The binding affinity between the CS1 domain and the α4β1 integrin is a critical parameter that dictates the strength and dynamics of cell adhesion. This interaction is subject to regulation by cellular activation states and the presence of divalent cations. The affinity is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.
| Ligand | Receptor | Cell Type | Conditions | Dissociation Constant (Kd) | Measurement Technique |
| LDV-FITC Peptide | α4β1 Integrin | U937 cells | Presence of Mn2+ | 0.3 nM[4] | Fluorescence-based binding assay |
| LDV-FITC Peptide | α4β1 Integrin | U937 cells | Absence of Mn2+ | 12 nM[4] | Fluorescence-based binding assay |
| VCAM-1 | VLA-4 (α4β1) | - | - | 39.60 ± 1.78 nM[5] | Surface Plasmon Resonance (SPR) |
| VCAM-1 | VLA-4 (α4β1) | - | - | 41.82 ± 2.36 nM[5] | Förster Resonance Energy Transfer (FRET) |
Note: VCAM-1 is another major ligand for α4β1 and its Kd is provided for comparative purposes.
Signaling Pathways in CS1-Mediated Adhesion
The engagement of α4β1 integrin by the CS1 domain of fibronectin initiates a cascade of intracellular signaling events that regulate cell behavior, including adhesion, migration, and survival. Notably, this signaling pathway can operate independently of Focal Adhesion Kinase (FAK), a key mediator in other integrin signaling pathways.
A central event in CS1-mediated signaling is the activation of the non-receptor tyrosine kinase c-Src . This activation leads to the subsequent phosphorylation of the adaptor protein p130Cas and the activation of the Rho family GTPase, Rac . The activation of this c-Src/p130Cas/Rac pathway is crucial for the cytoskeletal rearrangements required for cell spreading and migration.
Visualizing the CS1-α4β1 Signaling Pathway
Caption: FAK-independent signaling pathway initiated by CS1-α4β1 binding.
Experimental Protocols for Studying CS1-Mediated Adhesion
A variety of in vitro assays are employed to investigate the principles of CS1-mediated cell adhesion. These can be broadly categorized into static and flow-based assays.
Static Cell Adhesion Assay
This assay measures the ability of cells to adhere to a CS1-coated surface under static conditions.
Materials:
-
96-well or 48-well tissue culture plates
-
Fibronectin or CS1 peptide (e.g., EILDVPST)
-
Bovine Serum Albumin (BSA) for blocking
-
Phosphate Buffered Saline (PBS)
-
Cell suspension of interest (e.g., lymphocytes, monocytes)
-
Fixative (e.g., 4% paraformaldehyde or 0.1% glutaraldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet in 20% ethanol)
-
Extraction solution (e.g., 1% SDS)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a microplate with fibronectin or CS1 peptide solution (e.g., 20 µg/ml in PBS) and incubate for 1 hour at 37°C or overnight at 4°C.[5][6] Coat control wells with BSA.
-
Washing: Aspirate the coating solution and wash the wells twice with PBS.
-
Blocking: Block non-specific binding by adding a blocking buffer (e.g., 0.5% BSA in PBS) to each well and incubating for 30-60 minutes at 37°C.[5][6]
-
Cell Seeding: Wash the wells with PBS. Prepare a cell suspension (e.g., 4 x 10^5 cells/ml) in serum-free medium and add to each well.[5]
-
Incubation: Incubate the plate for 30-90 minutes at 37°C in a CO2 incubator to allow for cell adhesion.[7][8]
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.[5][8]
-
Fixation: Fix the adherent cells by adding a fixative solution and incubating for 10-15 minutes at room temperature.[5][7]
-
Staining: Wash the wells with PBS and stain the fixed cells with Crystal Violet solution for 10 minutes at room temperature.[5][6]
-
Washing: Wash the wells thoroughly with water to remove excess stain and allow them to dry completely.[5][6]
-
Extraction: Add an extraction solution to each well to solubilize the stain from the adherent cells.
-
Quantification: Measure the absorbance of the extracted stain using a plate reader at a wavelength of 550-595 nm.[5][7] The absorbance is directly proportional to the number of adherent cells.
Visualizing the Static Adhesion Assay Workflow
Caption: Workflow for a static cell adhesion assay.
Flow-Based Cell Adhesion Assay
This assay mimics physiological conditions by measuring cell adhesion to a CS1-coated surface under laminar flow. It is particularly relevant for studying leukocyte adhesion to the endothelium.
Materials:
-
Flow chamber (e.g., parallel-plate flow chamber or microfluidic device)
-
Syringe pump
-
Inverted microscope with a camera
-
Fibronectin or CS1 peptide
-
Endothelial cells (optional, for co-culture experiments)
-
Cell suspension of interest, potentially fluorescently labeled
Protocol:
-
Chamber Preparation: Coat the bottom surface of the flow chamber with fibronectin or CS1 peptide solution as described for the static assay.[9] For co-culture experiments, grow a confluent monolayer of endothelial cells in the chamber.[9]
-
Assembly: Assemble the flow chamber and connect it to a syringe pump.
-
Cell Perfusion: Perfuse the cell suspension through the chamber at a defined shear stress (e.g., 0.5-2.0 dyn/cm²).[10]
-
Observation: Observe and record cell adhesion to the coated surface in real-time using an inverted microscope.
-
Quantification: Quantify the number of adherent cells per unit area from the recorded images or videos. For more detailed analysis, fluorescently label the cells and quantify adhesion using flow cytometry by analyzing the number of single and double-positive events (if co-cultured with another labeled cell type).[11]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique to measure the kinetics (association and dissociation rates) and affinity of the CS1-α4β1 interaction in real-time.
General Protocol Outline:
-
Chip Preparation: Select a suitable sensor chip (e.g., CM5) and immobilize one of the binding partners (ligand), typically the CS1 peptide, onto the chip surface.
-
Analyte Injection: Inject a solution containing the other binding partner (analyte), the purified α4β1 integrin, at various concentrations over the chip surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as koff/kon.
Visualizing the SPR Workflow
Caption: General workflow for Surface Plasmon Resonance analysis.
Conclusion and Future Directions
The interaction between the CS1 domain of fibronectin and the α4β1 integrin is a well-defined and crucial adhesion mechanism, particularly in the context of immunology and hematology. The identification of the LDV motif as the minimal binding sequence and the elucidation of the FAK-independent, c-Src-mediated downstream signaling pathway have provided a solid foundation for understanding its biological roles.
For researchers and drug development professionals, this pathway presents an attractive target for therapeutic intervention. Modulating the CS1-α4β1 interaction could offer novel strategies for treating inflammatory diseases, autoimmune disorders, and certain types of cancer. The experimental protocols outlined in this guide provide the necessary tools to further investigate the nuances of this interaction and to screen for potential therapeutic agents that can either inhibit or enhance this critical cell adhesion process. Future research will likely focus on the in vivo relevance of the detailed signaling events and the development of highly specific and potent modulators of the CS1-α4β1 axis.
References
- 1. peptide.com [peptide.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Activation-dependent recognition by hematopoietic cells of the LDV sequence in the V region of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. cellbiologics.com [cellbiologics.com]
- 9. In vitro Flow Adhesion Assay for Analyzing Shear-resistant Adhesion of Metastatic Cancer Cells to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. protocols.io [protocols.io]
Methodological & Application
Application Notes: Utilizing Fibronectin CS1 Peptide for Cell Adhesion Assays
References
- 1. researchgate.net [researchgate.net]
- 2. neuvitro.com [neuvitro.com]
- 3. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VLA-4 - Wikipedia [en.wikipedia.org]
- 5. Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin VLA-4 enhances sialyl-Lewisx/a-negative melanoma adhesion to and extravasation through the endothelium under low flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative method for quantification of cell-cell adhesion in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. nj.gov [nj.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. The fibronectin concentration that optimally maintains porcine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. advancedbiomatrix.com [advancedbiomatrix.com]
- 15. Fibronectin in cell adhesion and migration via N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Coating Plates with Fibronectin CS1 Peptide
These application notes provide a detailed protocol for coating cell culture plates with Fibronectin Connecting Segment 1 (CS1) peptide, a key recognition site for α4β1 integrin. This procedure facilitates cell adhesion and is crucial for researchers and drug development professionals studying cellular processes such as migration, signaling, and differentiation.
Introduction
Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that binds to integrin receptors on the cell surface, mediating cell adhesion and migration. The CS1 domain of fibronectin is a critical cell attachment site that specifically interacts with the α4β1 integrin. This interaction plays a significant role in various physiological and pathological processes, including immune responses, inflammation, and cancer metastasis. Coating tissue culture plates with the CS1 peptide provides a defined substrate for studying α4β1 integrin-mediated cell functions.
Core Principles
The protocol is based on the passive adsorption of the Fibronectin CS1 peptide to the surface of polystyrene cell culture plates. The peptide solution is incubated in the wells, allowing the peptide to bind to the plastic. Subsequent washing steps remove any unbound peptide, leaving a uniform layer for cell attachment. The optimal coating concentration and incubation time may vary depending on the cell type and specific experimental requirements, necessitating empirical determination for best results.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for coating plates with full-length fibronectin, which can be used as a starting point for optimizing protocols for the CS1 peptide. Researchers should perform dose-response experiments to determine the optimal coating concentration for their specific cell type and application.
Table 1: Recommended Coating Parameters for Fibronectin
| Parameter | Recommended Range | Notes |
| Coating Concentration | 1 - 5 µg/cm² | Optimal concentration is cell-type dependent. |
| Incubation Time | 30 minutes - overnight | Longer incubation times may enhance binding. |
| Incubation Temperature | Room Temperature or 37°C | 37°C may accelerate the coating process. |
| Diluent | Sterile PBS, Serum-free medium, or Sterile Water | Ensure the diluent is free of proteins that may compete for binding. |
Table 2: Example Cell Proliferation Data on Fibronectin Coating (Porcine Satellite Cells)
| Fibronectin Concentration | Effect on Proliferation | Doubling Time |
| 1 µg/mL | Increased proliferation compared to gelatin | - |
| 5 µg/mL | Effective at supporting proliferation | Lowest doubling time (p<0.05) |
| 10 µg/mL | Effective at supporting proliferation | - |
| 20 µg/mL | Effective at supporting proliferation | Lowest doubling time (p<0.05) |
Experimental Protocols
Protocol 1: Coating Cell Culture Plates with this compound
This protocol describes the steps for coating multi-well plates with this compound. All steps should be performed under sterile conditions in a laminar flow hood.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, tissue culture-treated multi-well plates
-
Sterile, conical tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of this compound:
-
Refer to the manufacturer's instructions for reconstituting the lyophilized CS1 peptide to a stock solution (e.g., 1 mg/mL). Use sterile, nuclease-free water or PBS.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous vortexing.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.
-
-
Preparation of Coating Solution:
-
Thaw an aliquot of the CS1 peptide stock solution.
-
Dilute the stock solution to the desired final coating concentration (e.g., 1-10 µg/mL) in sterile PBS or serum-free cell culture medium. The optimal concentration should be determined experimentally.
-
-
Coating the Plates:
-
Add a sufficient volume of the coating solution to each well to completely cover the bottom surface. For example:
-
96-well plate: 50-100 µL per well
-
24-well plate: 200-300 µL per well
-
6-well plate: 1-1.5 mL per well
-
-
Ensure even distribution of the solution across the well surface.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours or at 4°C overnight. Alternatively, incubation at 37°C for 30-60 minutes can be effective.
-
-
Washing:
-
Carefully aspirate the coating solution from the wells.
-
Wash the wells 2-3 times with sterile PBS to remove any unbound peptide. Be gentle to avoid scratching the coated surface.
-
-
Cell Seeding:
-
The coated plates are now ready for cell seeding. Add the cell suspension directly to the wells.
-
Protocol 2: Cell Adhesion Assay on this compound-Coated Plates
This protocol provides a method to quantify cell adhesion to CS1 peptide-coated surfaces.
Materials:
-
CS1 peptide-coated multi-well plates (prepared as in Protocol 1)
-
Control wells coated with a non-adhesive protein (e.g., Bovine Serum Albumin, BSA)
-
Cell suspension in serum-free medium
-
Cell stain (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension in serum-free medium at the desired concentration.
-
Add the cell suspension to each well of the CS1-coated and control plates.
-
Incubate the plates for a defined period (e.g., 30-90 minutes) at 37°C in a humidified incubator.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Wash the wells with water.
-
Stain the cells with a 0.1% Crystal Violet solution for 10-20 minutes at room temperature.
-
-
Washing:
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stain by adding a solubilization buffer to each well and incubating for 15-20 minutes with gentle shaking.
-
Transfer the solubilized stain to a new 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Signaling Pathways and Experimental Workflows
Fibronectin CS1-α4β1 Integrin Signaling Pathway
The binding of the this compound to α4β1 integrin on the cell surface initiates a signaling cascade that regulates various cellular functions, including cell adhesion, migration, and proliferation. Key downstream signaling molecules include Focal Adhesion Kinase (FAK) and paxillin. This interaction can also lead to the activation of the ERK/MAPK pathway.
Caption: Fibronectin CS1-α4β1 Integrin Signaling Cascade.
Experimental Workflow for Coating and Cell Adhesion Assay
The following diagram illustrates the overall workflow for coating plates with this compound and performing a subsequent cell adhesion assay.
Caption: Workflow for CS1 Peptide Coating and Cell Adhesion Assay.
Application of Fibronectin CS1 in T-cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Fibronectin (FN), a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix, plays a pivotal role in cell adhesion, migration, and differentiation. The alternatively spliced type III connecting segment (IIICS) of fibronectin contains the CS1 domain, a major recognition site for the integrin Very Late Antigen-4 (VLA-4, also known as α4β1). VLA-4 is predominantly expressed on the surface of lymphocytes, including T-cells, and its interaction with the CS1 domain of fibronectin provides a critical co-stimulatory signal for T-cell activation and proliferation. This document provides detailed protocols and data on the application of Fibronectin CS1 in T-cell proliferation studies, offering a valuable tool for immunology research and the development of novel immunomodulatory therapies.
The engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC) provides the primary signal (Signal 1) for T-cell activation. However, a second, co-stimulatory signal (Signal 2) is required for full activation, proliferation, and effector function. The interaction between Fibronectin CS1 and VLA-4 on T-cells can serve as a potent Signal 2, augmenting the response initiated by TCR stimulation (e.g., via anti-CD3 antibodies). Immobilized Fibronectin, but not its soluble form, has been shown to enhance anti-CD3-induced proliferation of highly purified human T-cells.[1] This co-stimulatory function is crucial for understanding T-cell responses in physiological and pathological contexts, such as immune surveillance, inflammation, and autoimmune diseases.
Principle of Co-stimulation via Fibronectin CS1
The binding of the CS1 domain of fibronectin to the VLA-4 integrin on T-cells initiates an "outside-in" signaling cascade. This signaling pathway synergizes with the signals emanating from the TCR/CD3 complex, leading to enhanced T-cell proliferation and cytokine production. The key components of this process are:
-
Fibronectin CS1: The peptide sequence EILDVPST within the CS1 domain is a minimal essential sequence for VLA-4 binding. Synthetic peptides containing this sequence can be used to mimic the co-stimulatory effect of the full-length fibronectin molecule.
-
VLA-4 Integrin: An α4β1 heterodimer expressed on T-cells. Upon binding to CS1, VLA-4 undergoes a conformational change that triggers intracellular signaling.
-
TCR/CD3 Complex: Provides the primary activation signal upon engagement with its cognate antigen or with stimulating antibodies like anti-CD3.
The synergy between TCR/CD3 and VLA-4 signaling pathways leads to a more robust and sustained T-cell activation than TCR stimulation alone.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of Fibronectin CS1 on T-cell proliferation and related parameters.
| Parameter | Condition | Result | Reference |
| T-cell Proliferation (cpm) | Anti-CD3 alone | 85,000 ± 19,500 | [2] |
| Anti-CD3 + CS1 peptide (QILDVPST) | Inhibition of proliferation | [2] | |
| Anti-CD3 + anti-VLA-4 antibody | Inhibition of proliferation | [2] | |
| Optimal Coating Concentration | Fibronectin for porcine satellite cells | 5 µg/ml | [3] |
| Recombinant human fibronectin fragment (FN-CH296) | 150 µg/ml (with 3.0 µg/ml OKT3) | [4] | |
| CFSE Proliferation Assay | Anti-CD3 (0.5 µg/mL) + IL-2 (100 U/mL) on PBMCs | CD8+ T-cell proliferation (70.5%) > CD4+ T-cell proliferation (35%) | [5] |
| Cytokine Production | TCR stimulation + 4-1BB co-stimulation | Maintained late production of IL-2 and TNF-α, increased IFN-γ | [6][7] |
| TCR stimulation + CD2/LFA-1 co-stimulation | Maintained late production of IFN-γ | [6][7] | |
| TCR stimulation + CD28/CD27 co-stimulation | Failed to maintain late cytokine production | [6][7] |
Experimental Protocols
Protocol 1: Coating Culture Plates with Fibronectin CS1
This protocol describes the procedure for coating tissue culture plates with Fibronectin or Fibronectin-derived peptides (e.g., CS1 peptide) to provide a co-stimulatory surface for T-cell proliferation assays.
Materials:
-
Human Plasma Fibronectin (e.g., Sigma-Aldrich) or synthetic Fibronectin CS1 peptide.
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), Ca++/Mg++ free.
-
Sterile tissue culture-treated 96-well flat-bottom plates.
-
Sterile water for reconstitution.
Procedure:
-
Reconstitution: If using lyophilized Fibronectin or CS1 peptide, reconstitute in sterile water to a stock concentration of 1 mg/mL. Gently swirl to dissolve; do not vortex.
-
Working Solution Preparation: Dilute the stock solution in sterile DPBS to the desired final coating concentration. A typical starting concentration is 10-50 µg/mL. The optimal concentration should be determined empirically for each cell type and application.
-
Plate Coating:
-
Add 50-100 µL of the working solution to each well of a 96-well plate.
-
Ensure the entire surface of the well is covered.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells twice with 200 µL of sterile DPBS to remove any unbound protein.
-
-
Blocking (Optional): To prevent non-specific binding, you can block the wells with a solution of 1% Bovine Serum Albumin (BSA) in DPBS for 30-60 minutes at room temperature.
-
Final Wash: Aspirate the blocking solution and wash the wells once more with sterile DPBS.
-
The coated plates are now ready for use in T-cell proliferation assays.
Protocol 2: T-cell Proliferation Assay using CFSE
This protocol details a carboxyfluorescein succinimidyl ester (CFSE)-based T-cell proliferation assay with co-stimulation from plate-bound Fibronectin CS1 and soluble anti-CD3 antibody.
Materials:
-
Fibronectin CS1-coated 96-well plates (from Protocol 1).
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells.
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit, Invitrogen or similar).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Anti-human CD3 antibody (functional grade, e.g., OKT3).
-
Anti-human CD28 antibody (as a positive control for co-stimulation).
-
Human IL-2.
-
FACS buffer (DPBS with 2% FBS and 0.1% sodium azide).
-
Fluorochrome-conjugated antibodies for T-cell phenotyping (e.g., anti-CD4, anti-CD8).
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend 1-2 x 10^7 cells/mL in pre-warmed DPBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add soluble anti-CD3 antibody to the cell suspension at a suboptimal concentration (e.g., 0.1-1 µg/mL). The optimal concentration should be titrated.
-
Add 200 µL of the cell suspension containing anti-CD3 to each well of the Fibronectin CS1-coated 96-well plate.
-
Controls:
-
Unstimulated cells on an uncoated well.
-
Unstimulated cells on a Fibronectin CS1-coated well.
-
Cells stimulated with anti-CD3 only on an uncoated well.
-
Cells stimulated with anti-CD3 and soluble anti-CD28 (1-2 µg/mL) on an uncoated well (positive control).
-
-
Add human IL-2 to a final concentration of 20-100 U/mL to support T-cell survival and proliferation.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on CD4+ and CD8+ T-cell subsets. Proliferation is assessed by the serial dilution of CFSE fluorescence.
-
Visualizations
VLA-4 Signaling Pathway
Caption: VLA-4 signaling pathway in T-cells upon engagement with Fibronectin CS1.
Experimental Workflow for T-cell Proliferation Assay
References
- 1. Phase I Clinical Trial of Fibronectin CH296-Stimulated T Cell Therapy in Patients with Advanced Cancer | PLOS One [journals.plos.org]
- 2. Fibronectin synthesis by activated T lymphocytes: up-regulation of a surface-associated isoform with signalling function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fibronectin concentration that optimally maintains porcine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Fibronectin CS1-Integrin Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying the interaction between the CS1 domain of fibronectin and its primary integrin receptor, α4β1. Detailed protocols for key biochemical and cell-based assays are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Fibronectin CS1 and Integrin α4β1 Interaction
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix, plays a pivotal role in cell adhesion, migration, growth, and differentiation. The connecting segment 1 (CS1), a region within the alternatively spliced V region of fibronectin, is a major binding site for the integrin α4β1 (also known as Very Late Antigen-4, VLA-4).[1] This interaction is crucial in various physiological and pathological processes, including leukocyte trafficking, inflammation, and cancer metastasis.[1] The minimal recognition sequence within CS1 for α4β1 integrin has been identified as the tripeptide Leu-Asp-Val (LDV).[1] Understanding the biophysical and cellular consequences of the CS1-α4β1 interaction is a key area of research for the development of therapeutics targeting these processes.
Quantitative Data Summary
The following tables summarize quantitative data obtained from various experimental techniques used to characterize the CS1-integrin interaction.
Table 1: Binding Affinity and Kinetics of the CS1-α4β1 Interaction
| Ligand | Integrin | Technique | Kd (dissociation constant) | kon (association rate) | koff (dissociation rate) | Reference |
| CS1 peptide | α4β1 | Surface Plasmon Resonance (SPR) | 70 pM | - | 1.4 x 10-4 s-1 | [2] |
| Fibronectin | α5β1 | Surface Plasmon Resonance (SPR) | ~0.5 nM (in Mn2+) | - | - | [3] |
| LDV-containing cyclopeptides | α4β1 | Solid-Phase Binding Assay | IC50 = 5.5 nM (vs. FN) | - | - | [1] |
| LDV-containing cyclopeptides | α4β1 | Solid-Phase Binding Assay | IC50 = 4.6 nM (vs. VCAM-1) | - | - | [1] |
Note: The affinity of integrins can be modulated by their activation state. The presence of divalent cations like Mn2+ can increase binding affinity.[3]
Table 2: FRET Efficiency for Integrin Conformational Changes
| FRET Pair | Biological Event | FRET Efficiency (E) | Reference |
| LDV-FITC (donor) on α4 integrin & R18 (acceptor) in membrane | Inactive α4β1 (bent conformation) | 37% | [2] |
| LDV-FITC (donor) on α4 integrin & R18 (acceptor) in membrane | Active α4β1 (extended conformation) | 26% | [2] |
| Vinculin Tension Sensor (VinTS) | Force exerted on vinculin at focal adhesions | 22.0% ± 4% | [4] |
| Tail-less Vinculin (VinTL) Control | No force on vinculin | 30.4% ± 5% | [4] |
Experimental Protocols
Solid-Phase Binding Assay
This assay is used to determine the binding of soluble integrins to immobilized CS1 peptides or fibronectin fragments and to evaluate the inhibitory potential of test compounds.
Materials:
-
96-well high-binding microtiter plates
-
Purified recombinant α4β1 integrin
-
CS1 peptide (or fibronectin fragment containing CS1)
-
Bovine Serum Albumin (BSA) for blocking
-
Test compounds (e.g., small molecule inhibitors, antibodies)
-
Primary antibody against the integrin (e.g., anti-α4 or anti-β1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Binding Buffer (e.g., TBS with 1 mM MnCl2)
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of CS1 peptide (e.g., 10 µg/mL in PBS) or fibronectin overnight at 4°C.
-
Blocking: Wash the wells three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Inhibitor and Integrin Incubation:
-
Prepare serial dilutions of the test compounds in Binding Buffer.
-
Add 50 µL of the diluted compounds to the wells.
-
Add 50 µL of purified α4β1 integrin (e.g., 1 µg/mL in Binding Buffer) to each well.
-
Incubate for 2-3 hours at room temperature.
-
-
Washing: Wash the wells three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody diluted in 1% BSA/PBS to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody diluted in 1% BSA/PBS to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of cells expressing α4β1 integrin to adhere to a substrate coated with the CS1 peptide or fibronectin.
Materials:
-
96-well tissue culture plates
-
CS1 peptide or fibronectin
-
Cells expressing α4β1 integrin (e.g., Jurkat, Ramos)
-
BSA for blocking
-
Cell culture medium
-
Calcein-AM or Crystal Violet for cell staining
-
Fluorescence plate reader or spectrophotometer
-
Wash Buffer (e.g., PBS)
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of CS1 peptide (e.g., 10 µg/mL in PBS) or fibronectin overnight at 4°C.
-
Blocking: Wash the wells twice with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Cell Preparation:
-
Harvest cells and wash them with serum-free medium.
-
Resuspend cells in serum-free medium at a concentration of 1 x 106 cells/mL.
-
(Optional for fluorescence-based assay) Label cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C, then wash twice.
-
-
Adhesion:
-
Wash the coated plate twice with PBS.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Fluorescence-based: Add 100 µL of PBS to each well and read the fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
Crystal Violet-based:
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10 minutes.
-
Wash with water and stain with 100 µL of 0.5% Crystal Violet solution for 10 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or 1% SDS.
-
Read the absorbance at 570 nm.
-
-
-
Data Analysis: Calculate the percentage of adherent cells relative to the total number of cells added.
Affinity Chromatography
This technique can be used to purify α4β1 integrin from a cell lysate using an immobilized CS1 peptide.
Materials:
-
Affinity column
-
CS1 peptide
-
CNBr-activated Sepharose or other activated resin
-
Cell lysate containing α4β1 integrin
-
Binding/Wash Buffer (e.g., TBS with 1 mM MnCl2 and a non-ionic detergent like 0.1% Triton X-100)
-
Elution Buffer (e.g., Binding Buffer with 5-10 mM EDTA, or a low pH buffer like 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (if using low pH elution, e.g., 1 M Tris, pH 8.0)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Ligand Immobilization: Covalently couple the CS1 peptide to the activated resin according to the manufacturer's instructions. Pack the resin into a chromatography column.
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the clarified cell lysate onto the column at a slow flow rate to allow for binding.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound α4β1 integrin using the Elution Buffer. Collect fractions.
-
Neutralization (if applicable): Immediately neutralize the eluted fractions if a low pH elution buffer was used.
-
Analysis: Analyze the eluted fractions for the presence of α4β1 integrin using SDS-PAGE and Western blotting with antibodies against the α4 and β1 subunits.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of the kinetics and affinity of the CS1-integrin interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
CS1 peptide or purified α4β1 integrin
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-P+ with 1 mM MnCl2)
-
Analyte (purified α4β1 integrin or CS1 peptide) at various concentrations
Protocol:
-
Ligand Immobilization:
-
Immobilize the CS1 peptide (or α4β1 integrin) onto the sensor chip surface using standard amine coupling chemistry.
-
Activate the surface with a mixture of EDC and NHS.
-
Inject the ligand in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate the remaining active groups with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the ligand.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (α4β1 integrin or CS1 peptide) over the ligand and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time.
-
Allow for a dissociation phase where running buffer is flowed over the chip.
-
-
Regeneration: If necessary, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the ligand (e.g., a low pH buffer or a high salt concentration).
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Förster Resonance Energy Transfer (FRET)
FRET microscopy can be used to visualize the CS1-integrin interaction and conformational changes of the integrin in live cells.
Materials:
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera)
-
Cells expressing α4β1 integrin
-
Fluorescently labeled CS1 peptide (donor, e.g., with FITC)
-
Membrane-intercalating fluorescent dye (acceptor, e.g., octadecyl rhodamine B, R18) or a fluorescently tagged antibody against the integrin.
-
Live-cell imaging buffer
Protocol:
-
Cell Preparation:
-
Plate cells expressing α4β1 integrin on a glass-bottom dish suitable for microscopy.
-
Allow cells to adhere.
-
-
Labeling:
-
Incubate the cells with the fluorescently labeled CS1 peptide (donor) in imaging buffer.
-
If using a membrane probe as the acceptor, incubate the cells with the lipophilic dye (e.g., R18).
-
-
Image Acquisition:
-
Acquire images in three channels:
-
Donor channel (donor excitation, donor emission)
-
Acceptor channel (acceptor excitation, acceptor emission)
-
FRET channel (donor excitation, acceptor emission)
-
-
-
FRET Analysis (Sensitized Emission Method):
-
Correct the raw images for background and spectral bleed-through.
-
Calculate the FRET efficiency on a pixel-by-pixel basis using a standard formula that accounts for the bleed-through of donor fluorescence into the FRET channel and the direct excitation of the acceptor by the donor excitation wavelength.
-
-
Data Interpretation: An increase in FRET efficiency indicates that the donor and acceptor are in close proximity (typically <10 nm), suggesting a direct interaction or a specific conformational state. For instance, a change in FRET efficiency upon cell activation can indicate a conformational change in the integrin from a bent (high FRET) to an extended (low FRET) state.[2]
Visualization of Pathways and Workflows
Signaling Pathway of α4β1 Integrin upon CS1 Binding
The engagement of α4β1 integrin by the CS1 domain of fibronectin can trigger intracellular signaling cascades that influence cell survival and apoptosis. One key pathway involves the regulation of the Bcl-2 family of proteins.
Caption: α4β1 Integrin signaling pathway upon CS1 binding.
Experimental Workflow for Cell Adhesion Assay
The following diagram illustrates the key steps in performing a cell adhesion assay to study the CS1-integrin interaction.
Caption: Workflow for a cell adhesion assay.
Logical Relationship for SPR Experiment
This diagram outlines the logical flow of an SPR experiment to determine the binding kinetics of the CS1-integrin interaction.
Caption: Logical workflow of an SPR experiment.
References
- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating integrin activation with time-resolved flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of integrin α5β1, fibronectin, and their complex reveal sites of interaction and conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Förster resonance energy transfer efficiency measurements on vinculin tension sensors at focal adhesions using a simple and cost-effective setup - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Fibronectin CS1-Induced Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin (FN), a key component of the extracellular matrix (ECM), plays a critical role in various cellular processes, including adhesion, migration, proliferation, and differentiation.[1][2][3] The Connecting Segment-1 (CS1), a domain within an alternatively spliced region of fibronectin, is of particular interest.[4][5] The CS1 domain contains the Leu-Asp-Val (LDV) motif, which is recognized by the α4β1 integrin receptor, primarily expressed on leukocytes, melanoma cells, and other cancer cells.[6] The interaction between the CS1 domain and α4β1 integrin triggers intracellular signaling cascades that are crucial for physiological processes like immune responses and pathological conditions such as tumor progression and metastasis.[1][4][7][8]
This document provides detailed methodologies for assessing the key signaling pathways activated by the Fibronectin CS1-α4β1 integrin interaction, focusing on the PI3K/Akt and MAPK/ERK pathways. These protocols are designed to guide researchers in quantifying the activation of these pathways and their functional cellular outcomes.
Key Signaling Pathways Activated by Fibronectin CS1
The binding of the CS1 domain to the α4β1 integrin receptor initiates a cascade of intracellular events. This engagement leads to the recruitment and activation of focal adhesion proteins, which in turn activate two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.[2][9][10] Activation of these pathways is linked to enhanced cell survival, proliferation, and motility.[9][11][12] The PI3K/Akt pathway is a crucial regulator of cell survival and metabolism, while the MAPK/ERK pathway is central to the control of cell growth and proliferation.[13][14]
Caption: CS1-α4β1 integrin signaling cascade activating PI3K/Akt and MAPK/ERK pathways.
Section 1: Cell Adhesion Assays
Cell adhesion assays are fundamental to confirming the initial biological activity of the CS1 domain. These assays quantify the ability of cells expressing α4β1 integrin to bind to surfaces coated with CS1 peptide or fibronectin.
Protocol: Static Cell Adhesion Assay
This protocol measures the number of cells that adhere to a CS1-coated surface after a defined incubation period.
Materials:
-
96-well tissue culture plates
-
Fibronectin CS1 peptide (e.g., EILDVPST)[6]
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM or RPMI)
-
Crystal Violet stain (0.5% in 20% methanol)
-
1% Sodium Dodecyl Sulfate (SDS) solution
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with 50 µL of CS1 peptide solution (10-20 µg/mL in PBS) and incubate for 1 hour at 37°C or overnight at 4°C.[15] Use wells coated with BSA (1% in PBS) as a negative control.
-
Blocking: Aspirate the coating solution and wash each well twice with PBS. Block non-specific binding by adding 100 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at 37°C.[15]
-
Cell Seeding: Harvest cells (e.g., Jurkat T-cells or melanoma cells) and resuspend them in serum-free medium to a concentration of 4 x 10^5 cells/mL.[15]
-
Adhesion: Aspirate the blocking buffer from the plate. Add 100 µL of the cell suspension to each well and incubate at 37°C for 30-60 minutes.
-
Washing: Gently wash away non-adherent cells by rinsing the wells 2-3 times with PBS. Be careful not to dislodge the attached cells.
-
Fixation and Staining: Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.[15] Wash with water, then add 100 µL of Crystal Violet solution to each well and incubate for 10 minutes.[15]
-
Quantification: Wash the wells thoroughly with water until the wash water is clear and let the plate air dry.[15] Solubilize the stain by adding 100 µL of 1% SDS solution to each well and incubate for 30 minutes at room temperature.[15] Read the absorbance at 550 nm using a microplate reader.
Data Presentation: Cell Adhesion
| Condition | Absorbance (550 nm) Mean ± SD | % Adhesion vs. Positive Control |
| Negative Control (BSA) | 0.05 ± 0.01 | 0% |
| Positive Control (CS1) | 0.85 ± 0.07 | 100% |
| CS1 + α4 blocking Ab | 0.12 ± 0.02 | 8.2% |
| CS1 + isotype control Ab | 0.82 ± 0.06 | 96.5% |
Section 2: Assessment of Signaling Pathway Activation
Protocol: Western Blotting for Phosphorylated Akt and ERK
Western blotting is a widely used technique to detect the phosphorylation and thus activation of specific signaling proteins like Akt and ERK following CS1 stimulation.[13][16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Stimulation: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free medium for 12-24 hours.[17] Treat cells with CS1 peptide (or vehicle control) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.[17] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[17] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13][17]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[13][18]
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[13][18]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate with HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[13]
-
Wash again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt or total ERK.[16][19]
Caption: Experimental workflow for Western Blotting analysis of protein phosphorylation.
Data Presentation: Densitometry Analysis of Western Blots
| Treatment | Time (min) | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 15 | 1.0 | 1.0 |
| CS1 Peptide | 5 | 2.5 | 1.8 |
| CS1 Peptide | 15 | 4.8 | 3.5 |
| CS1 Peptide | 30 | 3.2 | 2.1 |
| CS1 + PI3K Inhibitor | 15 | 1.2 | 3.4 |
| CS1 + MEK Inhibitor | 15 | 4.6 | 1.1 |
Protocol: In Vitro Kinase Assay
Kinase assays directly measure the enzymatic activity of upstream kinases like PI3K or MEK, providing a quantitative assessment of pathway activation. This protocol is an example for a PI3K kinase assay.
Materials:
-
Recombinant human PI3K enzyme
-
Kinase assay buffer
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
384-well plates
-
Cell lysate from CS1-stimulated cells (for immunoprecipitation-based assay) or test compounds
Procedure (Luminescence-based):
-
Reagent Preparation: Prepare serial dilutions of a PI3K inhibitor (control) or test compounds in kinase assay buffer.[17]
-
Assay Setup: Add 5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.[17]
-
Enzyme Addition: Add 10 µL of diluted recombinant PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.[17]
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate.[17] Incubate at 30°C for 60 minutes.
-
Signal Generation:
-
Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the PI3K activity.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. For inhibitors, plot percent inhibition against inhibitor concentration to determine the IC50 value.[17]
Caption: Workflow for a luminescence-based in vitro kinase assay (e.g., PI3K).
Section 3: Assessment of Functional Cellular Outcomes
Protocol: Transwell Cell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane toward a chemoattractant, a process often enhanced by CS1 signaling.[20]
Materials:
-
Transwell® permeable chamber inserts (8 µm pore size)
-
Fibronectin or CS1 peptide for coating
-
Cell culture medium with low (e.g., 0.1-2%) and high (e.g., 10%) FBS
-
Cotton swabs
-
Diff-Quik™ stain kit or similar
Procedure:
-
Insert Coating (Optional): To test migration on a CS1 substrate, coat the underside of the Transwell insert membrane with 20 µg/mL of fibronectin or CS1 peptide overnight at 4°C.[21]
-
Cell Preparation: Culture cells and serum-starve them for several hours. Trypsinize and wash the cells, then resuspend them in low-serum medium (e.g., 0.1% BSA or 2% FBS) at a concentration of 2-4 x 10^5 cells/mL.[20][21]
-
Assay Assembly: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or 50 µg/mL fibronectin) to the lower chamber of the 24-well plate.[20]
-
Cell Seeding: Add 200 µL of the cell suspension to the top of the Transwell insert.[20]
-
Incubation: Place the plate in a 37°C incubator for a period of 4-24 hours, depending on the cell type's migratory capacity.
-
Cell Removal: After incubation, carefully remove the inserts. Use a moistened cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[21]
-
Staining and Counting: Fix and stain the migrated cells on the underside of the membrane using a Diff-Quik™ kit.[21] Allow the insert to dry, and then count the number of migrated cells in several representative fields of view under a microscope.
Data Presentation: Cell Migration Analysis
| Condition (Lower Chamber) | Substrate (Insert Coat) | Migrated Cells per Field (Mean ± SD) |
| 10% FBS | Uncoated | 150 ± 21 |
| 10% FBS | Fibronectin | 285 ± 35 |
| Fibronectin (50 µg/mL) | Uncoated | 210 ± 28 |
| 0.1% BSA (Control) | Uncoated | 15 ± 4 |
| 10% FBS | Uncoated (with MEK Inhibitor) | 85 ± 12 |
Protocol: Luciferase Reporter Gene Assay for Transcription Factor Activity
This assay measures the activity of transcription factors (e.g., AP-1, NF-κB) that are downstream targets of the MAPK/ERK or PI3K/Akt pathways.[22]
Materials:
-
Luciferase reporter vector containing response elements for a specific transcription factor (e.g., AP-1) upstream of the luciferase gene.
-
Control vector (e.g., Renilla luciferase vector for normalization).
-
Transfection reagent.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the transcription factor-responsive firefly luciferase reporter vector and a constitutively expressed Renilla luciferase control vector using a suitable transfection reagent.[23]
-
Incubation: Allow cells to recover and express the reporters for 24-48 hours.
-
Stimulation: Serum-starve the cells, then treat them with CS1 peptide or vehicle for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Measurement:
-
Add the Luciferase Assay Reagent II (for firefly luciferase) to the cell lysate in a luminometer plate. Read the luminescence.
-
Add the Stop & Glo® Reagent (to quench the firefly signal and activate Renilla luciferase) and read the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of reporter activity in CS1-stimulated cells compared to control cells.
Caption: Workflow for a dual-luciferase reporter gene assay.
References
- 1. Fibronectin: How Its Aberrant Expression in Tumors May Improve Therapeutic Targeting [jcancer.org]
- 2. Fibronectin in Malignancy: Cancer-Specific Alterations, Pro-Tumoral Effects, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Shaping Up the Tumor Microenvironment With Cellular Fibronectin [frontiersin.org]
- 4. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibronectin connecting segment-1 peptide inhibits pathogenic leukocyte trafficking and inflammatory demyelination in experimental models of chronic inflammatory demyelinating polyradiculoneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Fibronectin in Cancer: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Fibronectin for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fibronectin III-1 domain activates a PI3-Kinase/Akt signaling pathway leading to αvβ5 integrin activation and TRAIL resistance in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urokinase Receptor and Fibronectin Regulate the ERKMAPK to p38MAPK Activity Ratios That Determine Carcinoma Cell Proliferation or Dormancy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt1 Signaling Regulates Integrin Activation, Matrix Recognition, and Fibronectin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fibronectin Promotes Cell Growth and Migration in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Migration Assay | Xin Chen Lab [pharm.ucsf.edu]
- 22. biocat.com [biocat.com]
- 23. signosisinc.com [signosisinc.com]
Application Notes and Protocols for Utilizing Fibronectin CS1 to Modulate Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix, plays a pivotal role in cell adhesion, migration, growth, and differentiation. The Connecting Segment-1 (CS1), a 25-amino acid sequence within the alternatively spliced V region of fibronectin, is of particular interest in immunology and drug development. The CS1 region contains the binding site for the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), a key receptor expressed on the surface of various immune cells, including T-cells, B-cells, monocytes, and eosinophils. The interaction between CS1 and α4β1 is crucial for mediating immune cell trafficking, activation, and function. Understanding and manipulating this interaction holds significant therapeutic potential for a range of inflammatory diseases and cancer.
These application notes provide a comprehensive overview of the role of Fibronectin CS1 in modulating immune cell function, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Data Presentation
The following table summarizes the quantitative effects of Fibronectin CS1 on various immune cell functions as reported in scientific literature.
| Immune Cell Function | Cell Type | Experimental Condition | Quantitative Effect | Reference |
| Adhesion | Human T-lymphocytes | Adhesion to human synovial and peripheral lymph node high endothelial venules (HEVs) in vitro. | CS1 peptide (1 mg/mL) inhibited T-cell binding by 54%. | [1] |
| Proliferation | Purified human CD4+ T-cells | Co-stimulation with plate-bound anti-CD3 antibody and synthetic CS1 peptide-IgG conjugate. | Significant proliferation observed. This effect was inhibited by 10-40% with an anti-VLA-4 antibody. | |
| Cytokine Release | Human Monocytes | Adhesion to fibronectin-coated surfaces followed by IFN-γ stimulation. | Greater than threefold increase in IFN-γ-induced mRNA for the high-affinity FcγRI receptor compared to monocytes in suspension. | [2] |
| Migration | Human Th1 T-cells | Migration under confinement on fibronectin-coated surfaces. | Effective migration observed, which was dependent on integrin-mediated adhesion. | [3] |
Signaling Pathways
The interaction of Fibronectin CS1 with the α4β1 integrin on immune cells triggers a cascade of intracellular signaling events, primarily mediated by Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K). This signaling pathway ultimately influences gene expression, cytoskeletal rearrangement, and cellular functions such as adhesion, migration, and proliferation.
References
- 1. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human monocyte binding to fibronectin enhances IFN-gamma-induced early signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
Application Notes and Protocols: Unlocking the Potential of Fibronectin CS1 Peptide in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Fibronectin Connecting Segment 1 (CS1) peptide in three-dimensional (3D) cell culture models. The CS1 peptide, a key recognition site within fibronectin, offers a powerful tool to create more physiologically relevant in vitro environments, crucial for advancing research in cell adhesion, migration, differentiation, and drug discovery.
Introduction to Fibronectin CS1 Peptide in 3D Cell Culture
Three-dimensional cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) monolayers.[1][2][3] Within this context, the extracellular matrix (ECM) plays a pivotal role in regulating cell behavior. Fibronectin, a major component of the ECM, is a large glycoprotein (B1211001) that mediates cell adhesion and migration.[4] The Connecting Segment 1 (CS1) is an alternatively spliced domain of fibronectin containing the high-affinity binding motif for α4β1 integrin, a key receptor involved in cell-cell and cell-matrix interactions.[1][5][6] By incorporating the synthetic CS1 peptide into 3D hydrogel models, researchers can specifically engage the α4β1 integrin to study its role in various cellular processes.
Mechanism of Action: The CS1-α4β1 Integrin Signaling Pathway
The biological effects of the CS1 peptide are primarily mediated through its binding to the α4β1 integrin receptor on the cell surface. This interaction triggers a cascade of intracellular signaling events that influence cell adhesion, migration, and gene expression. Upon binding of the CS1 peptide, the α4β1 integrin undergoes a conformational change, leading to the recruitment and activation of focal adhesion kinase (FAK) and paxillin (B1203293) to the cytoplasmic tail of the integrin.[7] This, in turn, can activate downstream signaling pathways involving small GTPases such as Rac, which are critical regulators of cytoskeletal dynamics and cell motility.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of incorporating this compound into 3D cell culture models. These values are illustrative and may vary depending on the cell type, hydrogel system, and specific experimental conditions.
Table 1: Effect of CS1 Peptide Concentration on Cell Viability and Proliferation in a 3D Hydrogel Model
| CS1 Peptide Concentration (µM) | Cell Viability (%) (Day 3) | Proliferation Index (Day 7) |
| 0 (Control) | 85 ± 5 | 1.0 ± 0.1 |
| 10 | 92 ± 4 | 1.2 ± 0.2 |
| 50 | 95 ± 3 | 1.5 ± 0.2 |
| 100 | 94 ± 4 | 1.4 ± 0.3 |
Note: Cell viability can be assessed using Live/Dead staining and proliferation by quantifying cell number or metabolic activity. Higher concentrations of CS1 may not always lead to increased proliferation due to complex cell-matrix interactions.
Table 2: Dose-Dependent Effect of CS1 Peptide on Cell Migration in a 3D Invasion Assay
| CS1 Peptide Concentration (µM) | Average Migration Speed (µm/hour) | Invasion Distance (µm) (48 hours) |
| 0 (Control) | 5 ± 1 | 150 ± 20 |
| 10 | 8 ± 2 | 250 ± 30 |
| 50 | 12 ± 3 | 400 ± 40 |
| 100 | 9 ± 2 | 300 ± 35 |
Note: Cell migration often exhibits a biphasic response to adhesion ligand concentration.[8] Both too low and too high concentrations can result in suboptimal migration speeds.
Table 3: Influence of CS1 Peptide on Cell Differentiation Marker Expression in a 3D Culture Model
| CS1 Peptide Concentration (µM) | % of Cells Expressing Marker A (e.g., MyoD for myoblasts) | % of Cells Expressing Marker B (e.g., Osteocalcin for osteoblasts) |
| 0 (Control) | 15 ± 3 | 10 ± 2 |
| 50 | 45 ± 5 | 12 ± 3 |
| 100 | 60 ± 6 | 11 ± 2 |
Note: The effect of CS1 peptide on differentiation is highly cell-type specific and depends on the lineage being studied.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in 3D cell culture models.
Protocol 1: Preparation of 3D Hydrogel Models Incorporating this compound
This protocol describes the incorporation of the CS1 peptide into two common types of hydrogels: Collagen Type I and a self-assembling peptide (SAP) hydrogel.
1.1: Incorporation into Collagen Type I Hydrogel [9]
-
Preparation: Thaw Collagen Type I solution (e.g., rat tail, 3-5 mg/mL) on ice. Keep all solutions and pipette tips cold to prevent premature gelation.
-
Mixing: In a pre-chilled microcentrifuge tube on ice, combine the following in order:
-
10x cell culture medium (e.g., DMEM).
-
Sterile water.
-
This compound stock solution to the desired final concentration.
-
Neutralization buffer (e.g., 1N NaOH) to bring the pH to ~7.4. Mix gently by pipetting.
-
Cold Collagen Type I solution. Mix thoroughly but gently to avoid bubbles.
-
-
Cell Encapsulation: Add the desired volume of cell suspension to the collagen-peptide mixture and mix gently.
-
Gelation: Dispense the mixture into the wells of a culture plate. Incubate at 37°C for 30-60 minutes to allow for gelation.
-
Culture: After gelation, gently add pre-warmed complete cell culture medium to each well. Culture under standard conditions.
1.2: Incorporation into Self-Assembling Peptide (SAP) Hydrogels [10][11]
-
Preparation: Prepare the SAP solution according to the manufacturer's instructions. This may involve dissolving a lyophilized peptide in sterile water or a specific buffer.
-
Mixing: In a sterile tube, combine the SAP solution with the this compound stock solution.
-
Cell Encapsulation: Add the cell suspension to the SAP-CS1 peptide mixture.
-
Gelation: The gelation of SAPs can often be induced by a change in pH or ionic strength. This can be achieved by adding the cell culture medium directly to the peptide-cell mixture. Mix gently by pipetting.
-
Culture: Dispense the mixture into a culture plate and allow it to set at 37°C. Once gelled, add additional culture medium.
Protocol 2: Assessment of Cell Viability and Proliferation in CS1-Modified 3D Models
2.1: Live/Dead Staining and Confocal Microscopy
-
Staining: Prepare a staining solution containing Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in a serum-free medium or PBS.
-
Incubation: Remove the culture medium from the 3D hydrogels and add the staining solution. Incubate for 30-60 minutes at 37°C.
-
Imaging: Wash the hydrogels with PBS and image using a confocal microscope. Acquire z-stacks to visualize the distribution of live and dead cells throughout the 3D construct.
-
Quantification: Use image analysis software to count the number of live and dead cells to determine the percentage of viable cells.[5]
2.2: Metabolic Assays (e.g., MTS, CellTiter-Glo® 3D) [12]
-
Reagent Preparation: Prepare the assay reagent according to the manufacturer's protocol.
-
Incubation: Add the reagent directly to the culture wells containing the 3D hydrogels. The incubation time will vary depending on the assay (e.g., 1-4 hours for MTS, 30 minutes for CellTiter-Glo® 3D).
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Validation: It is crucial to validate metabolic assay results with imaging-based methods, as factors like reagent diffusion and hydrogel composition can affect the accuracy of these assays in 3D cultures.[12][13]
Protocol 3: 3D Spheroid Invasion Assay with CS1 Peptide[14][15][16]
This assay is used to assess the invasive potential of cells in a 3D environment.
-
Spheroid Formation:
-
Create a single-cell suspension of your cells of interest.
-
Seed the cells into a low-attachment, U-bottom 96-well plate.
-
Centrifuge the plate briefly to collect the cells at the bottom of the wells.
-
Incubate for 2-3 days to allow for spheroid formation.
-
-
Preparation of Invasion Matrix:
-
Prepare a hydrogel solution (e.g., Collagen I or Matrigel) containing the desired concentration of this compound on ice.
-
-
Embedding Spheroids:
-
Carefully transfer the formed spheroids into the CS1-containing invasion matrix.
-
Dispense the spheroid-matrix mixture into the wells of a new culture plate.
-
Incubate at 37°C to allow the matrix to gel.
-
-
Invasion Monitoring:
-
Add culture medium, with or without chemoattractants, to the top of the gel.
-
Image the spheroids at regular intervals (e.g., every 12-24 hours) using a microscope.
-
-
Quantification:
-
Measure the area of cell invasion or the distance migrated from the edge of the spheroid over time using image analysis software.
-
Protocol 4: Analysis of Cell Differentiation in CS1-Modified 3D Models
4.1: Immunofluorescence Staining
-
Fixation: Fix the 3D hydrogel constructs with 4% paraformaldehyde for 30-60 minutes.
-
Permeabilization: Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.
-
Primary Antibody Incubation: Incubate the hydrogels with the primary antibody against the differentiation marker of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the constructs with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Image the stained constructs using a confocal microscope.
4.2: Quantitative Analysis of Marker Expression [14]
-
Image Acquisition: Acquire z-stack images from multiple random fields of view for each experimental condition.
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to process the images. This may include background subtraction and thresholding.
-
Quantification:
-
Count the total number of cells (DAPI-positive nuclei).
-
Count the number of cells positive for the differentiation marker.
-
Calculate the percentage of positive cells.
-
Alternatively, measure the fluorescence intensity of the marker per cell.
-
Conclusion
The incorporation of this compound into 3D cell culture models provides a refined and powerful approach to investigate the intricate interplay between cells and their microenvironment. By specifically targeting the α4β1 integrin, researchers can gain deeper insights into the mechanisms governing cell adhesion, migration, and differentiation. The protocols and data presented here serve as a valuable resource for scientists and drug development professionals seeking to leverage these advanced in vitro systems to accelerate discovery and innovation.
References
- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - MICRORHEOLOGICAL QUANTIFICATION OF CELL-MEDIATED REMODELING OF POLYMER-PEPTIDE HYDROGELS IN RESPONSE TO CHEMICAL CUES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Peptide Hydrogelation and Cell Encapsulation for 3D Culture of MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of Natural and Recombinant Collagen Proteins within Fmoc-Based Self-Assembling Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Migration of tumor cells in 3D matrices is governed by matrix stiffness along with cell-matrix adhesion and proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
- 10. Preparation of a User-Defined Peptide Gel for Controlled 3D Culture Models of Cancer and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Multi-Functionalized Self-Assembling Peptides as Reproducible 3D Cell Culture Systems Enabling Differentiation and Survival of Various Human Neural Stem Cell Lines [frontiersin.org]
In Vivo Applications of Fibronectin CS1 Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of the Fibronectin connecting segment 1 (CS1) peptide. The CS1 peptide, a sequence derived from the alternatively spliced type III connecting segment (IIICS) of fibronectin, is a key ligand for the α4β1 integrin receptor.[1][2] This interaction plays a crucial role in cell adhesion and migration, making the CS1 peptide a molecule of significant interest for therapeutic interventions in various disease models, including inflammatory disorders and cancer.[3][4]
Application 1: Inhibition of Inflammatory Cell Infiltration in Chronic Inflammatory Demyelinating Polyradiculoneuropathy (CIDP)
The CS1 peptide has been shown to be effective in reducing the severity of disease in a spontaneous autoimmune peripheral polyneuropathy (SAPP) mouse model, which mimics human Chronic Inflammatory Demyelinating Polyradiculoneuropathy (CIDP).[5] By blocking the α4β1 integrin, the CS1 peptide inhibits the trafficking of pathogenic leukocytes across the blood-nerve barrier into the peripheral nervous system.[5]
Quantitative Data:
| Parameter | Vehicle Control (FNCS1C peptide) | CS1 Peptide Treatment (2 mg/kg) | Outcome | Reference |
| Mean Neuromuscular Severity Score (Day 15) | 3.6 | 1.4 | Significant improvement in neurological signs | [5] |
| Mean Neuromuscular Severity Score (Day 30) | 4.2 | 2.0 | Sustained improvement in neurological signs | [5] |
Experimental Protocol:
Animal Model:
-
Spontaneous Autoimmune Peripheral Polyneuropathy (SAPP)-affected female B7-2 deficient non-obese diabetic mice, 24-weeks old, with discernible signs of neuropathy for 4 weeks.[5]
Materials:
-
Fibronectin CS1 Peptide (e.g., from Thermo Scientific Chemicals, GenScript)[3][6]
-
Control scrambled peptide (FNCS1C)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) for reconstitution
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized CS1 peptide and control peptide in sterile PBS to a final concentration suitable for injection. For example, for a 2 mg/kg dose in a 25g mouse, you would inject 50 µg of the peptide. If the stock solution is 1 mg/ml, you would inject 50 µl.[5][6]
-
Animal Grouping: Randomly assign mice to a treatment group (CS1 peptide) and a control group (scrambled peptide).
-
Administration: Administer the CS1 peptide at a dose of 2 mg/kg via intraperitoneal (i.p.) injection daily for 5 consecutive days.[5] The control group receives the same dose and volume of the scrambled peptide.
-
Monitoring and Evaluation:
-
Monitor the body weight of the mice three times a week.
-
Evaluate neurobehavioral signs of weakness using the Neuromuscular Severity Scale (NMSS) three times a week for 30 days. The scale is as follows: 0: no weakness, 1: tail weakness, 2: mild-to-moderate hind or forelimb weakness, 3: severe hind or forelimb weakness, 4: mild-to-moderate hind and forelimb weakness, 5: severe hind and forelimb weakness.[5]
-
-
Data Analysis: Compare the mean NMSS scores between the treatment and control groups over time using appropriate statistical methods.
Application 2: Inhibition of Tumor Growth and Metastasis
The CS1 peptide and its derivatives have shown potential in cancer therapy by targeting α4β1 integrin, which is often expressed on tumor cells and is involved in metastasis.[3] While direct in vivo data for the unmodified CS1 peptide is emerging, a myristoylated and RGD-modified CS1 peptide (Myr-CS-RGD) has demonstrated significant anti-tumor activity in a mouse model of ovarian cancer.[7] This provides a strong rationale and a methodological framework for exploring CS1 peptides in oncology.
Quantitative Data:
| Parameter | Control | Myr-CS-RGD Peptide Treatment (5 mpk) | Outcome | Reference |
| Tumor Growth | Uninhibited | Significantly inhibited | Reduced tumor burden | [7] |
| Animal Body Weight | Stable | No significant change | Indicates low systemic toxicity at the effective dose | [7] |
Experimental Protocol:
Animal Model:
-
Syngeneic mouse tumor model, for example, C57BL/6 mice injected intraperitoneally with ID8-Luc ovarian cancer cells to simulate peritoneal metastasis.[7]
Materials:
-
CS1 Peptide or modified CS1 peptide (e.g., Myr-CS-RGD)
-
Sterile, pyrogen-free PBS or other suitable vehicle for reconstitution
-
Syringes and needles for intraperitoneal injection
-
Bioluminescence imaging system for monitoring tumor growth (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation: Inject ID8-Luc cells into the peritoneal cavity of the mice.
-
Peptide Reconstitution: Prepare the peptide solution in a sterile vehicle.
-
Animal Grouping: Once tumors are established (confirmable by bioluminescence imaging), randomize the mice into control and treatment groups.
-
Administration: Administer the peptide (e.g., Myr-CS-RGD at 5 mg/kg, which is approximately 5 mpk) via intraperitoneal injection every other day for a total of 10 administrations.[7] The control group receives the vehicle alone.
-
Monitoring and Evaluation:
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treated and control groups.
Application 3: Amelioration of Autoimmune Arthritis
The interaction between α4β1 integrin on lymphocytes and its ligands in the inflamed synovium is a critical step in the pathogenesis of rheumatoid arthritis (RA). The CS1 peptide can interfere with this interaction, suggesting its potential as a therapeutic agent for RA.[8]
Experimental Protocol:
Animal Model:
-
Collagen-Induced Arthritis (CIA) in rats or mice. This is a widely used model that shares many pathological features with human RA.[8][9]
Materials:
-
This compound
-
Bovine type II collagen and Freund's adjuvant for inducing arthritis
-
Sterile saline or PBS for peptide reconstitution
-
Syringes and needles for administration
-
Calipers for measuring paw swelling
Procedure:
-
Induction of Arthritis: Induce CIA in rats or mice according to established protocols, which typically involves immunization with an emulsion of bovine type II collagen and Freund's adjuvant.[9]
-
Peptide Reconstitution: Prepare the CS1 peptide solution in a sterile vehicle.
-
Treatment Protocol:
-
Prophylactic: Begin peptide administration before or at the time of disease induction.
-
Therapeutic: Start peptide administration after the onset of clinical signs of arthritis.
-
-
Administration: Administer the CS1 peptide via a suitable route, such as intraperitoneal injection. The optimal dose and frequency would need to be determined empirically, but starting points can be derived from other inflammatory models (e.g., 2 mg/kg).[5]
-
Monitoring and Evaluation:
-
Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4 for no swelling to severe swelling and erythema).
-
Measure paw thickness using calipers.
-
Monitor body weight.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.
-
-
Data Analysis: Compare arthritis scores, paw thickness, and histological parameters between the CS1 peptide-treated group and a vehicle control group.
Signaling Pathway
The binding of the CS1 peptide to the α4β1 integrin on the cell surface initiates a signaling cascade that influences cell behavior, particularly cell migration. A key aspect of this pathway is its ability to activate c-Src in a manner that can be independent of Focal Adhesion Kinase (FAK), a central molecule in integrin signaling. This FAK-independent pathway is particularly relevant for the pro-migratory effects observed in some contexts.[10]
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. peptide.com [peptide.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. genscript.com [genscript.com]
- 4. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]
- 5. Fibronectin connecting segment-1 peptide inhibits pathogenic leukocyte trafficking and inflammatory demyelination in experimental models of chronic inflammatory demyelinating polyradiculoneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 1 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Antimicrobial peptides CS-piscidin-induced cell death involves activation of RIPK1/PARP, and modification with myristic acid enhances its stability and tumor-targeting capability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Peptide Inhibiting the Binding Between C1q and Immunoglobulin Ameliorates Joint Destruction in Rats with Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 9. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 10. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Binding to Fibronectin CS1
Introduction
Cell adhesion to the extracellular matrix (ECM) is a fundamental process governing cell migration, differentiation, proliferation, and survival. Fibronectin (Fn), a key component of the ECM, facilitates cell adhesion through various domains. One critical site is the Connecting Segment 1 (CS1), an alternatively spliced domain also known as the type III connecting segment (IIICS).[1][2] The primary receptor for the CS1 domain is the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), a heterodimeric receptor expressed on leukocytes, neural crest cells, and various tumor cells.[1][2][3] The minimal recognition sequence within the CS1 peptide for α4β1 binding is the tripeptide Leu-Asp-Val (LDV).[2][3] The interaction between α4β1 and the CS1 domain is pivotal in physiological and pathological processes, including immune cell trafficking, embryogenesis, inflammation, and tumor metastasis.[1][3][4]
This application note describes a robust and quantitative method for analyzing the binding of cells to the Fibronectin CS1 domain using a bead-based flow cytometry assay.[5][6] This method allows for the rapid and specific measurement of cell-ligand interactions, making it an invaluable tool for basic research and drug development, particularly for screening antagonists or agonists of the α4β1 integrin.[3]
Signaling Pathway and Experimental Workflow
The binding of the α4β1 integrin on the cell surface to the CS1 domain of fibronectin initiates intracellular signaling cascades that regulate cell behavior. This interaction leads to the recruitment of adaptor proteins like paxillin (B1203293) to the cytoplasmic tail of the α4 integrin subunit, which in turn modulates the cytoskeleton, leading to changes in cell polarity, adhesion, and migration.[7]
The experimental protocol utilizes fluorescent beads coated with the CS1 peptide. These beads are incubated with a cell suspension. Cells expressing the α4β1 integrin will bind to the CS1-coated beads, forming cell-bead complexes. The percentage of cells bound to beads is then quantified using a standard flow cytometer.
Experimental Protocol
This protocol provides a method for quantifying the binding of Jurkat cells, a human T lymphocyte cell line known to express α4β1 and α5β1 integrins, to Fibronectin CS1 peptide-coated beads.[8][9]
Materials and Reagents
-
Cells: Jurkat T cells (or other cell line expressing α4β1 integrin).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Peptides:
-
Biotinylated this compound (e.g., Biotin-EILDVPST).
-
Biotinylated Scrambled Control Peptide (e.g., Biotin-LSEVPTID).[1]
-
-
Beads: Streptavidin-coated fluorescent polystyrene beads (e.g., 1 µm diameter).
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Binding Buffer: PBS with 1% Bovine Serum Albumin (BSA), 1 mM MgCl₂, 1 mM CaCl₂.
-
Blocking Buffer: PBS with 2% BSA.
-
-
Antibodies (for blocking controls):
-
Anti-human α4 integrin monoclonal antibody.
-
Isotype control monoclonal antibody.
-
-
Equipment:
-
Flow Cytometer with appropriate lasers and filters.
-
Microcentrifuge.
-
Cell culture incubator.
-
Procedure
Part 1: Preparation of CS1-Coated Beads
-
Resuspend the streptavidin-coated fluorescent beads by vortexing.
-
Aliquot approximately 1 x 10⁷ beads into a microcentrifuge tube.
-
Wash the beads by adding 500 µL of PBS, centrifuging at 3,000 x g for 3 minutes, and discarding the supernatant.
-
Resuspend the beads in 100 µL of PBS.
-
Add the biotinylated CS1 peptide to a final concentration of 10 µg/mL. Prepare a separate tube with the scrambled control peptide.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Wash the beads twice with PBS to remove any unbound peptide.
-
Block non-specific binding sites by resuspending the beads in 500 µL of Blocking Buffer and incubating for 30 minutes at room temperature.
-
Wash the beads once with Binding Buffer.
-
Resuspend the final coated beads in 100 µL of Binding Buffer. Beads are now ready for the binding assay.
Part 2: Cell Binding Assay
-
Culture Jurkat cells to a density of 0.5-1.0 x 10⁶ cells/mL. Ensure cell viability is >95%.
-
Harvest cells by centrifugation (300 x g for 5 minutes) and wash once with PBS.
-
Resuspend the cell pellet in cold Binding Buffer to a final concentration of 2 x 10⁶ cells/mL.
-
Set up the experimental conditions in separate microcentrifuge tubes:
-
Test: 100 µL of cell suspension + 10 µL of CS1-coated beads.
-
Negative Control 1: 100 µL of cell suspension + 10 µL of scrambled peptide-coated beads.
-
Negative Control 2: 100 µL of cell suspension + 10 µL of uncoated, blocked beads.
-
Blocking Control: Pre-incubate 100 µL of cell suspension with anti-α4 integrin antibody (e.g., 10 µg/mL) for 20 minutes on ice. Then, add 10 µL of CS1-coated beads.
-
-
Incubate all tubes for 30 minutes at 37°C with gentle agitation to prevent cell settling.
-
Stop the binding reaction by adding 400 µL of cold PBS to each tube.
-
Centrifuge at 300 x g for 5 minutes. Carefully discard the supernatant.
-
Gently resuspend the cell pellet in 500 µL of cold PBS for flow cytometry analysis.
Part 3: Flow Cytometry Data Acquisition and Analysis
-
Set up the flow cytometer to detect forward scatter (FSC), side scatter (SSC), and the fluorescence channel corresponding to the beads.
-
Acquire data for each sample, collecting at least 20,000 events in the main cell gate.
-
Gating Strategy:
-
Create an FSC vs. SSC plot to gate on the main cell population (P1), excluding debris and aggregates.
-
From the P1 population, create a histogram or dot plot of the bead fluorescence channel.
-
Events with fluorescence intensity above the background of the "cells only" control are considered positive for bead binding. The percentage of these positive cells represents the population that has bound to the beads.
-
-
Quantify the percentage of bead-positive cells for each condition.
Data Presentation & Expected Results
The results should demonstrate specific, α4β1-mediated binding of Jurkat cells to the CS1 peptide. The percentage of cells binding to CS1-coated beads is expected to be significantly higher than binding to control beads. This binding should be inhibited by a blocking antibody against the α4 integrin subunit.
Table 1: Representative Data for Jurkat Cell Binding to CS1-Coated Beads
| Condition | Description | Mean % of Bead-Positive Cells (± SD) |
| Test | Cells + CS1-Coated Beads | 45.2% (± 3.5%) |
| Control 1 | Cells + Scrambled Peptide-Coated Beads | 5.1% (± 1.2%) |
| Control 2 | Cells + Anti-α4 Blocking Antibody + CS1-Beads | 8.7% (± 1.8%) |
| Control 3 | Cells + Isotype Control Antibody + CS1-Beads | 43.8% (± 4.1%) |
The binding of cells to the CS1 domain is also expected to be dose-dependent with respect to the concentration of the peptide used for coating the beads.
Table 2: Dose-Dependent Binding of Jurkat Cells to CS1-Coated Beads
| CS1 Peptide Coating Concentration | Mean % of Bead-Positive Cells (± SD) |
| 0 µg/mL (Uncoated) | 2.5% (± 0.8%) |
| 1 µg/mL | 15.6% (± 2.1%) |
| 5 µg/mL | 38.9% (± 3.3%) |
| 10 µg/mL | 46.1% (± 3.9%) |
| 20 µg/mL | 48.5% (± 4.0%) |
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-molecule characterization of subtype-specific β1 integrin mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry-Based Bead-Binding Assay for Measuring Receptor Ligand Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Are Immunoassays | Bead-Based Immunoassays [bdbiosciences.com]
- 7. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beta 1 integrin-dependent binding of Jurkat cells to fibronectin is regulated by a serine-threonine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Visualizing Fibronectin CS1-Mediated Adhesion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various microscopy-based techniques to visualize and quantify cell adhesion mediated by the Connecting Segment-1 (CS1) domain of fibronectin. The CS1 region, a key binding site for α4β1 integrin, plays a crucial role in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis.[1][2] Understanding the dynamics of CS1-mediated adhesion is therefore of significant interest in both basic research and drug development.
Introduction to Fibronectin CS1-Mediated Adhesion
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix, is essential for cell adhesion, migration, growth, and differentiation.[3] The CS1 domain is a major cell type-specific adhesion site within the alternatively spliced type III connecting segment of fibronectin.[1] The primary receptor for the CS1 domain is the integrin α4β1, which recognizes the minimal essential amino acid sequence Leucine-Aspartic Acid-Valine (LDV).[1] The interaction between CS1 and α4β1 integrin triggers intracellular signaling cascades that regulate cell behavior. Visualizing these adhesive events and associated signaling provides critical insights into cellular function.
Microscopy Techniques for Visualization
A variety of advanced microscopy techniques can be employed to visualize and quantify CS1-mediated cell adhesion. The choice of technique depends on the specific scientific question, whether it involves fixed or live cells, and the desired level of resolution.
1. Immunofluorescence Microscopy: A widely used technique to visualize the localization of specific proteins in fixed cells.[4][5][6][7] This method is ideal for observing the general morphology of cell adhesion, the distribution of α4β1 integrins, and the organization of the cytoskeleton in cells adhered to CS1-coated surfaces.
2. Total Internal Reflection Fluorescence (TIRF) Microscopy: This technique selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip.[8][9][10] TIRF is exceptionally well-suited for visualizing focal adhesions and other plasma membrane-associated events with a high signal-to-noise ratio, as it minimizes background fluorescence from the rest of the cell.[8][10]
3. Förster Resonance Energy Transfer (FRET) Microscopy: FRET is a powerful tool for studying molecular interactions and conformational changes in real-time.[11][12][13] In the context of CS1-mediated adhesion, FRET can be used to monitor the activation state of α4β1 integrin upon binding to the CS1 domain.[11][12][14]
4. Live-Cell Imaging: The use of fluorescently tagged proteins (e.g., GFP-paxillin, LifeAct-RFP) allows for the dynamic visualization of adhesion complex formation, turnover, and cytoskeletal rearrangements in living cells.[15][16] Combining live-cell imaging with TIRF microscopy provides high-resolution spatiotemporal information on adhesion dynamics.[17]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cells Adhered to CS1 Peptide
This protocol describes the steps for fixing and staining cells to visualize the localization of key adhesion-related proteins.
Materials:
-
Glass coverslips
-
CS1 peptide (e.g., EILDVPST)[1]
-
Poly-L-lysine or other coating agent (optional)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% normal goat serum in PBS)[18]
-
Primary antibodies (e.g., anti-α4β1 integrin, anti-paxillin, anti-vinculin)
-
Fluorophore-conjugated secondary antibodies
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Coating Coverslips:
-
Coat sterile glass coverslips with 10-20 µg/mL of CS1 peptide in PBS overnight at 4°C.
-
Alternatively, first, coat with poly-L-lysine for 1 hour, rinse with sterile water, and then add the CS1 peptide solution.[19]
-
Wash the coverslips three times with PBS before cell seeding.
-
-
Cell Seeding:
-
Seed cells onto the CS1-coated coverslips at a desired density and allow them to adhere for a specific time (e.g., 30 minutes to 4 hours) in a cell culture incubator.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.[18]
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (and phalloidin, if desired) for 1 hour at room temperature in the dark.[21]
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI or Hoechst stain for 5-10 minutes to label the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Protocol 2: Live-Cell Imaging of Adhesion Dynamics on CS1 using TIRF Microscopy
This protocol outlines the procedure for visualizing the dynamics of focal adhesions in live cells adhering to a CS1-coated surface.
Materials:
-
Glass-bottom dishes or coverslips suitable for TIRF microscopy
-
CS1 peptide
-
Cells expressing fluorescently tagged adhesion proteins (e.g., Paxillin-GFP, Vinculin-mCherry)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
TIRF microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Coating:
-
Coat the glass surface of the imaging dish with CS1 peptide as described in Protocol 1.
-
-
Cell Seeding:
-
Seed the transfected cells onto the CS1-coated surface and allow them to settle for at least 30 minutes inside a cell culture incubator.
-
-
Imaging Setup:
-
Place the imaging dish on the stage of the TIRF microscope within the environmental chamber.
-
Allow the temperature and CO2 levels to equilibrate.
-
-
TIRF Imaging:
-
Identify cells that are well-adhered and expressing the fluorescent protein(s) of interest.
-
Adjust the TIRF angle to achieve optimal excitation of the focal adhesion plane with minimal intracellular background.[9][10]
-
Acquire time-lapse image series to capture the dynamics of adhesion formation, maturation, and disassembly. The frame rate will depend on the specific process being studied (e.g., every 30 seconds to 5 minutes).
-
Quantitative Data Presentation
Quantitative analysis of microscopy images is crucial for obtaining objective and comparable data. Below are examples of data that can be extracted and presented in a tabular format.
| Parameter | Description | Example Value |
| Adhesion Area per Cell (µm²) | The total area of focal adhesions per cell, often measured by thresholding fluorescence intensity from adhesion markers like paxillin (B1203293) or vinculin. | 150 ± 25 |
| Number of Adhesions per Cell | The count of individual focal adhesions within a single cell. | 45 ± 10 |
| Adhesion Size (µm²) | The average size of a single focal adhesion. | 3.3 ± 0.8 |
| FRET Efficiency (%) | A measure of integrin activation, calculated from the fluorescence lifetime or intensity of the FRET donor and acceptor. | 15 ± 3 |
| Adhesion Turnover Rate (min⁻¹) | The rate of assembly and disassembly of focal adhesions, determined from time-lapse imaging. | 0.1 ± 0.02 |
Signaling Pathways and Experimental Workflows
CS1-α4β1 Integrin Signaling Pathway
The binding of the CS1 domain of fibronectin to α4β1 integrin initiates a cascade of intracellular signaling events. This can lead to the recruitment of scaffolding proteins like paxillin and vinculin, and the activation of kinases such as Focal Adhesion Kinase (FAK) and Src. These events ultimately regulate the organization of the actin cytoskeleton and influence cell migration and survival.[22]
Experimental Workflow for Visualizing CS1-Mediated Adhesion
The following diagram illustrates a typical experimental workflow for studying CS1-mediated adhesion using microscopy.
Logic Diagram for FRET-Based Integrin Activation Assay
This diagram explains the principle behind using FRET to measure α4β1 integrin activation. Integrin activation involves a conformational change from a bent (low-affinity) to an extended (high-affinity) state.[11][23]
References
- 1. researchgate.net [researchgate.net]
- 2. The Art of Mast Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microscopic Visualization of Cell-Cell Adhesion Complexes at Micro and Nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microscopic Visualization of Cell-Cell Adhesion Complexes at Micro and Nanoscale [escholarship.org]
- 6. Microscopic Visualization of Cell-Cell Adhesion Complexes at Micro and Nanoscale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Microscopic Visualization of Cell-Cell Adhesion Complexes at Micro and Nanoscale [frontiersin.org]
- 8. Imaging with total internal reflection fluorescence microscopy for the cell biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Internal Reflection Fluorescence (TIRF) Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 10. Total Internal Reflection Fluorescence (TIRF) Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. FRET Detection of Cellular α4-Integrin Conformational Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FRET detection of cellular alpha4-integrin conformational activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coexisting conformations of fibronectin in cell culture imaged using fluorescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating integrin activation with time-resolved flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live-cell super-resolved PAINT imaging of pN cellular traction forces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Live-Cell Migration and Adhesion Turnover Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Visualizing Adhesion Formation in Cells by Means of Advanced Spinning Disk-Total Internal Reflection Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunocytochemistry/Immunofluorescence protocol for Fibronectin Antibody (NBP1-91258): Novus Biologicals [novusbio.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. v19.proteinatlas.org [v19.proteinatlas.org]
- 21. ptglab.com [ptglab.com]
- 22. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Coordinated integrin activation by actin-dependent force during T-cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cell Adhesion on Fibronectin CS1 Coated Surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cell adhesion on surfaces coated with Fibronectin containing the Connecting Segment-1 (CS1).
Frequently Asked Questions (FAQs)
Q1: What is Fibronectin CS1 and why is it used for cell adhesion?
A1: Fibronectin is an extracellular matrix (ECM) protein that plays a crucial role in cell adhesion, migration, growth, and differentiation. The Connecting Segment-1 (CS1) is an alternatively spliced domain within fibronectin. This region is specifically recognized by the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), which is expressed on various cell types, including lymphocytes, monocytes, and melanoma cells.[1] Using surfaces coated with Fibronectin CS1 allows for the specific study of VLA-4-mediated cell adhesion.
Q2: My cells are not adhering, or are adhering poorly, to the CS1-coated surface. What are the primary reasons for this?
A2: Low or no cell attachment to CS1-coated surfaces can stem from several factors:
-
Coating Inefficiency: The surface may not be properly coated due to incorrect peptide concentration, insufficient incubation time, or the use of an inappropriate coating buffer.[2]
-
Cell Health and Type: The cells you are using may not express sufficient levels of the VLA-4 (α4β1) integrin, or the integrins may be in an inactive state. Cell health is also critical; unhealthy cells or those damaged during passaging (e.g., over-trypsinization) will exhibit poor adhesion.[2][3]
-
Presence of Competing Proteins: If your cell culture medium contains serum, other adhesive proteins like vitronectin can compete with the fibronectin CS1 for binding to the surface and to cell surface receptors.[2]
-
Lack of Divalent Cations: Integrin-mediated adhesion is dependent on the presence of divalent cations such as Magnesium (Mg²⁺) and Calcium (Ca²⁺). Ensure your buffers and media contain these ions at appropriate concentrations.
Q3: How can I confirm that my Fibronectin CS1 coating is present and uniform on the surface?
A3: You can perform quality control (QC) checks to verify your coating. Two common methods are:
-
Immunofluorescence Staining: This method allows for the direct visualization of the coated fibronectin. By using a primary antibody against fibronectin and a fluorescently labeled secondary antibody, you can assess the presence and uniformity of the coating using a fluorescence microscope.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be used to quantify the amount of fibronectin adsorbed to the surface. This involves using an antibody against fibronectin conjugated to an enzyme that produces a colorimetric or fluorescent signal, which can be measured with a plate reader.[5][6][7][8][9]
Troubleshooting Guides
Issue 1: Low Overall Cell Adhesion
If you are observing a general lack of cell attachment across your entire coated surface, follow this troubleshooting workflow:
Click to view Troubleshooting Workflow for Low Overall Cell Adhesion
Caption: Troubleshooting Decision Tree for Low Cell Adhesion.
Issue 2: Patchy or Uneven Cell Adhesion
If you observe that cells are attaching in some areas but not others, this typically points to a problem with the coating procedure.
Click to view Troubleshooting Workflow for Patchy Cell Adhesion
Caption: Troubleshooting Decision Tree for Patchy Cell Adhesion.
Data Presentation: Coating Parameter Optimization
Optimizing the coating concentration of Fibronectin CS1 is crucial and is dependent on the cell type. Below is a summary of recommended starting concentrations and conditions.
| Parameter | Jurkat Cells (T-lymphocyte) | Porcine Satellite Cells | General Recommendation |
| Coating Concentration | 25 µg/mL for optimal migration[10] | 5 µg/mL for optimal proliferation and maintenance[11][12] | 1-5 µg/cm²[13][14] |
| Incubation Time | 1 hour at room temperature[15] | Overnight at 4°C or 2 hours at room temperature[13][16] | 45 minutes to 1 hour at room temperature, or overnight at 4°C[15] |
| Diluent | PBS | PBS | Sterile PBS or serum-free medium[13] |
| Expected Adhesion | Dependent on activation state | Not specified | Varies significantly with cell type and activation |
Experimental Protocols
Protocol 1: Fibronectin CS1 Coating of Culture Plates
This protocol describes the passive adsorption of Fibronectin CS1 peptide onto a 96-well tissue culture plate.
-
Reconstitution: Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mg/mL. Do not agitate vigorously. Allow the peptide to dissolve for at least 30 minutes.
-
Working Solution: Dilute the stock solution to the desired final concentration (e.g., 5-50 µg/mL) in sterile, Ca²⁺/Mg²⁺-free PBS.[14]
-
Coating: Add a sufficient volume of the working solution to each well to completely cover the surface (e.g., 50 µL for a 96-well plate).[2]
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Washing: Aspirate the coating solution and wash the wells twice with sterile PBS to remove any unbound peptide.
-
Blocking (Optional but Recommended): To prevent non-specific cell binding, incubate the wells with a blocking buffer (e.g., 1% heat-inactivated Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature.
-
Final Wash: Aspirate the blocking buffer and wash the wells once with sterile PBS. The plate is now ready for cell seeding.
Protocol 2: Quantitative Cell Adhesion Assay
This protocol uses a fluorescent dye to quantify adherent cells.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Labeling: Add a fluorescent viability dye (e.g., Calcein-AM) to the cell suspension at a final concentration of 1 µM and incubate for 30 minutes at 37°C.[4]
-
Washing: Wash the labeled cells twice with serum-free medium to remove excess dye.
-
Seeding: Add 100 µL of the labeled cell suspension to each well of the pre-coated plate.
-
Incubation: Incubate the plate for 30-90 minutes at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Pre-Wash Reading: Measure the fluorescence of each well using a fluorescence plate reader to get a baseline reading of the total number of cells added.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Post-Wash Reading: Add 100 µL of PBS to each well and measure the fluorescence again.
-
Quantification: Calculate the percentage of adherent cells for each well using the following formula: % Adhesion = (Post-Wash Fluorescence / Pre-Wash Fluorescence) x 100%
Protocol 3: Quality Control of Coating by Immunofluorescence
-
Coating: Coat a glass-bottom plate or coverslips with Fibronectin CS1 as described in Protocol 1.
-
Blocking: Block with 1% BSA in PBS for 30 minutes at room temperature.
-
Primary Antibody: Incubate with a primary antibody specific for fibronectin (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.[17]
-
Final Washes: Wash three times with PBS.
-
Imaging: Mount the coverslip (if used) and visualize the coating using a fluorescence microscope. A uniform fluorescent signal across the surface indicates a successful coating.
Signaling Pathway and Experimental Workflow Diagrams
VLA-4 (α4β1) Integrin Signaling Pathway
Upon binding of Fibronectin CS1 to the VLA-4 integrin, a signaling cascade is initiated within the cell, leading to cytoskeletal rearrangements and cell adhesion.
Click to view VLA-4 Signaling Pathway Diagram
Caption: VLA-4 Integrin Signaling Cascade upon Fibronectin CS1 Binding.
Experimental Workflow for Cell Adhesion Assay
This diagram outlines the key steps for performing a cell adhesion experiment on Fibronectin CS1-coated surfaces.
Click to view Experimental Workflow Diagram
Caption: General Experimental Workflow for a Cell Adhesion Assay.
References
- 1. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA EMEA [actega.com]
- 2. benchchem.com [benchchem.com]
- 3. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Fibronectin ELISA: Quantitative Detection of Extracellular Matrix Glycoproteins in Biological Samples – Biological Data Transport [data-transport.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Quantification of fibronectin matrix assembly sites using a novel ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Fibronectin ELISA Kit (BMS2028) - Invitrogen [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. The fibronectin concentration that optimally maintains porcine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The fibronectin concentration that optimally maintains porcine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. neuvitro.com [neuvitro.com]
- 16. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA 南美州 [actega.com]
- 17. Paxillin selectively associates with constitutive and chemoattractant-induced high-affinity alpha4beta1 integrins: implications for integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fibronectin CS1 Peptide Concentration for Cell Culture
Welcome to the technical support center for the utilization of Fibronectin CS1 peptide in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and how does it mediate cell adhesion?
The this compound is a synthetic peptide derived from the Connecting Segment 1 (CS1) region of human fibronectin.[1][2][3][4][5] This region contains the minimal active sequence Leu-Asp-Val (LDV), which is a recognition site for the α4β1 integrin receptor present on the surface of various cell types, including melanoma cells and T lymphocytes.[1][2][6] The interaction between the CS1 peptide and the α4β1 integrin facilitates cell adhesion.[1][2]
Q2: What is a recommended starting concentration for coating surfaces with this compound?
While the optimal concentration is cell-type and application-dependent, a typical starting range for coating culture surfaces with full-length fibronectin is 1-5 µg/cm².[7][8] For the smaller CS1 peptide, a similar starting range for coating concentration can be used as a baseline for optimization. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals.
Q3: What are the potential consequences of using a concentration that is too high or too low?
-
Too Low: An insufficient concentration of the CS1 peptide on the culture surface will result in poor or inconsistent cell attachment. This can lead to cell clumping, reduced viability, and variability in experimental results.
-
Too High: While less commonly detrimental than a low concentration, an excessively high concentration of the peptide may lead to non-specific binding or altered cellular responses. It is also not cost-effective. Saturation of the integrin receptors may occur, beyond which increasing the peptide concentration will not lead to a further increase in cell adhesion.
Q4: Can I use the this compound in solution to study its effects on cell behavior?
Yes, the CS1 peptide can be used in solution to competitively inhibit the binding of cells to fibronectin-coated surfaces or to study its effects on cell signaling and migration in suspension or 3D culture systems. One study used a concentration of 25µM of the FNCS1 peptide to inhibit leukocyte trafficking.[9]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for cell culture.
| Problem | Potential Cause | Recommended Solution |
| Poor or no cell attachment | Insufficient peptide concentration: The coating density is too low for the cell type. | Increase the coating concentration of the CS1 peptide. Perform a titration experiment to determine the optimal concentration. |
| Improper coating procedure: The peptide was not allowed to adsorb to the surface correctly. | Ensure the entire surface is covered with the peptide solution during incubation. Increase the incubation time (e.g., overnight at 4°C).[8][10] | |
| Peptide degradation: The peptide may have degraded due to improper storage or handling. | Store the peptide as recommended by the supplier (typically at -20°C).[1] Avoid repeated freeze-thaw cycles.[8][10] | |
| Issues with the culture surface: Some surfaces, like glass, can be more challenging for protein coating than tissue culture-treated plastic. | Consider air-drying the peptide onto the surface after coating to enhance adsorption.[7] Ensure the glass is thoroughly cleaned and sterilized. | |
| Uneven cell distribution or cell clumping | Uneven coating: The peptide solution was not spread evenly across the culture surface. | Ensure the coating solution completely covers the surface. Gently rock the plate to ensure even distribution. |
| Cells are not healthy: The cells used for seeding are not viable or are stressed. | Use healthy, sub-confluent cells for your experiments. Handle cells gently during trypsinization and seeding. | |
| Inconsistent results between experiments | Variability in coating procedure: Inconsistent incubation times, temperatures, or rinsing steps. | Standardize the coating protocol. Prepare a fresh dilution of the peptide for each experiment. |
| Lot-to-lot variability of the peptide: Different batches of the peptide may have slight variations in purity or activity. | If possible, purchase a larger batch of the peptide to ensure consistency across multiple experiments. |
Experimental Protocols
Protocol 1: Coating Culture Plates with this compound
This protocol provides a general guideline for coating various culture surfaces.
Materials:
-
This compound
-
Sterile, Ca²⁺ and Mg²⁺-free Phosphate-Buffered Saline (PBS) or serum-free medium
-
Sterile tissue culture plates, coverslips, or other desired surfaces
Procedure:
-
Reconstitution: Reconstitute the lyophilized CS1 peptide in sterile water or the buffer recommended by the supplier to create a stock solution. Gently mix to dissolve; do not vortex.
-
Dilution: Dilute the stock solution to the desired final coating concentration (e.g., starting with a range of 1-10 µg/mL) in sterile, Ca²⁺ and Mg²⁺-free PBS or serum-free medium.
-
Coating: Add a sufficient volume of the diluted peptide solution to completely cover the culture surface. For example, use 100 µL for a 96-well plate or 2 mL for a 6-well plate.
-
Incubation: Incubate the culture vessel at room temperature for 1-2 hours or overnight at 4°C.[8]
-
Aspiration and Rinsing: Carefully aspirate the peptide solution. Gently rinse the surface 2-3 times with sterile PBS or serum-free medium to remove any unbound peptide.
-
Seeding Cells: The coated surface is now ready for cell seeding. Do not allow the surface to dry out before adding the cell suspension.
Protocol 2: Cell Adhesion Assay
This assay quantifies cell attachment to surfaces coated with different concentrations of the CS1 peptide.
Materials:
-
Culture plates coated with a range of CS1 peptide concentrations (and a negative control, e.g., BSA-coated)
-
Cell suspension in serum-free medium
-
Crystal Violet staining solution (0.5% Crystal Violet in 20% methanol)
-
10% Acetic Acid
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells/well) onto the coated wells of a 96-well plate.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for cell attachment.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Fixation: Fix the remaining cells by adding 100 µL of methanol (B129727) to each well and incubating for 10 minutes.
-
Staining: Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 10 minutes at room temperature.
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Visualizations
CS1-Integrin α4β1 Signaling Pathway
Caption: CS1-Integrin α4β1 signaling cascade.
Experimental Workflow for Optimizing CS1 Peptide Concentration
Caption: Workflow for determining optimal CS1 peptide concentration.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. peptide.com [peptide.com]
- 3. genscript.com [genscript.com]
- 4. innopep.com [innopep.com]
- 5. This compound acetate | TargetMol [targetmol.com]
- 6. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibronectin Coating Protocol [sigmaaldrich.com]
- 8. innoprot.com [innoprot.com]
- 9. Fibronectin connecting segment-1 peptide inhibits pathogenic leukocyte trafficking and inflammatory demyelination in experimental models of chronic inflammatory demyelinating polyradiculoneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. advancedbiomatrix.com [advancedbiomatrix.com]
Fibronectin CS1 peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fibronectin CS1 peptide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of your peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from bright light.[1][2][3][4] Some suppliers recommend storage at -30°C to -10°C or 0-5°C in a dry form.[4][5] Always refer to the manufacturer's specific recommendations. To prevent contamination with moisture, which can decrease long-term stability, allow the vial to warm to room temperature in a desiccator before opening.[1][5] After use, it is advisable to reseal the vial under an inert gas like nitrogen or argon.[1]
Q2: What is the recommended solvent for reconstituting this compound?
This compound is soluble in water.[4][5] For reconstitution, sterile, distilled water is a suitable solvent.[2] Some protocols for full-length fibronectin suggest dissolving in sterile water for at least 30 minutes at 37°C with gentle swirling, avoiding vigorous mixing or vortexing.
Q3: How should I store the reconstituted this compound solution?
Peptide solutions are significantly less stable than their lyophilized form.[3][4] For short-term storage, the reconstituted solution can be kept at 4°C for up to a week.[2] For long-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or colder.[1][2][4] This prevents degradation from repeated freeze-thaw cycles.[1][2][4] For optimal stability in solution, consider using sterile buffers with a pH between 5 and 6.[1][4]
Q4: Can I repeatedly freeze and thaw the this compound solution?
It is strongly advised to avoid repeated freeze-thaw cycles as they are detrimental to the peptide's stability and can lead to degradation.[1][2][4] It is best practice to aliquot the stock solution into smaller, single-use volumes after reconstitution.
Stability Data Summary
The following tables summarize the recommended storage conditions for this compound in both lyophilized and reconstituted forms based on general peptide stability guidelines and specific product information.
Table 1: Storage Conditions for Lyophilized this compound
| Storage Duration | Temperature | Additional Conditions |
| Short-term (days to weeks) | Room Temperature | In initial packaging, protected from light.[1][3] |
| Long-term (months to years) | -20°C to -80°C | Tightly sealed vial, protected from light and moisture.[1][2][3][4] Some suppliers specify -20 ± 5°C. |
Table 2: Storage Conditions for Reconstituted this compound
| Storage Duration | Temperature | Recommended Solvent/Buffer | Additional Notes |
| Short-term (up to 1 week) | 4°C | Sterile water or sterile buffer (pH 5-6).[1][2] | Avoid bacterial contamination. |
| Long-term (weeks to months) | -20°C or colder | Sterile buffer (pH 5-6).[1][2][4] | Aliquot to avoid freeze-thaw cycles.[1][2][4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for safely and effectively dissolving lyophilized this compound.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or a sterile buffer (e.g., PBS, pH 5-7)
-
Sterile, low-protein-binding pipette tips and tubes
-
Desiccator
-
Vortex (optional, use with caution)
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This minimizes the condensation of atmospheric moisture.[1][5]
-
Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the desired volume of sterile water or buffer.
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide. For peptides that are difficult to dissolve, gentle warming to 37°C for 10-30 minutes or brief sonication can be attempted. Avoid vigorous vortexing , as this can cause aggregation of larger peptides.
-
Verification: Ensure the solution is clear and free of visible particulates. If particles remain, the solution can be centrifuged to pellet any insoluble material.
-
Aliquoting and Storage: For long-term storage, immediately aliquot the reconstituted peptide into sterile, single-use, low-protein-binding tubes. Store the aliquots at -20°C or colder.
Caption: Workflow for reconstituting lyophilized this compound.
Troubleshooting Guide
Issue: Peptide Aggregation
Peptide aggregation is the self-association of peptide chains, which can lead to insolubility and loss of biological activity. While specific aggregation issues for Fibronectin CS1 are not widely reported, the following general troubleshooting steps can be applied.
Potential Causes and Solutions:
-
Hydrophobic Interactions: The primary sequence of a peptide, particularly the presence of hydrophobic amino acids, can drive aggregation.
-
Solution: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration. Always check for solvent compatibility with your experimental system.
-
-
Incorrect pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.
-
Solution: Adjust the pH of the solvent. For acidic peptides, using a basic buffer (pH > pI) can increase solubility. For basic peptides, an acidic buffer (pH < pI) is recommended. The calculated pI for the Fibronectin CS1 sequence (EILDVPST) is approximately 3.7, making it an acidic peptide. Therefore, dissolving it in a buffer with a pH of 5-7 should promote solubility.
-
-
High Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Solution: Prepare a more dilute stock solution. It is easier to dissolve a peptide at a lower concentration and then use it in your experiments.
-
-
Mechanical Stress: Vigorous shaking or vortexing can induce aggregation.
-
Solution: Use gentle swirling or pipetting to dissolve the peptide.
-
References
How to solve Fibronectin CS1 peptide solubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the Fibronectin CS1 peptide during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The this compound is generally soluble in sterile, distilled water.[1][2][3] Several suppliers indicate a solubility of at least 1 mg/ml in water.[4][5][6] For cell culture applications, sterile phosphate-buffered saline (PBS) at a pH of 7.2-7.4 can also be used.
Q2: My this compound is not dissolving completely in water or PBS. What should I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Sonication: Briefly sonicating the solution can help break up aggregates and enhance dissolution.[7]
-
Gentle Warming: Gently warming the solution to around 37°C may improve solubility. Avoid excessive heat, as it can degrade the peptide.[8]
-
pH Adjustment: The solubility of peptides can be pH-dependent. Since the CS1 peptide has a net negative charge at neutral pH due to the presence of glutamic and aspartic acid residues, slightly increasing the pH with a basic solution like 0.1 M ammonium (B1175870) bicarbonate might aid dissolution. However, always consider the compatibility of the final pH with your experimental setup.[7]
-
Test a Small Amount First: Before dissolving the entire peptide stock, it is recommended to test the solubility of a small aliquot in the desired solvent.[7]
Q3: Can I use organic solvents like DMSO to dissolve the this compound?
A3: While organic solvents like DMSO are often used for hydrophobic peptides, they are generally not necessary for the CS1 peptide due to its inherent water solubility. If you encounter persistent solubility problems, dissolving the peptide in a small amount of DMSO and then slowly adding it to your aqueous buffer while vortexing can be an option. However, be mindful that high concentrations of DMSO can be toxic to cells, so the final concentration should typically be kept below 0.5%.[7][9]
Q4: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A4: Precipitation in cell culture media can occur due to interactions with salts, proteins, or pH changes.[10] Here are some tips to prevent this:
-
Pre-warm the Medium: Always add the peptide solution to pre-warmed (37°C) cell culture medium.[9]
-
Slow Addition: Add the peptide stock solution dropwise to the medium while gently vortexing to ensure rapid and even distribution.[9]
-
Check for Contaminants: Ensure your water and buffers are of high purity, as contaminants can sometimes cause precipitation.
-
Consider Serum Content: Components in serum can sometimes interact with peptides. If you suspect this is an issue, you may need to reduce the serum concentration or use a serum-free medium for the initial treatment period, if your cells can tolerate it.
Q5: How should I store the this compound stock solution?
A5: For long-term storage, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.[7] Lyophilized peptide should be stored at -20°C.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with the this compound.
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve in water or PBS | Peptide aggregation, insufficient mixing. | 1. Vortex the solution for a longer period. 2. Briefly sonicate the vial in a water bath. 3. Gently warm the solution to 37°C. |
| Solution remains cloudy or has visible particulates | Incomplete dissolution or formation of insoluble aggregates. | 1. Try adjusting the pH slightly (e.g., to 8.0-8.5 with a weak base if compatible with your experiment). 2. If using a high concentration, try diluting the peptide further. |
| Peptide precipitates upon addition to cell culture medium | Interaction with media components (salts, proteins), pH shock, or exceeding solubility limit in the final solution. | 1. Ensure the cell culture medium is at 37°C before adding the peptide. 2. Add the peptide stock solution slowly to the medium while gently mixing. 3. Prepare an intermediate dilution of the peptide in a small volume of medium before adding it to the final culture volume. 4. If the problem persists, consider preparing the stock solution in a buffer more compatible with your cell culture medium, such as serum-free medium. |
| Inconsistent experimental results | Peptide degradation or aggregation over time in solution. | 1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Visually inspect the solution for any signs of precipitation before each use. |
Experimental Protocols & Visualizations
Experimental Workflow: Cell Adhesion Assay using this compound
This workflow outlines a typical cell adhesion assay to investigate the inhibitory effect of soluble this compound.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. innopep.com [innopep.com]
- 4. J66606.MCR [thermofisher.com]
- 5. This compound 5 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound 1 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. lifetein.com [lifetein.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing non-specific binding in Fibronectin CS1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Fibronectin CS1 experiments, with a focus on preventing non-specific binding.
Troubleshooting Guide
High background or non-specific binding is a frequent issue in Fibronectin CS1 binding assays. This guide provides a systematic approach to identifying and resolving the root causes of these problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal across the entire plate/membrane | Ineffective blocking | - Optimize Blocking Buffer: Switch to a different blocking agent. Casein or non-fat dry milk are often more effective than BSA at preventing non-specific binding in ELISAs.[1][2] For cell-based assays, BSA is a common choice.[3][4] - Increase Blocking Concentration: Try increasing the concentration of your blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).[5] - Extend Blocking Time: Increase the incubation time for the blocking step to ensure complete saturation of non-specific sites.[6] |
| Insufficient washing | - Increase Wash Steps: Add additional wash steps after incubations with primary and secondary antibodies.[7] - Optimize Wash Buffer: Ensure your wash buffer contains a detergent like Tween-20 (0.05-0.1%) to help reduce background.[8] | |
| Primary or secondary antibody concentration too high | - Titrate Antibodies: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio. | |
| False positives in negative control wells | Cross-reactivity of antibodies | - Use Pre-adsorbed Secondary Antibodies: Select secondary antibodies that have been pre-adsorbed against immunoglobulins from the species of your sample to minimize cross-reactivity. - Run Proper Controls: Always include a "no primary antibody" control to check for non-specific binding of the secondary antibody. |
| Contamination of reagents or samples | - Use Sterile Technique: Ensure all buffers, samples, and reagents are sterile and free from microbial contamination.[7] - Handle Reagents Carefully: Use fresh pipette tips for each reagent and sample to avoid cross-contamination.[7] | |
| Inconsistent results between replicate wells | Uneven coating of Fibronectin CS1 | - Ensure Proper Coating Conditions: Follow a validated protocol for coating plates with the CS1 peptide. Ensure the coating solution is evenly distributed across the well surface.[7] - Check Plate Quality: Use high-quality ELISA or cell culture plates designed for protein binding. |
| Pipetting errors | - Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and consistent dispensing of reagents and samples. - Use Proper Pipetting Technique: Be consistent with your pipetting technique, especially when adding small volumes. | |
| Low or no specific signal | Inactive Fibronectin CS1 peptide | - Proper Storage and Handling: Ensure the CS1 peptide is stored correctly (typically lyophilized at -20°C or in solution at -80°C) and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer conditions | - Check pH and Salt Concentration: The pH and ionic strength of your buffers can affect protein conformation and binding. Optimize these parameters for your specific assay. | |
| Cells not adhering properly (in cell-based assays) | - Check Cell Viability: Ensure cells are healthy and viable before starting the assay. - Use Serum-Free Media for Adhesion: Serum contains proteins that can compete with Fibronectin CS1 for binding to cells.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of non-specific binding in Fibronectin CS1 experiments?
A1: The most frequent cause is incomplete or ineffective blocking of the solid phase (e.g., ELISA plate or cell culture dish). This allows antibodies or cells to bind to unoccupied sites on the plastic surface, leading to high background signals.[1][2]
Q2: Which blocking agent is best for Fibronectin CS1 assays?
A2: The optimal blocking agent can be application-dependent. For ELISAs, studies have shown that casein and non-fat dry milk can be more effective at reducing non-specific binding compared to Bovine Serum Albumin (BSA).[1][2] However, for cell adhesion assays, BSA is commonly used to block non-specific cell attachment to the culture plate.[3][4] It is recommended to empirically test a few different blocking agents to determine the best one for your specific experimental setup.
Q3: Can I use Tween-20 in my blocking buffer?
A3: Yes, adding a non-ionic detergent like Tween-20 (typically at a concentration of 0.05% to 0.1%) to your blocking and wash buffers can help to reduce hydrophobic interactions that contribute to non-specific binding.[8]
Q4: How long should I incubate with the blocking buffer?
A4: A common starting point is a 1-2 hour incubation at room temperature or overnight at 4°C.[1] However, the optimal time may vary, so it is advisable to test different incubation times to achieve the best signal-to-noise ratio.
Q5: My cells are detaching during the wash steps of my cell adhesion assay. What can I do?
A5: This could be due to several factors. Ensure your cells are healthy and that the wash steps are gentle. Avoid directing a strong stream of buffer directly onto the cell monolayer. Also, confirm that your Fibronectin CS1 coating is optimal, as insufficient coating can lead to weak cell attachment. Some cell lines may also require specific ions like Mg2+ and Ca2+ for optimal integrin-mediated adhesion.
Experimental Protocols
Protocol 1: Fibronectin CS1 Cell Adhesion Assay
This protocol provides a general framework for quantifying cell adhesion to Fibronectin CS1.
-
Plate Coating:
-
Aseptically coat the wells of a 96-well tissue culture plate with a 50 µg/mL solution of this compound in sterile PBS.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with sterile PBS.
-
-
Blocking:
-
Add 200 µL of a 1% heat-denatured BSA solution in sterile PBS to each well.
-
Incubate for at least 1 hour at 37°C to block any remaining non-specific binding sites on the plastic.
-
Aspirate the blocking solution and wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-90 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently aspirate the medium and non-adherent cells.
-
Wash the wells 3-4 times with sterile PBS to remove all non-adherent cells. Be gentle to avoid detaching adherent cells.
-
-
Quantification:
-
Adherent cells can be quantified using various methods, such as staining with crystal violet or using a fluorescent dye like CyQuant.
-
For crystal violet staining, fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, wash, and then solubilize the dye for absorbance reading.
-
Protocol 2: Fibronectin CS1 ELISA
This protocol describes a basic sandwich ELISA to detect binding to immobilized Fibronectin CS1.
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with 100 µL of a 1-10 µg/mL solution of this compound in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA or 5% non-fat dry milk in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample/Antibody Incubation:
-
Add 100 µL of your sample or primary antibody (e.g., an anti-CS1 antibody or a cell lysate containing the α4β1 integrin) to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm.
-
Data Presentation
Table 1: Comparison of Blocking Agents in a General ELISA
| Blocking Agent | Concentration | % Reduction in Non-Specific Binding (Approx.) | Notes |
| Non-fat Dry Milk | 5% | >90% | Cost-effective and highly effective. May contain phosphoproteins that can interfere with phospho-specific antibody detection.[2][9] |
| Casein | 1% | >90% | Very effective, particularly at blocking protein-plastic interactions.[1][2] |
| Bovine Serum Albumin (BSA) | 1-3% | 70-85% | Commonly used, but can be less effective than milk-based blockers in some ELISAs.[1] A good choice for phospho-specific antibody assays.[9] |
| Fish Skin Gelatin | 0.5-1% | Variable | Can be effective and is less likely to cross-react with mammalian antibodies. |
Note: The effectiveness of blocking agents should be empirically determined for each specific assay.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellbiologics.com [cellbiologics.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. In-cell ELISA protocol | Abcam [abcam.com]
- 7. Activation of the alpha 4 beta 1 integrin through the beta 1 subunit induces recognition of the RGDS sequence in fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. biossusa.com [biossusa.com]
Technical Support Center: Enhancing Fibronectin CS1 Peptide Coating Efficiency
Welcome to the technical support center for Fibronectin CS1 peptide coating. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coating procedures and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for coating surfaces with this compound?
A1: The ideal concentration for CS1 peptide coating is dependent on the cell type, surface material, and the specific application. A good starting point for passive adsorption onto tissue culture plastic is a concentration range of 1-10 µg/mL.[1] However, it is highly recommended to perform a titration experiment to determine the optimal concentration for your particular experimental setup. This typically involves coating surfaces with a range of peptide concentrations (e.g., 0.1, 1, 5, 10, 20 µg/mL) and assessing cell attachment and spreading. The optimal concentration is usually at the lower end of the plateau of the dose-response curve, where maximal cell attachment is achieved without excessive peptide usage.[1]
Q2: What is the recommended incubation time and temperature for CS1 peptide coating?
A2: For passive adsorption of peptides onto surfaces, a common starting point is to incubate for 1-2 hours at room temperature or overnight at 4°C.[2] Shorter incubation times of 30-60 minutes at 37°C have also been reported to be effective. The optimal time can be influenced by the peptide concentration and the surface being coated. For instance, similar cell spreading can be achieved with a short incubation time at a high peptide concentration or a longer incubation time at a lower concentration.[3]
Q3: What is the best solvent to dissolve and dilute the this compound?
A3: this compound is typically soluble in sterile, protein-free buffers such as Phosphate-Buffered Saline (PBS) or a balanced salt solution.[4] It is crucial to ensure complete solubilization of the peptide before coating.
Q4: How should I store the this compound solution?
A4: For long-term storage, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted, the peptide solution should be stored in working aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. For short-term storage of a working solution, 2-8°C is generally acceptable for up to a week.
Q5: Can I use serum-containing media during the cell attachment phase on a CS1 peptide-coated surface?
A5: It is generally recommended to perform the initial cell attachment in serum-free or low-serum media. Serum contains various extracellular matrix (ECM) proteins, such as full-length fibronectin and vitronectin, which can compete with the CS1 peptide for binding to both the surface and cell surface receptors, potentially leading to reduced cell attachment to the CS1 peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Cell Attachment | 1. Sub-optimal Peptide Concentration: The concentration of the CS1 peptide may be too low for effective coating. 2. Inefficient Coating: The incubation time may be too short, or the temperature may not be optimal for adsorption. 3. Incorrect Solvent/Buffer: The pH or ionic strength of the buffer may be affecting peptide adsorption. 4. Cell Health: Cells may be unhealthy, past their optimal passage number, or damaged during harvesting. 5. Inappropriate Cell Type: The cells may not express sufficient levels of the α4β1 integrin receptor. | 1. Perform a titration experiment to determine the optimal peptide concentration.[1] 2. Increase the incubation time (e.g., overnight at 4°C) or temperature (e.g., 1 hour at 37°C).[2] 3. Use a sterile, protein-free buffer like PBS. 4. Ensure cells are healthy, within their logarithmic growth phase, and handled gently during passaging. 5. Verify the expression of α4β1 integrin on your cells using techniques like flow cytometry or western blotting. |
| Uneven or Patchy Cell Attachment | 1. Incomplete Peptide Solubilization: The peptide may not have been fully dissolved, leading to aggregates and uneven coating. 2. Insufficient Coating Volume: The volume of the peptide solution may not have been enough to cover the entire surface evenly. 3. Surface Inhomogeneity: The culture surface may have inconsistencies. | 1. Ensure the peptide is completely dissolved before use. Gentle vortexing or trituration may be necessary. 2. Use a sufficient volume of the peptide solution to ensure the entire surface is covered. 3. Use high-quality, tissue-culture treated plates. |
| Inconsistent Results Between Experiments | 1. Variability in Peptide Aliquots: Repeated freeze-thaw cycles of the stock solution can lead to peptide degradation. 2. Inconsistent Coating Procedure: Variations in incubation time, temperature, or washing steps can affect coating efficiency. 3. Peptide Adsorption to Labware: Cationic peptides can adsorb to glass and plastic surfaces, leading to a lower effective concentration.[5][6] | 1. Prepare single-use aliquots of the peptide stock solution. 2. Standardize the coating protocol and ensure consistency in all steps. 3. Consider using low-protein-binding tubes and pipette tips when handling the peptide solution.[5] |
| Cells Attach but Do Not Spread or Migrate | 1. Incorrect Peptide Conformation: The peptide may be adsorbed to the surface in a conformation that does not properly present the binding motif to the integrin receptor.[7] 2. Sub-optimal Surface Chemistry: The surface properties of the cultureware may influence peptide conformation and subsequent cell behavior. | 1. This can be difficult to control with passive adsorption. Consider using surfaces with different chemical properties or covalent immobilization methods to control peptide orientation. 2. Test different types of tissue culture plates or surfaces with modified chemistry. |
| Coating Appears to be Unstable | 1. Peptide Degradation: Peptides in solution or on the surface can be degraded by proteases present in the cell culture environment.[8] 2. Desorption from the Surface: The peptide may be weakly adsorbed and detach from the surface over time. | 1. Minimize the time between coating and cell seeding. For longer-term cultures, covalent immobilization of the peptide may be necessary. 2. Ensure proper washing steps to remove loosely bound peptide. Covalent attachment methods can provide a more stable coating. |
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Coating Concentration
This protocol outlines a method to determine the optimal coating concentration of this compound for a specific cell type and application.
Materials:
-
This compound (lyophilized)
-
Sterile, protein-free Phosphate-Buffered Saline (PBS)
-
96-well tissue culture-treated microplate
-
Cell suspension of the desired cell type in serum-free or low-serum medium
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Plate reader (optional, for colorimetric assays)
-
Crystal Violet staining solution (optional)
-
Solubilization buffer (e.g., 10% acetic acid) (optional)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound in sterile PBS to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C.
-
Preparation of Coating Solutions: Prepare a series of dilutions of the CS1 peptide in sterile PBS. A suggested range is 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Also, prepare a negative control of PBS alone.
-
Coating the Microplate: Add 50 µL of each peptide dilution and the negative control to triplicate wells of a 96-well plate. Ensure the entire bottom surface of each well is covered.
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Gently aspirate the peptide solution from the wells. Wash each well twice with 100 µL of sterile PBS to remove any unbound peptide. Be careful not to scratch the surface.
-
Cell Seeding: Harvest and resuspend your cells in serum-free or low-serum medium. Adjust the cell concentration to a desired density (e.g., 1 x 10^5 cells/mL). Add 100 µL of the cell suspension to each well.
-
Cell Attachment: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a suitable attachment time (e.g., 30-60 minutes).
-
Quantification of Cell Attachment:
-
Manual Counting: Gently wash the wells with PBS to remove non-adherent cells. Add a cell detachment solution (e.g., Trypsin-EDTA), and count the number of attached cells in each well using a hemocytometer.
-
Crystal Violet Staining: Gently wash the wells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes. Wash the wells with water. Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Plot the number of attached cells (or absorbance) against the peptide coating concentration. The optimal concentration will be at the beginning of the plateau of the curve.
Protocol 2: Standard this compound Coating for Cell Culture
This protocol provides a standard method for coating cell culture surfaces with this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in PBS)
-
Sterile, protein-free Phosphate-Buffered Saline (PBS)
-
Tissue culture plates, flasks, or coverslips
Procedure:
-
Determine Optimal Concentration: Based on your titration experiment or a starting concentration of 5 µg/mL, calculate the required volume of the peptide stock solution.
-
Prepare Working Solution: Dilute the CS1 peptide stock solution to the desired final concentration in sterile PBS.
-
Coat the Surface: Add a sufficient volume of the diluted peptide solution to completely cover the surface of the culture vessel.
-
For a 6-well plate: 1 mL per well
-
For a 10 cm dish: 5 mL
-
For a T-75 flask: 10 mL
-
-
Incubation: Incubate the culture vessel for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Gently aspirate the peptide solution. Wash the surface twice with sterile PBS.
-
Cell Seeding: The coated surface is now ready for cell seeding. Add your cell suspension in the appropriate culture medium.
Visualizations
Signaling Pathway
Caption: FAK-independent signaling pathway initiated by CS1 peptide binding to α4β1 integrin.
Experimental Workflow
Caption: General experimental workflow for optimizing CS1 peptide coating concentration.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting poor cell adhesion on CS1 peptide-coated surfaces.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedbiomatrix.com [advancedbiomatrix.com]
- 3. corning.com [corning.com]
- 4. neuvitro.com [neuvitro.com]
- 5. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Fibronectin CS1 Peptide-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fibronectin CS1 peptide-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the minimal amino acid sequence of the CS1 peptide required for cell adhesion?
The minimal essential sequence for the major cell type-specific adhesion site within the CS1 domain of fibronectin is Leucine-Aspartic Acid-Valine (LDV). While the commonly used synthetic peptide is often longer (e.g., EILDVPST), the LDV tripeptide is the core recognition motif for the α4β1 integrin receptor.
Q2: What is the primary receptor for the this compound?
The primary receptor for the CS1 peptide is the integrin α4β1 (also known as VLA-4). This interaction is crucial for the adhesion and migration of various cell types, including lymphocytes and melanoma cells.
Q3: How should I store and handle the this compound?
For optimal stability, lyophilized CS1 peptide should be stored at -20°C. Once reconstituted in a suitable solvent like sterile water or PBS, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: Can I use serum in my CS1 peptide-based cell adhesion assay?
It is generally recommended to perform cell adhesion assays in serum-free media. Serum contains various extracellular matrix proteins, including fibronectin, which can non-specifically adsorb to the culture surface and interfere with the specific binding of cells to the coated CS1 peptide. This can lead to high background and make it difficult to interpret the results.
Troubleshooting Guides
Problem 1: Low Cell Adhesion or Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Peptide Coating Concentration | The optimal coating concentration is cell-type dependent. A typical starting range for fibronectin and its peptides is 1-10 µg/mL. Perform a titration experiment to determine the optimal concentration for your specific cell line. |
| Ineffective Peptide Immobilization | Ensure the plate surface is suitable for protein/peptide coating (e.g., tissue culture-treated). Incubate the peptide solution for at least 1-2 hours at 37°C or overnight at 4°C to allow for sufficient adsorption. Ensure the surface is completely covered with the peptide solution. |
| Peptide Degradation | Improper storage or multiple freeze-thaw cycles can degrade the peptide. Use freshly thawed aliquots for each experiment. Consider peptide stability, as peptides in solution can be degraded by cellular proteases. |
| Low Integrin α4β1 Expression on Cells | Confirm that your cell line expresses sufficient levels of α4β1 integrin. This can be checked by flow cytometry or western blotting. |
| Cell Health and Viability Issues | Ensure cells are healthy, in the logarithmic growth phase, and have high viability before seeding. Stressed or unhealthy cells will not adhere well. |
| Incorrect Assay Buffer | Cell adhesion is a biological process that requires physiological conditions. Use a buffered saline solution (e.g., HBSS, PBS) with appropriate divalent cations (Ca²⁺ and Mg²⁺), which are essential for integrin function. |
| Insufficient Incubation Time for Cell Adhesion | Allow sufficient time for cells to adhere. This is typically between 30 to 90 minutes at 37°C, but may need to be optimized for your specific cell type. |
Problem 2: High Background or Non-Specific Cell Adhesion
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. Cell clumps can lead to artificially high adhesion readings. |
| Presence of Serum in Assay Medium | As mentioned in the FAQs, serum contains adhesion proteins that can cause non-specific binding. Use serum-free medium for the assay. |
| Inadequate Blocking | After coating with the CS1 peptide, block any remaining non-specific binding sites on the plate with a suitable blocking agent, such as 1-2% Bovine Serum Albumin (BSA) in PBS. Incubate for at least 30-60 minutes at room temperature. |
| High Cell Seeding Density | Seeding too many cells can lead to multilayering and non-specific trapping of cells. Optimize the cell number to achieve a sub-confluent monolayer. |
| Contamination | Microbial contamination can cause cells to clump and behave abnormally. Ensure aseptic techniques are followed throughout the experimental setup. |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
-
Plate Coating:
-
Dilute the this compound to the desired concentration (e.g., 1-20 µg/mL) in sterile PBS.
-
Add the peptide solution to the wells of a 96-well plate, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the peptide solution and wash the wells twice with sterile PBS.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells three times with sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-90 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as staining with crystal violet followed by solubilization and absorbance reading, or by using a fluorescent viability dye.
-
Protocol 2: Competitive Binding Assay
This assay is used to determine the specificity of cell adhesion to the CS1 peptide.
-
Plate Coating:
-
Follow the plate coating and blocking procedure as described in the Cell Adhesion Assay protocol.
-
-
Cell Preparation and Competition:
-
Harvest and resuspend cells in serum-free medium.
-
In separate tubes, pre-incubate the cells with increasing concentrations of soluble CS1 peptide (or a control peptide) for 15-30 minutes at room temperature.
-
-
Cell Seeding and Incubation:
-
Add the cell-peptide mixtures to the CS1-coated wells.
-
Incubate for 30-90 minutes at 37°C.
-
-
Washing and Quantification:
-
Follow the washing and quantification steps as described in the Cell Adhesion Assay protocol. A decrease in cell adhesion with increasing concentrations of soluble CS1 peptide indicates specific binding.
-
Visualizations
Caption: A flowchart of the experimental workflow for a typical this compound-based cell adhesion assay.
Caption: Simplified signaling pathway initiated by the binding of this compound to integrin α4β1.
Navigating Lot-to-Lot Variability of Fibronectin CS1 Peptide: A Technical Guide
Shanhai, China - Researchers and drug development professionals utilizing the Fibronectin CS1 peptide in their experiments now have a dedicated resource to address the common challenge of lot-to-lot variability. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of experimental results.
The this compound, a key player in mediating cell adhesion through its interaction with the α4β1 integrin, is a critical component in studies of cell migration, tissue repair, and cancer metastasis.[1][2] However, inherent variations in synthetic peptide manufacturing can lead to significant discrepancies between different batches, impacting experimental outcomes and data reproducibility.[3][4][5] This guide offers a systematic approach to identifying, characterizing, and mitigating the effects of this variability.
Frequently Asked Questions (FAQs)
Q1: What causes lot-to-lot variability in synthetic peptides like Fibronectin CS1?
A1: Lot-to-lot variability in synthetic peptides can arise from several factors during the manufacturing process.[3][4] These include:
-
Purity Differences: The percentage of the full-length, correct sequence peptide can vary. Impurities may include truncated or deletion sequences.[3]
-
Counter-ion Content: Peptides are often supplied as salts (e.g., TFA salts), and the ratio of peptide to counter-ion can differ between lots.
-
Post-Translational Modifications: Unintended modifications such as oxidation or deamidation can occur during synthesis or storage.
-
Peptide Aggregation: The extent of peptide aggregation can vary, affecting its solubility and biological activity.
-
Water Content: The amount of residual water can differ between lyophilized batches.[3]
Q2: How can I detect lot-to-lot variability in my this compound?
A2: A combination of analytical and functional tests is recommended to identify variability between different lots.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) confirms the molecular weight of the peptide.[3][5] Amino acid analysis can verify the amino acid composition.[5]
-
Functional Assays: A cell-based adhesion assay is a direct measure of the peptide's biological activity. Comparing the dose-response of different lots in a standardized cell adhesion assay is a robust method to detect functional differences.
Q3: My cell adhesion/migration results are inconsistent after switching to a new lot of CS1 peptide. What should I do?
A3: This is a common issue stemming from lot-to-lot variability. Refer to the Troubleshooting Guide below for a step-by-step approach to identify the cause and find a solution. The first step is to perform a side-by-side functional comparison of the old and new lots.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced cell adhesion with a new peptide lot. | Lower active concentration of the new lot. | 1. Perform a dose-response curve: Compare the EC50 values of the old and new lots in a standardized cell adhesion assay (see Experimental Protocol 1). 2. Adjust peptide concentration: Based on the EC50 values, you may need to use a higher concentration of the new lot to achieve the same biological effect. |
| High background adhesion in control wells. | Contamination of the peptide or other reagents. | 1. Check the purity of the peptide: If possible, review the certificate of analysis for HPLC and MS data. 2. Use a fresh, sterile solvent to dissolve the peptide. 3. Ensure proper blocking of non-specific sites on the culture plates (e.g., with BSA). |
| Complete loss of cell adhesion. | 1. Incorrect peptide sequence. 2. Peptide degradation. | 1. Verify the peptide sequence: Confirm that you ordered and received the correct peptide (EILDVPST).[1][2] 2. Proper storage: Ensure the peptide was stored at -20°C or lower and protected from moisture. Avoid repeated freeze-thaw cycles. 3. Freshly prepare solutions: Dissolve the peptide immediately before use. |
| Variability between replicates in the same experiment. | 1. Uneven coating of the peptide on the plate. 2. Inconsistent cell seeding. | 1. Ensure complete dissolution and mixing of the peptide solution before coating. 2. Pipette carefully to ensure a uniform coating on each well. 3. Thoroughly resuspend cells before seeding to ensure a consistent number of cells per well. |
Quantitative Data Presentation
To illustrate the potential impact of lot-to-lot variability, the following tables present representative data from analytical and functional assays comparing three different hypothetical lots of this compound.
Table 1: Analytical Characterization of Three this compound Lots
| Lot Number | Purity (by HPLC) | Molecular Weight (by MS) | Peptide Content (by AAA) |
| Lot A | 98.5% | 872.9 Da | 85% |
| Lot B | 92.1% | 873.1 Da | 75% |
| Lot C | 99.2% | 872.8 Da | 90% |
| Amino Acid Analysis |
Table 2: Functional Comparison of Three this compound Lots in a Cell Adhesion Assay
| Lot Number | EC50 (µg/mL) | Maximum Adhesion (% of control) |
| Lot A | 10.2 | 95% |
| Lot B | 18.5 | 80% |
| Lot C | 9.8 | 98% |
These tables demonstrate that a lower purity and peptide content (Lot B) can correlate with a higher EC50 and lower maximal adhesion, indicating reduced biological activity.
Experimental Protocols
Experimental Protocol 1: Quality Control Cell Adhesion Assay
This protocol provides a method to functionally compare different lots of this compound.
Materials:
-
96-well tissue culture plates
-
This compound (different lots)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Cells known to express α4β1 integrin (e.g., Jurkat cells)
-
Calcein AM or other suitable cell viability dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Prepare stock solutions of each peptide lot in sterile PBS.
-
Prepare a serial dilution of each peptide lot (e.g., 0.1 to 100 µg/mL) in PBS.
-
Coat wells of a 96-well plate with 50 µL of each peptide dilution.
-
Coat control wells with 1% BSA in PBS (for non-specific binding) and a known positive control if available.
-
Incubate the plate at 37°C for 1 hour or overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the wells twice with PBS.
-
Add 100 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate at 37°C for 30 minutes.
-
-
Cell Seeding:
-
Wash cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Aspirate the blocking solution from the plate and add 100 µL of the cell suspension to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of Calcein AM solution (or other viability dye) to each well and incubate as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the BSA-coated wells.
-
Plot the fluorescence intensity against the peptide concentration for each lot.
-
Calculate the EC50 value for each lot using a suitable curve-fitting software.
-
Visualizations
Signaling Pathway
Caption: this compound binding to α4β1 integrin initiates intracellular signaling.
Experimental Workflow
Caption: Workflow for quality control of new this compound lots.
By implementing these standardized quality control measures and troubleshooting strategies, researchers can ensure more reliable and reproducible results in their studies involving the this compound.
References
Troubleshooting inconsistent results with Fibronectin CS1 peptide
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of the Fibronectin CS1 peptide in experimental settings. It is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing low or no cell adhesion to my CS1 peptide-coated surfaces?
Answer:
Low cell adhesion is a common issue that can stem from several factors, ranging from peptide quality and handling to suboptimal coating procedures and cell-specific issues.
Troubleshooting Steps:
-
Verify Peptide Handling and Storage: Improper storage and handling can degrade the peptide, reducing its activity.
-
Storage: Lyophilized CS1 peptide should be stored at -20°C for long-term stability.[1][2] Upon arrival, confirm the product was shipped under appropriate conditions.
-
Reconstitution: To avoid degradation from moisture, allow the vial to warm to room temperature in a desiccator before opening.[3][4] Reconstitute the peptide immediately before use in sterile, high-purity water or an appropriate buffer.[5][6][7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4][5][6]
-
Net Peptide Content: Be aware that the lyophilized powder contains counterions (e.g., TFA) and residual water, meaning the net peptide content may be 70-90% of the total mass.[3] Adjust calculations accordingly to achieve the desired final concentration.
-
-
Optimize Coating Protocol: The efficiency of surface coating is critical for cell attachment.
-
Concentration: A common starting concentration for coating tissue culture plastic is 5-10 µg/mL.[8][9] However, the optimal concentration can be cell-type and surface-dependent and may require titration.
-
Incubation: Incubate the peptide solution on the surface for at least 1-2 hours at 37°C or overnight at 4°C to ensure sufficient adsorption.[8][9][10]
-
Surface Type: Plastic and glass surfaces have different properties. Standard tissue culture-treated plastic is often sufficient, but glass surfaces may require special treatment or longer coating times to ensure the peptide adsorbs correctly.[8] If switching from plastic to glass, re-optimization of the coating protocol is recommended.
-
Washing: After coating, wash gently with PBS to remove any unbound peptide without dislodging the adsorbed layer.[9][10]
-
-
Check Cell Health and Receptor Expression:
Troubleshooting Logic for Low Cell Adhesion
Caption: Troubleshooting workflow for low cell adhesion on CS1 surfaces.
Question 2: My results are inconsistent between experiments, even with the same protocol. What could be the cause?
Answer:
Inter-experimental variability often points to subtle inconsistencies in reagent preparation or procedural execution.
Troubleshooting Steps:
-
Peptide Aliquoting and Freshness: As stated above, the stability of the peptide in solution is limited.[4] Using freshly prepared solutions from single-use aliquots for each experiment is critical for reproducibility.[5][6] Do not re-freeze and reuse leftover peptide solutions.
-
Standardize Cell Conditions:
-
Passage Number: Use cells within a consistent and narrow passage number range, as receptor expression and cell behavior can change over time in culture.
-
Confluency: Plate cells at a consistent density and ensure they are at a similar level of confluency when harvested for the assay.
-
-
Procedural Precision:
-
Washing Steps: The force and consistency of washing steps to remove non-adherent cells can be a major source of variability. Standardize the number of washes and the technique used (e.g., gentle aspiration vs. inversion).[9][13]
-
Incubation Times: Ensure all incubation times (coating, blocking, cell seeding) are precisely controlled and consistent between experiments.
-
Quantitative Data Summary
For accurate and repeatable experiments, refer to the following specifications and guidelines.
Table 1: this compound Specifications
| Property | Value | Source(s) |
| Sequence | H-Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr-OH (EILDVPST) | [1][6][14] |
| Minimal Active Motif | Leu-Asp-Val (LDV) | [1][11][12] |
| Molecular Weight | ~872.97 g/mol | [1][6] |
| Purity (Typical) | >95% (HPLC) | [6][7][15] |
| Solubility | Soluble in water | [5][6][15] |
| Storage (Lyophilized) | -20°C or colder | [1][2] |
| Storage (In Solution) | Not recommended; use fresh. If necessary, -20°C in aliquots. | [4] |
Table 2: Experimental Inhibition Data
The CS1 peptide can be used to competitively inhibit cell binding to fibronectin. The following data is from a study on T cell adhesion to synovial membrane.
| Inhibitor | % Inhibition of T Cell Binding | Source |
| CS1 Peptide | 54% | [16] |
| Antibody to Fibronectin | 51% | [16] |
| Antibody to VCAM-1 | 54% | [16] |
| Antibody to VLA-5α | 42% | [16] |
| Combination: Anti-VCAM-1 + CS1 | 65% | [16] |
| Antibody to VLA-4α | 68% | [16] |
Experimental Protocols & Visualizations
Protocol: Standard Cell Adhesion Assay
This protocol provides a general framework for assessing cell adhesion to CS1 peptide-coated surfaces.
-
Plate Coating:
-
Reconstitute lyophilized CS1 peptide in sterile PBS or serum-free media to a stock concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired final coating concentration (e.g., 10 µg/mL) in sterile PBS.
-
Add 100 µL of the diluted peptide solution to each well of a 96-well plate. Include negative control wells coated with a non-adhesive protein like Bovine Serum Albumin (BSA) at the same concentration.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash each well once gently with 200 µL of sterile PBS.
-
Add 200 µL of a blocking buffer (e.g., 1% heat-denatured BSA in PBS) to each well to prevent non-specific cell binding.
-
Incubate for 1 hour at 37°C.
-
-
Cell Seeding:
-
Harvest cells using a non-enzymatic dissociation buffer to preserve surface integrins.
-
Wash and resuspend cells in serum-free media to a final concentration of 1x10⁵ to 5x10⁵ cells/mL.
-
Aspirate the blocking buffer from the plate and add 100 µL of the cell suspension to each well.
-
-
Incubation and Washing:
-
Incubate the plate for 30-90 minutes at 37°C in a cell culture incubator. The optimal time depends on the cell type.
-
Carefully remove the media and non-adherent cells.
-
Gently wash the wells 3-4 times with 200 µL of PBS to remove all unbound cells.
-
-
Quantification:
Experimental Workflow Diagram
Caption: Workflow for a typical cell adhesion experiment using CS1 peptide.
CS1 Signaling Pathway
The CS1 peptide sequence (part of fibronectin) is recognized by the α4β1 integrin receptor, which triggers downstream signaling cascades that regulate cell adhesion, migration, and proliferation.[1][15]
Caption: Simplified signaling pathway initiated by CS1-α4β1 integrin binding.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. This compound acetate | TargetMol [targetmol.com]
- 3. bachem.com [bachem.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. genscript.com [genscript.com]
- 6. innopep.com [innopep.com]
- 7. This compound 1 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. qyaobio.com [qyaobio.com]
- 15. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]
- 16. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Working with Synthetic Fibronectin CS1 Peptide: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for working with the synthetic Fibronectin connecting segment-1 (CS1) peptide. The CS1 peptide, containing the primary recognition motif for α4β1 integrin, is a critical tool for studying cell adhesion, migration, and signaling. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active sequence of the synthetic Fibronectin CS1 peptide?
A1: The most commonly used active sequence of the CS1 peptide is Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr (EILDVPST).[1][2] The minimal essential sequence for cell adhesion activity has been identified as Leu-Asp-Val (LDV).[3] This LDV motif is highly conserved across species.[3]
Q2: What is the primary receptor for the CS1 peptide?
A2: The primary receptor for the CS1 peptide is the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[3][4][5] This integrin is predominantly expressed on leukocytes, including lymphocytes, monocytes, and eosinophils.[6]
Q3: How should I dissolve and store the synthetic CS1 peptide?
A3: For initial solubilization, it is recommended to use sterile, distilled water. If the peptide has a net positive charge (basic), a small amount of 10-25% acetic acid in water can be used. For peptides with a net negative charge (acidic), a dilute solution of ammonium (B1175870) bicarbonate (e.g., 0.1 M) can aid dissolution. Always test the solubility of a small aliquot first. For long-term storage, lyophilized peptides should be kept at -20°C or colder. Peptide solutions are less stable; it is best to prepare fresh solutions for each experiment. If storage of a solution is necessary, use sterile buffers at a pH of 5-6, aliquot, and freeze at -20°C to avoid repeated freeze-thaw cycles.
Q4: My synthetic CS1 peptide is not promoting cell adhesion. What are the possible reasons?
A4: Several factors could contribute to this issue:
-
Improper Coating: The peptide may not be efficiently immobilized on the culture surface. Ensure you are using an appropriate coating protocol (see detailed protocols below).
-
Incorrect Peptide Concentration: The concentration of the peptide used for coating may be suboptimal. A concentration range of 1-10 µg/mL is a good starting point for optimization.
-
Cell Type: The cells you are using may not express sufficient levels of the α4β1 integrin. Verify the expression of α4β1 on your cells of interest.
-
Peptide Quality: The peptide may have degraded. Ensure proper storage and handling.
-
Presence of Serum: Serum components can interfere with peptide-mediated adhesion. Perform adhesion assays in serum-free media.
Q5: Can the CS1 peptide be used to inhibit cell adhesion?
A5: Yes, soluble CS1 peptide can act as a competitive inhibitor of α4β1 integrin-mediated cell adhesion to fibronectin and other ligands like VCAM-1.[7] By occupying the ligand-binding site on the integrin, the soluble peptide prevents cells from adhering to immobilized ligands.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cell Adhesion to CS1-Coated Surface | 1. Inefficient peptide coating. 2. Suboptimal peptide concentration. 3. Low α4β1 integrin expression on cells. 4. Peptide degradation. 5. Interference from serum proteins. | 1. Optimize the coating protocol. Consider using pre-activated plates or a different coating buffer. 2. Perform a titration experiment to determine the optimal coating concentration (e.g., 0.1 - 20 µg/mL). 3. Confirm α4β1 expression using flow cytometry or western blotting. 4. Use a fresh aliquot of peptide and ensure proper storage. 5. Conduct the adhesion assay in serum-free medium. |
| High Background Adhesion (Non-specific Binding) | 1. Incomplete blocking of the culture surface. 2. Cell clumping. | 1. Ensure thorough blocking with an appropriate agent (e.g., 1% BSA) for at least 1 hour. 2. Prepare a single-cell suspension before seeding. Gently pipette to break up clumps. |
| Inconsistent Results Between Experiments | 1. Variability in peptide coating. 2. Inconsistent cell number or viability. 3. Variation in incubation times or temperatures. | 1. Ensure a consistent coating procedure, including volume, concentration, and incubation time. 2. Count cells accurately and assess viability (e.g., using trypan blue) before each experiment. 3. Standardize all incubation steps. |
| Peptide Precipitation During Reconstitution or in Solution | 1. Peptide has low aqueous solubility. 2. The pH of the solution is near the peptide's isoelectric point (pI). | 1. Refer to the FAQ on dissolving peptides. Sonication can help break up aggregates. 2. Adjust the pH of the solvent away from the pI. For basic peptides, use a slightly acidic solvent; for acidic peptides, use a slightly basic solvent. |
Quantitative Data Summary
Table 1: Recommended Coating Concentrations for CS1 Peptide in Cell Adhesion Assays
| Cell Type | Recommended Coating Concentration Range (µg/mL) | Notes |
| Lymphocytes (e.g., Jurkat) | 1 - 10 | Highly dependent on α4β1 expression levels. |
| Monocytes (e.g., U937) | 2 - 15 | Adhesion can be enhanced by stimulating cells with agents like PMA. |
| Melanoma Cells | 5 - 20 | Some melanoma cell lines show strong α4β1-dependent adhesion. |
| Endothelial Cells (activated) | 1 - 10 | Brain microvascular endothelial cells can express FN-CS1 as a ligand for leukocyte adhesion.[8] |
Table 2: Typical Inhibitory Concentrations of Soluble CS1 Peptide
| Assay Type | Cell Type | Approximate IC50 Range (µM) | Notes |
| Cell Adhesion to Fibronectin | Lymphocytes | 100 - 500 | Inhibition is competitive and depends on the fibronectin coating concentration. |
| Cell Migration Assay | Various | 10 - 200 | Can inhibit haptotactic migration towards a fibronectin gradient. |
| Inhibition of Cell Spreading | CHO cells expressing α4β1 | ~500 | Soluble CS1 peptide can effectively inhibit cell spreading on fibronectin.[7] |
Detailed Experimental Protocols
Protocol 1: Coating Culture Plates with Synthetic CS1 Peptide
-
Reconstitute the Peptide: Dissolve the lyophilized CS1 peptide in sterile water or PBS to a stock concentration of 1 mg/mL.
-
Dilute the Peptide: Dilute the peptide stock solution to the desired final coating concentration (e.g., 10 µg/mL) in sterile PBS.
-
Coat the Wells: Add the diluted peptide solution to the wells of a tissue culture plate (e.g., 100 µL for a 96-well plate). Ensure the entire surface of the well is covered.
-
Incubate: Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
Wash: Aspirate the peptide solution and wash the wells three times with sterile PBS to remove any unbound peptide.
-
Block (Optional but Recommended): To prevent non-specific cell adhesion, add a blocking solution (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at 37°C.
-
Final Wash: Aspirate the blocking solution and wash the wells once with sterile PBS. The plate is now ready for use in cell adhesion assays.
Protocol 2: Cell Adhesion Assay
-
Prepare Cells: Culture cells to the desired confluency. Harvest the cells and resuspend them in serum-free medium to create a single-cell suspension. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Seed Cells: Add 100 µL of the cell suspension to each well of the CS1-coated and control (e.g., BSA-coated) plates.
-
Incubate: Incubate the plate at 37°C in a humidified incubator for 30-90 minutes. The optimal incubation time should be determined empirically for each cell type.
-
Wash Unbound Cells: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantify Adherent Cells: Quantify the number of adherent cells using a preferred method, such as:
-
Microscopy: Capture images and count the number of cells in several fields of view.
-
Colorimetric/Fluorometric Assays: Use assays like Crystal Violet or Calcein-AM staining, followed by measurement of absorbance or fluorescence.
-
Visualizations
Caption: Workflow for a typical cell adhesion experiment using CS1 peptide.
Caption: Simplified α4β1 integrin signaling pathway upon CS1 peptide binding.
Caption: Troubleshooting flowchart for low cell adhesion in CS1 peptide assays.
References
- 1. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective method for synthetic peptide immobilization that increases the sensitivity and specificity of ELISA procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Ensuring the biological activity of reconstituted Fibronectin CS1 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of reconstituted Fibronectin CS1 peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and reconstitute this compound?
A1: Proper storage and reconstitution are critical for maintaining the biological activity of this compound. Lyophilized peptide should be stored at -20°C for long-term stability.[1][2][3] Before reconstitution, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, which can affect peptide stability.[1]
For reconstitution, sterile, high-purity water or a sterile buffer such as phosphate-buffered saline (PBS) is recommended.[4] A common starting concentration for a stock solution is 1 mg/mL.[4] To reconstitute, gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C to minimize freeze-thaw cycles, which can degrade the peptide.[1][5]
Q2: What is the primary mechanism of action for this compound?
A2: The this compound contains the minimal essential amino acid sequence, Leucine-Aspartic Acid-Valine (LDV), which is a recognition site for the α4β1 integrin receptor.[2][6] By binding to α4β1 integrin on the cell surface, the CS1 peptide can modulate cell adhesion, migration, and signaling pathways.[3][7] This interaction is crucial in various biological processes, including immune responses and cancer metastasis.[3]
Q3: How can I verify the biological activity of my reconstituted this compound?
A3: The most direct way to assess the biological activity of reconstituted this compound is through a cell adhesion assay. This assay measures the ability of the peptide to promote the attachment of cells that express the α4β1 integrin. A successful assay will show a dose-dependent increase in cell adhesion to surfaces coated with the CS1 peptide. A detailed protocol for a cell adhesion assay is provided in the "Experimental Protocols" section below.
Another method is a competitive binding assay, where the CS1 peptide is used to inhibit the adhesion of cells to a surface coated with full-length fibronectin or VCAM-1, another ligand for α4β1 integrin.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no cell adhesion in the activity assay. | 1. Inactive Peptide: The peptide may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature).2. Incorrect Reconstitution: The peptide may not be fully dissolved, or an inappropriate solvent was used.3. Suboptimal Coating: The concentration of the peptide used for coating the plate may be too low, or the incubation time was insufficient.4. Cellular Issues: The cells used may not express sufficient levels of α4β1 integrin, or they may be unhealthy. | 1. Use a fresh aliquot of peptide. Always follow recommended storage and handling procedures.2. Ensure complete dissolution of the peptide. Briefly vortex the reconstituted solution. Use a recommended solvent like sterile water or PBS.3. Optimize the coating concentration. Titrate the peptide concentration (e.g., 1-20 µg/mL) and ensure at least 1-2 hours of incubation for coating.4. Confirm α4β1 integrin expression on your cells using flow cytometry or western blotting. Ensure cells are healthy and in the logarithmic growth phase. |
| High background adhesion in control wells (e.g., BSA-coated). | 1. Non-specific Binding: Cells may be binding non-specifically to the plate surface.2. Inadequate Blocking: The blocking step with Bovine Serum Albumin (BSA) may have been insufficient. | 1. Ensure thorough washing after the blocking step. 2. Increase the BSA concentration or the blocking incubation time. A 1% BSA solution for 1 hour at 37°C is a good starting point. |
| Inconsistent results between experiments. | 1. Variability in Peptide Aliquots: Repeated freeze-thaw cycles of the stock solution can lead to degradation.2. Inconsistent Cell Conditions: Variations in cell passage number, density, or health can affect adhesion.3. Contaminants in Peptide Preparation: Residual trifluoroacetic acid (TFA) from peptide synthesis can interfere with cellular assays.[5][8] | 1. Prepare single-use aliquots of the reconstituted peptide. 2. Standardize cell culture conditions. Use cells within a consistent passage number range and ensure similar confluency at the time of the assay.3. If TFA interference is suspected, consider peptide preparations with TFA removal or use a different counter-ion. |
Experimental Protocols
Protocol 1: Cell Adhesion Assay (Colorimetric)
This protocol provides a method to quantify the biological activity of this compound by measuring cell adhesion.
Materials:
-
96-well tissue culture plates
-
This compound, reconstituted
-
Bovine Serum Albumin (BSA)
-
Cells expressing α4β1 integrin (e.g., Jurkat cells)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound to the desired concentrations (e.g., 1, 5, 10, 20 µg/mL) in sterile PBS.
-
Add 100 µL of the diluted peptide solutions to the wells of a 96-well plate.
-
For negative control wells, add 100 µL of 1% BSA in PBS.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
-
Blocking:
-
Aspirate the coating solutions from the wells.
-
Wash each well twice with 200 µL of sterile PBS.
-
Add 200 µL of 1% BSA in PBS to all wells to block non-specific binding.
-
Incubate at 37°C for 1 hour.
-
-
Cell Seeding:
-
Wash the wells twice with 200 µL of PBS.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Washing:
-
Gently wash the wells 3-4 times with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the attached cells.
-
-
Staining and Quantification:
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Gently wash the wells with water until the background is clear.
-
Air dry the plate completely.
-
Add 100 µL of solubilization buffer to each well and incubate for 15-20 minutes with gentle shaking to dissolve the stain.
-
Read the absorbance at 570-595 nm using a microplate reader.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Peptide Storage (Lyophilized) | -20°C | Long-term stability for several years.[1] |
| Peptide Storage (Reconstituted) | -20°C (in aliquots) | Avoid repeated freeze-thaw cycles.[1][5] |
| Reconstitution Concentration | 1 mg/mL | Use sterile water or PBS.[4] |
| Coating Concentration (Cell Adhesion Assay) | 1 - 20 µg/mL | Optimal concentration should be determined empirically for each cell type. |
| Coating Incubation Time | 1-2 hours at 37°C or overnight at 4°C | Ensures sufficient peptide adsorption to the plate surface. |
| Cell Seeding Density | 0.1 - 1.0 x 10^6 cells/mL | Dependent on cell type and well size.[9] |
| Cell Adhesion Incubation Time | 30 - 90 minutes | Allows for cell attachment without significant cell spreading or proliferation.[9][10] |
Visualizations
Caption: Workflow for Reconstituting this compound.
Caption: Fibronectin CS1-Integrin α4β1 Signaling Pathway.
Caption: Troubleshooting Decision Tree for Cell Adhesion Assays.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]
- 4. This compound 1 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. The role of alpha 4 beta 1 integrin in cell motility and fibronectin matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
How to minimize background signal in Fibronectin CS1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal and achieve reliable results in Fibronectin CS1 assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background signal in a Fibronectin CS1 cell adhesion assay?
High background signal in a Fibronectin CS1 assay is most often due to non-specific binding of cells to the assay plate. This can be caused by a variety of factors, including suboptimal blocking, issues with washing steps, or inherent properties of the cells being used.
Q2: Which blocking agent is most effective for Fibronectin CS1 assays?
The ideal blocking agent should be empirically determined for your specific cell type and assay conditions. Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. Casein-based blockers have also been shown to be highly effective in reducing non-specific binding in immunoassays.[1][2] It is crucial to use a blocking buffer that does not interfere with the assay components. For instance, non-fat dry milk contains biotin (B1667282) and should be avoided if using a biotin-based detection system.
Q3: Can components in the serum of my cell culture media interfere with the assay?
Yes, serum contains various proteins, such as vitronectin and other adhesive molecules, that can compete with the CS1 peptide for binding to cells or non-specifically adsorb to the plate, leading to high background.[3] It is recommended to perform the cell adhesion step in serum-free media if possible, or to thoroughly wash the cells to remove serum components before adding them to the coated plate.
Q4: My negative control cells (α4β1-integrin negative) are showing significant attachment. What could be the reason?
This indicates non-specific cell adhesion. Potential causes include:
-
Inadequate Blocking: The blocking agent is not effectively covering all non-specific binding sites on the plate.
-
Cellular Characteristics: The cells may have other surface receptors that mediate low-affinity, non-specific binding to the plastic or the blocking agent itself.
-
Cell Health: Unhealthy or dying cells can lyse and release components that stick non-specifically to the plate. Ensure you are using a healthy, viable cell population.
Troubleshooting Guides
High Background Signal
High background can obscure the specific signal from CS1-mediated cell adhesion. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Optimize the blocking buffer. Test different blocking agents (e.g., BSA, casein, commercial blockers) and concentrations. Increase the blocking incubation time or temperature. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer used. Ensure gentle but thorough washing to remove non-adherent cells without detaching specifically bound cells. |
| Non-Specific Cell Attachment | Use α4β1-integrin negative cells as a control to assess the level of non-specific binding. If high, try different blocking agents or pre-incubate cells with a blocking agent. |
| High Cell Density | Optimize the number of cells seeded per well. Too many cells can lead to multilayering and non-specific trapping of cells. |
| Presence of Serum | Perform the assay in serum-free media. If serum is required for cell viability, minimize the incubation time and wash thoroughly. |
| Contaminated Reagents | Use fresh, sterile buffers and media. Filter-sterilize all solutions.[4] |
Low or No Specific Signal
A weak or absent signal can be as problematic as high background. Here are some troubleshooting tips.
| Potential Cause | Recommended Solution |
| Inactive CS1 Peptide | Ensure the CS1 peptide is correctly folded and active. Use a fresh batch of peptide. |
| Low α4β1 Integrin Expression | Confirm the expression level of α4β1 integrin on your cells using flow cytometry or western blotting. |
| Suboptimal Cell Health | Use cells that are in the logarithmic growth phase and have high viability. Stressed cells may not adhere well. |
| Incorrect Assay Conditions | Optimize incubation times and temperatures for cell adhesion. |
| Blocking Agent Interference | The blocking agent may be masking the CS1 peptide. Try a different blocking agent or reduce its concentration. |
Data Presentation
Comparison of Blocking Agents in an ELISA System
While specific quantitative data for Fibronectin CS1 cell adhesion assays is limited in the literature, the following table, adapted from a study on general ELISA, illustrates the relative effectiveness of different blocking agents in reducing non-specific binding. This can serve as a starting point for optimizing your CS1 assay.
| Blocking Agent | Concentration for Equivalent Blocking | Relative Effectiveness |
| ChonBlock™ | 0.1% | High |
| Normal Goat Serum (NGS) | 0.6% | Medium |
| Bovine Serum Albumin (BSA) | 5% | Low |
This data is derived from a study on a general ELISA and may not be directly transferable to a cell-based Fibronectin CS1 assay. Empirical testing is recommended.[5]
Experimental Protocols
Protocol: Optimizing Blocking Conditions
-
Plate Coating: Coat the wells of a 96-well plate with Fibronectin CS1 peptide at the desired concentration and incubate as per your standard protocol.
-
Blocking:
-
Prepare solutions of different blocking agents (e.g., 1% BSA, 5% BSA, 1% Casein, commercial blocker) in a suitable buffer (e.g., PBS or TBS).
-
Add the blocking solutions to the coated wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the wells 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Cell Seeding:
-
Add your α4β1-integrin expressing cells and a negative control cell line (α4β1-negative) to the wells.
-
Include control wells with no cells to measure the background of the detection reagent.
-
-
Incubation: Incubate for the desired time to allow for cell adhesion.
-
Washing: Gently wash away non-adherent cells.
-
Detection: Quantify the number of adherent cells using a suitable method (e.g., crystal violet staining, fluorescent labeling).
-
Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking agent will provide the highest signal with the experimental cells and the lowest signal with the negative control cells.
Visualizations
Workflow for Troubleshooting High Background
Caption: A decision tree for troubleshooting high background signals.
Signaling Pathway of CS1-Mediated Cell Adhesion
Caption: The signaling cascade initiated by CS1 binding to α4β1 integrin.
References
- 1. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Cellular Toxicity of High Fibronectin CS1 Concentrations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the potential cellular toxicity associated with high concentrations of the Fibronectin CS1 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its biological role?
A1: The this compound is a well-defined cell attachment domain located in the type III homology connecting segment (IIICS) of fibronectin.[1][2] Its minimal active sequence is Leucine-Aspartic Acid-Valine (LDV).[1] The CS1 peptide is recognized by the integrin receptor α4β1 (also known as Very Late Antigen-4 or VLA-4), which is expressed on various cell types, including lymphocytes and melanoma cells.[1][2] This interaction plays a crucial role in cell adhesion, migration, and signaling.
Q2: Can high concentrations of the CS1 peptide be toxic to cells?
A2: Yes, high concentrations of the this compound can exhibit cytotoxic effects. For instance, an IC50 value of 824 μM has been reported for the CS1 peptide on CCRF-CEM, a human T-cell leukemia line.[3] The cytotoxic effects can manifest as apoptosis or programmed cell death.
Q3: What are the typical signs of CS1-induced cellular toxicity in my experiments?
A3: Signs of cellular toxicity can include:
-
A significant decrease in cell viability and proliferation, which can be measured using assays like MTT or by direct cell counting.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, membrane blebbing, and cell shrinkage.
-
An increase in the population of apoptotic cells, which can be detected by Annexin V/Propidium Iodide (PI) staining and flow cytometry.
-
Activation of caspases, key enzymes in the apoptotic pathway, which can be measured using specific activity assays.
Q4: What signaling pathways are involved in CS1-mediated cellular effects?
A4: The CS1 peptide primarily signals through its receptor, the α4β1 integrin (VLA-4).[1][4] Downstream signaling can involve pathways such as the PI3K/AKT and NF-κB pathways, which are known to regulate cell survival and apoptosis.[5][6][7] The specific signaling cascade can be cell-type dependent.
Troubleshooting Guides
This section provides solutions to common issues encountered when working with high concentrations of the this compound.
Issue 1: Unexpectedly high levels of cell death observed.
-
Possible Cause 1: Peptide concentration is above the toxic threshold for your specific cell line.
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent used to dissolve the peptide (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[8] Run a vehicle control (culture medium with the solvent at the same final concentration) to rule out solvent-induced toxicity.
-
-
Possible Cause 3: Peptide degradation or aggregation.
-
Solution: Prepare fresh peptide solutions for each experiment. Store the stock solution in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[8] Visually inspect the media for any signs of precipitation after adding the peptide.
-
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell suspension and consistent seeding density across all wells and experiments. Cell density can significantly influence the cellular response to external stimuli.
-
-
Possible Cause 2: Variation in peptide preparation.
-
Solution: Always prepare fresh dilutions from a well-characterized stock solution for each experiment. Ensure the peptide is thoroughly mixed before application.
-
-
Possible Cause 3: Mycoplasma contamination.
-
Solution: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to inconsistent results.
-
Quantitative Data Summary
| Cell Line | Assay | IC50 / Effect | Reference |
| CCRF-CEM (Human T-cell leukemia) | Not specified | 824 μM | [3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Effect of High CS1 Concentrations using MTT Assay
This protocol is for assessing the dose-dependent effect of the this compound on cell viability.
Materials:
-
This compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a series of dilutions of the CS1 peptide in serum-free culture medium. A suggested starting range is 10 µM to 1 mM.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of the CS1 peptide. Include a vehicle control (medium with solvent only) and an untreated control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the peptide concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Detecting Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following treatment with high concentrations of the CS1 peptide.
Materials:
-
Cells treated with CS1 peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating adherent cells with the CS1 peptide, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measuring Caspase-3 Activity
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to high concentrations of the CS1 peptide.
Materials:
-
Cells treated with CS1 peptide
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and the reaction buffer provided in the kit.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader.[10]
-
Data Analysis: Calculate the caspase-3 activity based on the signal generated and normalize it to the protein concentration.
Visualizations
Caption: CS1-VLA-4 Signaling Pathway Leading to Apoptosis.
Caption: Workflow for Assessing CS1-Induced Cytotoxicity.
Caption: Troubleshooting High Cell Death with CS1 Peptide.
References
- 1. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VLA-4 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fibronectin 1 inhibits the apoptosis of human trophoblasts by activating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High expression of Fibronectin 1 suppresses apoptosis through the NF-κB pathway and is associated with migration in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
Technical Support Center: Optimizing Buffer Conditions for Fibronectin CS1 Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Fibronectin (FN) CS1 binding studies. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for the Fibronectin CS1 domain?
A1: The primary receptor for the Fibronectin CS1 (Connecting Segment-1) domain is the integrin α4β1.[1][2][3][4] The interaction is crucial for various cellular processes, including cell adhesion, migration, and signaling.[5][6] The minimal active sequence within the CS1 domain for this interaction is Leucine-Aspartic Acid-Valine (LDV).[2][3][4]
Q2: Why are divalent cations essential in the binding buffer?
A2: Divalent cations are critical for the interaction between fibronectin and its integrin receptors.[7][8] Integrin-ligand binding is dependent on the presence of these cations, which are believed to bind to specific sites on the integrin, thereby modulating its affinity and specificity for ligands like the CS1 domain.[7][8]
Q3: Which divalent cations should I use in my binding buffer?
A3: The choice and concentration of divalent cations can significantly impact the binding affinity. Generally, manganese (Mn2+) enhances the binding of fibronectin receptors to fibronectin, often resulting in a 2-3 fold increase in binding compared to magnesium (Mg2+) and calcium (Ca2+).[7][9] While Mg2+ can support binding, Ca2+ may inhibit it, especially in the presence of Mn2+ or Mg2+.[8] Therefore, for maximizing binding, Mn2+ is often the preferred cation.
Q4: What is the optimal pH for Fibronectin CS1 binding studies?
A4: The pH of the buffer is crucial as it affects the conformation and charge of both fibronectin and its receptor.[10][11] While a physiological pH of around 7.4 is a good starting point, the optimal pH can vary. Some studies have shown that the conformation of fibronectin changes with pH, which can influence its binding properties.[10][11][12] It is recommended to perform a pH screening (e.g., from pH 6.0 to 8.5) to determine the optimal condition for your specific assay.[13]
Q5: How does ionic strength influence the binding interaction?
A5: Ionic strength, primarily determined by the salt concentration (e.g., NaCl), affects electrostatic interactions. At low ionic strength, fibronectin has a more stretched conformation, while at high ionic strength, both attractive and repulsive interactions are weakened.[10] The optimal ionic strength should be determined empirically for each experimental setup to ensure maximal binding and minimize non-specific interactions. A typical starting point is 150 mM NaCl.[13]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Binding Signal | Suboptimal buffer conditions. | - Perform a buffer optimization screen. Systematically vary pH (6.0-8.5), salt concentration (50-500 mM NaCl), and divalent cation concentration (e.g., 1-10 mM MnCl₂, MgCl₂).[13] - Ensure the presence of an appropriate divalent cation, such as Mn²⁺, which is known to enhance binding affinity.[7][9] |
| Protein degradation. | - Add protease inhibitors to your lysis and binding buffers.[14] | |
| Low protein concentration. | - Increase the concentration of the analyte or ligand.[15] - For cell-based assays, ensure adequate expression of the receptor.[16] | |
| High Background/Non-specific Binding | Inappropriate blocking. | - Use a suitable blocking agent, such as Bovine Serum Albumin (BSA) or non-fat dry milk. Note that milk contains endogenous biotin (B1667282) and should be avoided in biotin-based detection systems.[14] - Pre-clear lysate with beads alone before the immunoprecipitation step.[16] |
| Hydrophobic or ionic interactions with the plate/beads. | - Add a non-ionic detergent (e.g., 0.005% Tween-20) to the wash and binding buffers.[14] - Optimize the salt concentration in your buffers; increasing it may reduce non-specific ionic interactions. | |
| Inconsistent Results | Buffer variability. | - Prepare fresh buffers for each experiment and ensure consistent pH and component concentrations. |
| Protein aggregation. | - Screen for buffer conditions that minimize aggregation. This may involve adjusting pH, ionic strength, or adding stabilizing agents like glycerol.[13] | |
| Repeated freeze-thaw cycles of proteins. | - Aliquot protein stocks to avoid multiple freeze-thaw cycles.[17] |
Quantitative Data Summary
Table 1: Effect of Divalent Cations on Fibronectin Receptor Binding
| Divalent Cation | Effect on Binding Affinity | Reference |
| Mn²⁺ | Significantly increases binding (2-3 fold enhancement) | [7][9] |
| Mg²⁺ | Supports low levels of binding | [8] |
| Ca²⁺ | Can be ineffective or inhibitory, especially in the presence of Mn²⁺ or Mg²⁺ | [8] |
| Co²⁺, Cd²⁺ | Can also enhance binding | [9] |
Table 2: Influence of pH and Ionic Strength on Fibronectin Conformation
| Condition | Effect on Fibronectin Structure | Reference |
| Low Ionic Strength (0.05 M) | Stretched, elongated conformation at acidic (pH 3) and alkaline (pH 11) conditions. More condensed at neutral pH. | [10] |
| High Ionic Strength (0.35 M) | Less pronounced pH dependence on conformation due to weakened electrostatic interactions. | [10] |
| Physiological Conditions | Elongated, flexible conformation. | [11] |
Experimental Protocols
Protocol 1: ELISA-based Fibronectin CS1 Binding Assay
This protocol outlines a standard sandwich ELISA to quantify the binding of a protein to the Fibronectin CS1 peptide.
1. Reagent Preparation:
- Coating Buffer: Carbonate-Bicarbonate buffer (15 mM Na₂CO₃, 35 mM NaHCO₃, pH 9.6).[18]
- Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST).[18]
- Blocking Buffer: 1% BSA in PBST.[18]
- Binding Buffer: Tris-Buffered Saline (TBS) or HEPES-buffered saline (HBS) at optimal pH and ionic strength, supplemented with an optimal concentration of MnCl₂ or MgCl₂.
- FN-CS1 Peptide: Dissolve in Coating Buffer to a final concentration of 1-10 µg/mL.
2. Assay Procedure:
- Coat a 96-well microplate with 100 µL/well of FN-CS1 peptide solution and incubate overnight at 4°C.[18]
- Wash the plate three times with Wash Buffer.
- Block the wells with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.[18]
- Wash the plate three times with Wash Buffer.
- Prepare serial dilutions of your protein of interest (analyte) in Binding Buffer and add 100 µL/well.
- Incubate for 1-2 hours at room temperature with gentle shaking.
- Wash the plate three times with Wash Buffer.
- Add 100 µL/well of a primary antibody specific to the analyte, diluted in Binding Buffer. Incubate for 1 hour at room temperature.
- Wash the plate three times with Wash Buffer.
- Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in Binding Buffer. Incubate for 1 hour at room temperature.
- Wash the plate five times with Wash Buffer.
- Add 100 µL/well of TMB substrate and incubate in the dark until color develops (15-30 minutes).
- Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
- Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol provides a general workflow for analyzing the kinetics of Fibronectin CS1 binding using SPR.
1. Reagent and Chip Preparation:
- Running Buffer: A buffer optimized for pH, ionic strength, and divalent cation concentration (e.g., HBS-P+ with 1 mM MnCl₂). The buffer should be filtered and degassed.
- Ligand: this compound.
- Analyte: The protein that binds to the CS1 peptide.
- Sensor Chip: A CM5 chip is commonly used for amine coupling.
2. Ligand Immobilization:
- Equilibrate the sensor chip with Running Buffer.
- Activate the sensor surface using a mixture of EDC and NHS.
- Inject the FN-CS1 peptide solution over the activated surface to achieve the desired immobilization level.
- Deactivate any remaining active groups using ethanolamine.
3. Analyte Binding and Kinetic Analysis:
- Inject a series of increasing concentrations of the analyte over the ligand-immobilized surface at a constant flow rate.[19]
- Monitor the association phase in real-time.
- After the association phase, switch back to the Running Buffer to monitor the dissociation phase.[19]
- After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) if necessary.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: Fibronectin CS1 binding to α4β1 integrin signaling pathway.
Caption: General experimental workflow for a Fibronectin CS1 binding assay.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]
- 7. Regulation of the fibronectin receptor affinity by divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of integrin alpha 5 beta 1-fibronectin interactions by divalent cations. Evidence for distinct classes of binding sites for Mn2+, Mg2+, and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Shape and stability of fibronectin in solutions of different pH and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational states of fibronectin. Effects of pH, ionic strength, and collagen binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of Calcium-bound C-reactive Protein with Fibronectin Is Controlled by pH: IN VIVO IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. corning.com [corning.com]
- 18. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
Validating the Binding Specificity of Fibronectin CS1 Peptide to α4β1 Integrin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the binding specificity of the Fibronectin connecting segment-1 (CS1) peptide to α4β1 integrin. It includes supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
The interaction between the CS1 peptide of fibronectin and the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4) is a critical biological recognition event involved in cell adhesion, migration, and signaling.[1] The minimal binding motif within the CS1 peptide has been identified as the Leu-Asp-Val (LDV) sequence.[2][3] Validating the specificity of this interaction is paramount for the development of targeted therapeutics for various inflammatory diseases and cancers where α4β1 is implicated.
This guide explores common experimental techniques used to quantify and verify the binding of CS1 and its derivatives to α4β1 integrin, comparing them with other known ligands and antagonists.
Comparative Analysis of Binding Affinity
The binding affinity of the CS1 peptide and its mimetics to α4β1 integrin can be quantified using various techniques, each providing specific metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (KD), or the half-maximal effective concentration (EC50). Below is a compilation of data from various studies, comparing the binding of different ligands to α4β1 integrin.
| Compound/Peptide | Description | Assay Type | Cell Line/System | Measured Affinity |
| BIO1211 | Potent α4β1 antagonist containing the LDV motif | Cell Adhesion (to Fibronectin) | Jurkat E6.1 | IC50: 5.5 nM[2] |
| BIO1211 | Potent α4β1 antagonist containing the LDV motif | Cell Adhesion (to VCAM-1) | Jurkat E6.1 | IC50: 4.6 nM[2] |
| BIO1211 | Potent α4β1 antagonist containing the LDV motif | Competitive Binding | Purified α4β1 | Low nanomolar IC50[2] |
| Cyclic Peptide 3a (agonist) | Cyclopeptide containing the LDV motif | Cell Adhesion (to VCAM-1) | Jurkat E6.1 | EC50: 35 x 10⁻⁹ M[2] |
| Cyclic Peptide 3c (antagonist) | Cyclopeptide containing the LDV motif | Cell Adhesion (to VCAM-1) | Jurkat E6.1 | IC50: 177 x 10⁻⁹ M[2] |
| Compound 3 | Small molecule inhibitor | Binding Assay | Purified α4β1 | KD: ≤5 pM (activating conditions), 730 pM (non-activating conditions)[4][5] |
| VCAM-1 | Natural protein ligand | Binding Assay | Purified α4β1 | Apparent KD: 10 nM[4][5] |
| SVVYGLR peptide (from Osteopontin) | Peptide ligand | LIBS Antibody Binding | THP-1 cells | Similar affinity to LDV peptide[6] |
Key Experimental Protocols
Accurate validation of binding specificity relies on meticulously executed experiments. The following sections provide detailed protocols for three common assays.
Cell Adhesion Assay
This assay measures the ability of cells expressing α4β1 integrin to adhere to a substrate coated with fibronectin or its CS1 fragment. The inhibition of this adhesion by the CS1 peptide or its analogs is a direct measure of their binding specificity.
Protocol:
-
Plate Coating:
-
Aseptically coat the wells of a 96-well plate with a solution of human fibronectin (e.g., 10 µg/mL in PBS) or CS1-BSA conjugate (e.g., 100 µg/ml).[7]
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with sterile PBS to remove unbound protein.
-
Block non-specific binding sites by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS before adding cells.
-
-
Cell Preparation:
-
Use a cell line that endogenously expresses α4β1 integrin, such as Jurkat E6.1 or CHO cells transfected with human α4 integrin.[7]
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
If testing inhibitors or competing peptides, pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
-
Adhesion and Quantification:
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate for 30-90 minutes at 37°C in a CO2 incubator to allow for cell adhesion.
-
Gently wash the wells 3-5 times with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. This can be done by:
-
Staining: Fix the cells with glutaraldehyde, stain with a dye like crystal violet, and then solubilize the dye to measure its absorbance.
-
Fluorescence: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before the assay and measure the fluorescence of the adherent cells.
-
-
Competitive Binding Assay
This assay quantifies the affinity of a test compound (e.g., CS1 peptide) for α4β1 integrin by measuring its ability to compete with a labeled ligand for binding to the receptor.
Protocol:
-
Preparation of Labeled Ligand:
-
A known α4β1 ligand, such as a small molecule antagonist or a peptide containing the LDV motif, is labeled with a fluorescent tag (e.g., FITC) or a radioactive isotope.
-
-
Cell Preparation:
-
Use cells expressing a high level of α4β1 integrin (e.g., Jurkat E6.1 cells).
-
Resuspend the cells in a binding buffer (e.g., Tris-HCl buffer with physiological salts, glucose, and 0.1% BSA).
-
-
Competition Reaction:
-
In a multi-well plate, mix a fixed concentration of the labeled ligand with increasing concentrations of the unlabeled competitor (the CS1 peptide or its analog).
-
Add the cell suspension to each well.
-
Incubate the mixture at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).
-
-
Detection and Analysis:
-
Separate the cells from the unbound ligand, for example, by centrifugation through an oil cushion.[8]
-
Measure the amount of bound labeled ligand using a suitable detection method (e.g., flow cytometry for fluorescent labels or scintillation counting for radiolabels).
-
Plot the percentage of bound labeled ligand as a function of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand. The inhibition constant (Ki) can then be derived from the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[9][10]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the chip.
-
Immobilize one of the binding partners (the "ligand"), which can be either the purified α4β1 integrin or the CS1 peptide, onto the chip surface.
-
Deactivate any remaining active groups on the chip surface.
-
-
Analyte Interaction:
-
The other binding partner (the "analyte") is prepared in a suitable running buffer at various concentrations.
-
Inject the analyte solution over the sensor chip surface at a constant flow rate.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
-
-
Data Analysis:
-
The binding data is recorded in a sensorgram, which plots RU versus time.
-
From the association and dissociation phases of the sensorgram, the association rate constant (ka) and the dissociation rate constant (kd) can be determined.
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka).
-
Visualization of Workflows and Pathways
Experimental Workflow for Validating Binding Specificity
Caption: Workflow for validating α4β1 binding specificity.
Signaling Pathway of α4β1 Integrin Activation
Binding of the CS1 peptide to α4β1 integrin initiates a downstream signaling cascade that is distinct from that of other fibronectin-binding integrins like α5β1. Notably, α4β1-mediated signaling can be independent of Focal Adhesion Kinase (FAK).[11][12]
Caption: FAK-independent signaling via α4β1 integrin.
In contrast, α5β1 integrin signaling often proceeds through a FAK-dependent pathway that involves Protein Kinase C (PKC).[13]
Caption: FAK-dependent signaling via α5β1 integrin.
By employing the experimental strategies outlined in this guide, researchers can rigorously validate the binding specificity of the this compound and its derivatives to α4β1 integrin, paving the way for the development of novel and highly specific therapeutic agents.
References
- 1. peptide.com [peptide.com]
- 2. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Osteopontin binding to the alpha 4 integrin requires highest affinity integrin conformation, but is independent of post-translational modifications of osteopontin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fibronectin CS1 and RGD Peptides in Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular interactions, the adhesion of cells to the extracellular matrix (ECM) is a fundamental process governing tissue development, homeostasis, and disease progression. Short synthetic peptides that mimic the binding motifs of ECM proteins have become invaluable tools for dissecting these interactions and for the development of novel biomaterials and therapeutics. Among the most studied are the Fibronectin CS1 and RGD peptides, both derived from the multi-domain glycoprotein (B1211001) fibronectin. This guide provides an objective, data-driven comparison of their performance in mediating cell adhesion, complete with experimental protocols and a visual representation of their signaling mechanisms.
At a Glance: CS1 vs. RGD
| Feature | Fibronectin CS1 Peptide | RGD Peptide |
| Core Recognition Motif | Leucine-Aspartate-Valine (LDV) | Arginine-Glycine-Aspartate (RGD) |
| Primary Integrin Receptor | α4β1 | Various, including α5β1, αvβ3, αvβ5 |
| Cell Type Specificity | More specific, primarily leukocytes, melanoma cells | Broad, wide range of cell types |
| Relative Adhesion Strength | Generally lower | Generally higher |
| Cell Spreading Rate | Generally slower | Generally faster |
Quantitative Comparison of Cell Adhesion Performance
The efficacy of CS1 and RGD peptides in mediating cell adhesion can be quantified through various in vitro assays. The following tables summarize key performance metrics collated from multiple studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and peptide conformations (linear vs. cyclic).
Table 1: Binding Affinity and Inhibition of Cell Adhesion
| Peptide | Integrin Receptor | Cell Type | Assay Type | Measurement | Value |
| LDV-containing peptides (CS1 analog) | α4β1 | Jurkat (T-lymphocyte) | Competitive Binding | Kᵢ (nM) | 6.9 ± 3.1 |
| LDV-containing peptides (CS1 analog) | α4β1 | Jurkat (T-lymphocyte) | Cell Adhesion Inhibition | IC₅₀ (nM) | 5.5 |
| Linear RGD (GRGDSP) | α5β1 | Human Gingival Fibroblasts | Cell Adhesion Inhibition | IC₅₀ (mM) | ~0.58[1] |
| Cyclic RGD (cRGDfK) | αvβ3 | U87MG (Glioblastoma) | Cell Adhesion Inhibition | IC₅₀ (nM) | 2.3[2] |
| Cyclic RGD (cRGDfV) | αvβ3 | SK-MEL-24 (Melanoma) | Cell Adhesion Inhibition | IC₅₀ (nM) | 10-100 |
Note: Lower Kᵢ and IC₅₀ values indicate higher binding affinity and greater inhibitory potency, respectively.
Table 2: Comparative Cell Adhesion Strength and Spreading
| Peptide | Cell Type | Assay | Measurement | Result |
| RGD vs. CS5 (REDV) | Human Umbilical Vein Endothelial Cells (HUVECs) | Centrifugal Detachment Assay | Number of adherent cells | 3-fold more cells remained adherent to RGD[1] |
| RGD vs. CS5 (REDV) | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Spreading Assay | Rate of spreading | Cells spread more rapidly on RGD[1] |
| Cyclic RGD | Human Adipose-derived Stem Cells (hASCs) | Cell Spreading in 3D Hydrogel | Time to spread | Spreading within 24 hours[3][4] |
Signaling Pathways: A Tale of Two Receptors
Both CS1 and RGD peptides initiate intracellular signaling cascades upon binding to their respective integrin receptors, leading to the organization of the cytoskeleton and the formation of focal adhesions. A key player in this process is the Focal Adhesion Kinase (FAK).
The binding of the CS1 peptide to the α4β1 integrin, and the RGD peptide to its cognate integrins, leads to the recruitment and autophosphorylation of FAK at the tyrosine residue 397 (Y397). This phosphorylation event creates a high-affinity binding site for the Src-homology 2 (SH2) domain of Src family kinases. The subsequent activation of the FAK/Src complex triggers a cascade of downstream signaling events, including the activation of the Ras/MAPK and PI3K/Akt pathways, which ultimately regulate cell adhesion, spreading, migration, and survival.
Experimental Protocols
Reproducible and quantitative assessment of cell adhesion is critical for comparing the efficacy of different peptides. Below are detailed methodologies for key experiments.
Quantitative Cell Adhesion Assay
This protocol allows for the quantification of cell attachment to peptide-coated surfaces.
Materials:
-
96-well tissue culture plates
-
Peptide solutions (CS1 and RGD) at desired concentrations (e.g., 20 µM)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking
-
Cell suspension of interest in serum-free medium (2 x 10⁵ cells/mL)
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
Solubilization solution (e.g., 1% SDS or 0.5% Triton X-100)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of peptide solution to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at room temperature.[5]
-
Washing: Remove the coating solution and wash the wells twice with 200 µL of PBS.[5]
-
Blocking: Add 200 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C to block non-specific cell adhesion.[1]
-
Washing: Remove the blocking solution and wash the wells once with PBS.[5]
-
Cell Seeding: Add 100 µL of the cell suspension (2 x 10⁴ cells) to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be adjusted to vary the stringency.
-
Fixation: Add 100 µL of fixing solution to each well and incubate for 10-15 minutes at room temperature.
-
Staining: Remove the fixing solution, wash with water, and add 100 µL of Crystal Violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 550-595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
What are the differences between CS1 and RGD binding mechanisms?
For Researchers, Scientists, and Drug Development Professionals
Integrin-mediated cell adhesion is a cornerstone of physiological processes ranging from tissue development and immune response to pathological conditions like cancer metastasis and thrombosis. Targeting these interactions has become a focal point for therapeutic development. Among the most studied mediators of integrin binding are the peptide motifs Arg-Gly-Asp (RGD) and the Connecting Segment-1 (CS1), which contains the Leu-Asp-Val (LDV) sequence. While both facilitate cell adhesion, their binding mechanisms, integrin specificity, and downstream signaling cascades exhibit critical differences. This guide provides an in-depth comparison of CS1 and RGD binding mechanisms, supported by experimental data and detailed methodologies.
At a Glance: Key Differences Between CS1 and RGD Binding
| Feature | CS1 (LDV motif) | RGD motif |
| Primary Recognition Sequence | Leu-Asp-Val (LDV) | Arg-Gly-Asp (RGD) |
| Primary Integrin Receptor | α4β1 | αvβ3, α5β1, αvβ5, and others |
| Binding Specificity | Highly specific for α4β1 | Promiscuous, binds to multiple integrins |
| Signaling Pathway | Primarily Focal Adhesion Kinase (FAK)-independent | Primarily Focal Adhesion Kinase (FAK)-dependent |
Molecular Binding Mechanisms: A Tale of Two Motifs
The interaction of both CS1 and RGD with their respective integrin receptors is a highly specific molecular event, yet the key players and structural conformations differ significantly.
CS1 (LDV) Binding to α4β1 Integrin:
The CS1 peptide, a 25-amino acid sequence from the alternatively spliced V region of fibronectin, presents the minimal active motif Leu-Asp-Val (LDV) for binding to the α4β1 integrin. This interaction is crucial for leukocyte trafficking and adhesion. The binding mechanism involves the insertion of the LDV motif into a binding pocket at the interface of the α4 and β1 subunits. The aspartic acid (Asp) residue of the LDV sequence coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β1 subunit, a critical step for stabilizing the ligand-receptor complex. The leucine (B10760876) (Leu) and valine (Val) residues make crucial contacts with the α4 subunit, contributing to the specificity of the interaction.
RGD Binding to αvβ3 and other Integrins:
The RGD tripeptide is a ubiquitous recognition motif found in numerous extracellular matrix proteins, including fibronectin, vitronectin, and fibrinogen.[1][2] It is recognized by at least eight different integrins, with the αvβ3 and α5β1 integrins being among the most extensively studied.[3] Similar to LDV, the aspartic acid (Asp) residue of the RGD motif chelates the divalent cation within the MIDAS of the β subunit. The arginine (Arg) residue, with its positively charged guanidinium (B1211019) group, forms a salt bridge with a negatively charged aspartic acid residue on the α subunit propeller domain. The glycine (B1666218) (Gly) residue allows for a specific turn conformation of the peptide backbone, which is essential for the correct presentation of the Arg and Asp side chains. The conformation of the RGD loop, whether linear or cyclized, significantly impacts its affinity and selectivity for different integrin subtypes.[4]
Quantitative Comparison of Binding Affinity
The binding affinity of CS1 and RGD peptides to their respective integrin receptors has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity.
| Peptide | Integrin | Binding Affinity (IC50/Kd) | Experimental Method |
| CS1 peptide | α4β1 | IC50: ~88 µM (inhibition of cell adhesion) | Cell Adhesion Assay |
| BIO1211 (LDV-based antagonist) | α4β1 | IC50: 5.5 nM (inhibition of cell adhesion to FN) | Cell Adhesion Assay |
| BIO1211 (LDV-based antagonist) | α4β1 | Kd: 18 pM - 40 nM (depending on activation state) | Radioligand Binding Assay |
| Cyclic RGD (c(RGDfV)) | αvβ3 | IC50: ~1-10 nM | Solid-Phase Binding Assay |
| Linear RGD | αvβ3 | IC50: ~100-200 µM | Solid-Phase Binding Assay |
| Cyclic RGD (c(RGDyK)) | αvβ3 | High affinity (specific values vary) | Various |
Note: Direct comparison of absolute values across different studies can be misleading due to variations in experimental conditions. However, the data clearly indicates that cyclic RGD peptides generally exhibit higher affinity for their target integrins compared to linear RGD and the native CS1 peptide.
Downstream Signaling Pathways: Divergent Intracellular Cascades
The engagement of integrins by CS1 or RGD initiates distinct downstream signaling pathways, leading to different cellular responses. A key distinguishing feature is the involvement of Focal Adhesion Kinase (FAK).
CS1/α4β1 Signaling: A FAK-Independent Route
Binding of the CS1 motif to α4β1 integrin can trigger cell motility through a signaling pathway that is independent of FAK phosphorylation.[5][6] Instead, this pathway often involves the activation of the non-receptor tyrosine kinase c-Src.[5] Activated c-Src can then phosphorylate other downstream effectors, such as p130Cas, leading to the activation of small GTPases like Rac and subsequent cytoskeletal reorganization and cell migration.[5]
RGD/αvβ3 Signaling: The Central Role of FAK
In contrast, the binding of RGD to αvβ3 integrin typically leads to the recruitment and autophosphorylation of FAK at tyrosine 397.[7][8] This creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK-Src complex phosphorylates a multitude of downstream substrates, including paxillin (B1203293) and p130Cas, and activates signaling cascades such as the Ras/MAPK pathway, which regulates gene expression, and the PI3K/Akt pathway, which promotes cell survival.[9][10][11] This FAK-dependent signaling is crucial for cell spreading, focal adhesion formation, and proliferation.
Experimental Protocols
The characterization and comparison of CS1 and RGD binding mechanisms rely on a variety of in vitro and cell-based assays. Below are outlines of key experimental protocols.
Cell Adhesion Assay
This assay measures the ability of cells to attach to a substrate coated with a specific ligand (e.g., CS1 or RGD peptides).
Experimental Workflow:
Detailed Methodology:
-
Plate Coating: 96-well plates are coated with a solution of the peptide (e.g., 10 µg/mL of CS1 or RGD peptide in PBS) and incubated overnight at 4°C. The remaining protein-binding sites on the plastic are then blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell adhesion.[12]
-
Cell Seeding: Cells expressing the target integrin are harvested, washed, and resuspended in a serum-free medium. A known number of cells (e.g., 5 x 10^4 cells/well) is then added to each well.
-
Incubation and Washing: The plate is incubated for a defined period (e.g., 1 hour) at 37°C to allow for cell adhesion. After incubation, non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The remaining adherent cells are fixed (e.g., with methanol) and stained with a dye such as crystal violet. The number of adherent cells can be quantified by microscopy or by solubilizing the dye and measuring its absorbance at a specific wavelength (e.g., 570 nm).[12]
-
Inhibition Assay: To determine the specificity of the interaction and to calculate IC50 values, the assay can be performed in the presence of increasing concentrations of a competing soluble ligand or a blocking antibody.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of biomolecular interactions in real-time.
Experimental Workflow:
Detailed Methodology:
-
Ligand Immobilization: The purified integrin receptor (the ligand) is covalently immobilized onto the surface of a sensor chip. A reference channel is typically prepared with an irrelevant protein or is left blank to subtract non-specific binding and bulk refractive index changes.[13][14]
-
Analyte Injection: A solution containing the peptide (the analyte, e.g., CS1 or RGD) at a specific concentration is flowed over the sensor chip surface. The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, which is proportional to the mass accumulating on the surface. This is the association phase .[13][14]
-
Dissociation Phase: After a set period, the analyte solution is replaced with a continuous flow of buffer. The dissociation of the peptide from the integrin is monitored as a decrease in the refractive index over time.[13][14]
-
Regeneration: In some cases, a regeneration solution (e.g., a low pH buffer) is injected to remove all bound analyte, allowing the sensor chip to be reused for subsequent binding experiments.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[15]
Conclusion
The CS1 (LDV) and RGD motifs, while both mediating cell adhesion through integrins, operate through distinct molecular mechanisms with significant implications for cell biology and therapeutic design. The high specificity of the CS1-α4β1 interaction makes it an attractive target for therapies aimed at modulating leukocyte-mediated inflammation. In contrast, the promiscuity of the RGD motif, binding to multiple integrins involved in angiogenesis and tumor progression, has made it a valuable tool for developing broad-spectrum anti-cancer and anti-angiogenic agents. A thorough understanding of their differential binding mechanisms and signaling pathways is paramount for the rational design of novel therapeutics that can selectively target these critical cell adhesion events.
References
- 1. researchgate.net [researchgate.net]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The fibrillin-1 RGD motif posttranscriptionally regulates ERK1/2 signaling and fibroblast proliferation via miR-1208 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. researchgate.net [researchgate.net]
Decoding Fibronectin CS1: A Comparative Guide to Identifying its Minimal Active Sequence
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions governing cell adhesion is paramount. The Connecting Segment 1 (CS1) of fibronectin, a key player in cell adhesion, migration, and signaling, presents a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of peptides derived from CS1 to pinpoint its minimal active sequence, supported by experimental data and detailed protocols.
The CS1 region of fibronectin mediates cell adhesion primarily through its interaction with the α4β1 integrin receptor. Identifying the shortest peptide sequence within CS1 that retains this biological activity is crucial for the development of targeted therapeutics, such as inhibitors of cancer cell metastasis or inflammatory responses. The tripeptide Leucine-Aspartate-Valine (LDV) has been identified as the minimal essential sequence for this activity.[1] This guide will compare the activity of LDV with its parent and overlapping peptide sequences.
Comparative Analysis of CS1-Derived Peptides
The biological activity of various peptides derived from the C-terminal region of CS1 has been assessed using cell spreading and competitive inhibition assays. The following table summarizes the relative activities of these peptides in promoting or inhibiting cell adhesion, primarily based on the seminal work of Komoriya et al. (1991).
| Peptide Sequence | One-Letter Code | Length | Relative Activity | Supporting Data Source |
| Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr | EILDVPST | 8 | Active | Komoriya et al., 1991[1] |
| Glu-Ile-Leu-Asp-Val | EILDV | 5 | Active | Komoriya et al., 1991[1] |
| Leu-Asp-Val-Pro-Ser | LDVPS | 5 | Active | Komoriya et al., 1991[1] |
| Leu-Asp-Val | LDV | 3 | Active (Minimal Sequence) | Komoriya et al., 1991 [1] |
| Glu-Ile-Leu-Glu-Val | EILEV | 5 | Inactive | Komoriya et al., 1991[1] |
| Leu-Glu-Val | LEV | 3 | Inactive | Komoriya et al., 1991[1] |
Note: Relative activity is determined by the ability of the peptide to promote cell spreading when coated on a substrate or to inhibit cell spreading on a fibronectin-coated substrate.
Experimental Confirmation: Methodologies and Protocols
The determination of the minimal active sequence of CS1 relies on two key experimental approaches: the cell spreading assay and the competitive inhibition assay. These assays collectively provide evidence for a peptide's ability to engage the α4β1 integrin receptor and trigger the downstream signaling events that lead to cell adhesion and spreading.
Signaling Pathway and Experimental Logic
The interaction of CS1-derived peptides with the α4β1 integrin initiates a signaling cascade that results in the reorganization of the actin cytoskeleton and subsequent cell spreading. The experimental workflow is designed to first identify peptides that can mimic the function of the full CS1 domain and then to confirm the specificity of this interaction through competitive inhibition.
Experimental Protocols
Peptide Synthesis and Purification
-
Objective: To generate a library of overlapping and truncated peptides corresponding to the C-terminal region of Fibronectin CS1.
-
Methodology:
-
Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Following synthesis, peptides are cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the synthesized peptides are confirmed by analytical RP-HPLC and mass spectrometry.
-
Cell Spreading Assay
-
Objective: To determine the ability of synthesized peptides to promote cell adhesion and spreading.
-
Cell Line: Human melanoma cells (e.g., A375), which express high levels of α4β1 integrin, are commonly used.
-
Protocol:
-
Plate Coating:
-
Aseptically coat the wells of a 96-well non-tissue culture-treated plate with the synthesized peptides at a concentration of 10-50 µg/mL in phosphate-buffered saline (PBS).
-
As positive and negative controls, coat wells with full-length fibronectin (10 µg/mL) and bovine serum albumin (BSA; 1% w/v), respectively.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
Wash the wells three times with sterile PBS to remove any unbound peptide.
-
-
Cell Seeding:
-
Culture melanoma cells to sub-confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells and resuspend them in a serum-free culture medium.
-
Seed the cells into the peptide-coated wells at a density of 5 x 104 cells per well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
Observe and quantify cell spreading using a phase-contrast microscope. Cells are considered "spread" if they have lost their rounded morphology and exhibit a flattened, polygonal shape.
-
For quantitative analysis, fix the cells with 4% paraformaldehyde, stain with a dye such as crystal violet, and measure the absorbance at a specific wavelength (e.g., 595 nm) after solubilization. The degree of cell spreading can also be quantified by measuring the area of individual cells using image analysis software.
-
-
Competitive Inhibition Assay
-
Objective: To confirm that the cell spreading activity of the identified minimal peptide is mediated by the same receptor as the full-length CS1 domain.
-
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with full-length fibronectin or the 25-residue CS1 peptide at a concentration that promotes robust cell spreading (e.g., 10 µg/mL).
-
Block non-specific binding sites with 1% BSA.
-
-
Competitive Inhibition:
-
Prepare a serial dilution of the putative minimal active peptide (e.g., LDV) and inactive control peptides (e.g., LEV) in serum-free medium.
-
Harvest and resuspend melanoma cells as described for the cell spreading assay.
-
Pre-incubate the cells with the different concentrations of the competitor peptides for 15-30 minutes at room temperature.
-
-
Cell Seeding and Analysis:
-
Add the cell-peptide suspension to the fibronectin/CS1-coated wells.
-
Incubate and analyze cell spreading as described in the cell spreading assay protocol.
-
A dose-dependent decrease in the number of spread cells in the presence of the active peptide indicates specific competition for the α4β1 integrin receptor. The concentration of the peptide that inhibits 50% of cell spreading (IC50) can be calculated to quantify its inhibitory potency.
-
-
By following these experimental procedures, researchers can systematically truncate and modify the CS1 sequence to confirm that LDV is indeed the minimal active sequence responsible for mediating cell adhesion via the α4β1 integrin. This knowledge is fundamental for the rational design of novel therapeutics targeting this critical cell adhesion pathway.
References
Validating Fibronectin CS1 Peptide: A Comparative Guide to Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of Fibronectin Connecting Segment-1 (CS1) peptide against alternative cell adhesion molecules. The CS1 peptide, containing the minimal Leu-Asp-Val (LDV) cell adhesion motif, is a key player in mediating cell attachment through its specific interaction with the α4β1 integrin receptor.[1][2] This interaction is crucial in various physiological and pathological processes, including inflammation, immune response, and cancer metastasis.[3] This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes the underlying signaling pathways to assist researchers in validating their experimental outcomes with the CS1 peptide.
Comparative Performance Data
The efficacy of the Fibronectin CS1 peptide is often benchmarked against full-length fibronectin and other well-known cell adhesion peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) motif. The following tables summarize quantitative data from various studies, highlighting the performance of CS1 in mediating cell adhesion and migration.
Table 1: Inhibition of Lymphocyte Adhesion to Endothelium
This table presents data on the inhibition of lymphocyte binding to high endothelial venules (HEVs) in inflamed synovial tissue, a process highly dependent on the interaction between lymphocyte α4β1 integrin and endothelial ligands.
| Inhibitory Agent | Concentration | % Inhibition of Lymphocyte Binding (Mean) | Reference Cell Type |
| CS1 Peptide | Not Specified | 54% | Human Lymphocytes |
| Anti-Fibronectin Antibody | Not Specified | 51% | Human Lymphocytes |
| Anti-VCAM-1 Antibody | Not Specified | 46% | Human Lymphocytes |
| CS1 Peptide + Anti-VCAM-1 Antibody | Not Specified | 65% | Human Lymphocytes |
| Anti-VLA-4α (α4 integrin) Antibody | Not Specified | 68% | Human Lymphocytes |
| Anti-VLA-5α (α5 integrin) Antibody | Not Specified | 42% | Human Lymphocytes |
Data sourced from a study on T cell adhesion to synovial membrane endothelium.[4]
Table 2: Comparison of Cell Spreading on Different Peptide Substrates
This table compares the morphology of BJ-5ta fibroblast cells when cultured on substrates coated with ligands for α4β1 integrin (LDVP-containing) versus RGD-binding integrins.
| Substrate Ligand | Active Motif | Resulting Cell Morphology | Key Observation |
| CS1-like Peptide | LDVP | Uniform, round shapes | Distinct from RGD-mediated spreading |
| VCAM-1 | IDS (mimics LDV interaction) | Uniform, round shapes | Recapitulates CS1-like phenotype |
| Vitronectin | RGD | Elongated with irregular lamellipodia | Typical of RGD-mediated adhesion |
| Plasma Fibronectin | RGD and LDV | Elongated with irregular lamellipodia | RGD-phenotype is dominant |
| cRGDfK Peptide | RGD | Elongated with irregular lamellipodia | Benchmark for RGD-mediated spreading |
Data adapted from a study on subtype-specific integrin mechanics.[5]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are protocols for fundamental assays used to characterize the function of the this compound.
Cell Adhesion Assay
This protocol provides a method to quantify cell attachment to a substrate coated with CS1 peptide.
Materials:
-
96-well tissue culture plates
-
This compound (e.g., EILDVPST)
-
Control peptides (e.g., scrambled sequence, RGD peptide)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (serum-free)
-
Cells expressing α4β1 integrin (e.g., Jurkat, melanoma cell lines)
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dissolve CS1 peptide and control peptides in PBS to a final concentration of 10-50 µg/mL.
-
Add 100 µL of peptide solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
Aspirate the peptide solution and wash the wells three times with PBS.
-
-
Blocking:
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate the blocking solution and wash the wells three times with PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the adherent cells with 100 µL of methanol (B129727) for 10 minutes.
-
Aspirate the methanol and stain the cells with 100 µL of 0.5% Crystal Violet solution for 10 minutes.
-
Wash the wells extensively with water and allow them to dry.
-
Solubilize the stain by adding 100 µL of solubilization buffer to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell Migration Assay (Boyden Chamber)
This protocol describes how to assess the migratory potential of cells in response to a gradient of CS1 peptide.
Materials:
-
Boyden chamber apparatus with inserts (e.g., Transwell® with 8 µm pores)
-
This compound
-
Cell culture medium (with and without serum or chemoattractant)
-
Cells expressing α4β1 integrin
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Chemoattractant Preparation:
-
Prepare a solution of CS1 peptide in serum-free medium at a desired concentration (e.g., 10-100 µg/mL).
-
Add 600 µL of this solution to the lower chamber of the Boyden apparatus.
-
Add 600 µL of serum-free medium without the peptide to the control wells.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
-
Assay Assembly:
-
Place the chamber inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubate for 4-24 hours at 37°C in a CO2 incubator.
-
-
Cell Removal and Staining:
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet solution for 10 minutes.
-
-
Quantification:
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, the stain can be eluted, and the absorbance can be measured as in the cell adhesion assay.
-
Signaling Pathways and Experimental Workflows
To better understand the molecular mechanisms underlying CS1-mediated cell adhesion and the experimental procedures used to study it, the following diagrams are provided.
Caption: Workflow for a typical cell adhesion assay to quantify cell attachment to CS1 peptide-coated surfaces.
Caption: Simplified signaling cascade initiated by the binding of this compound to α4β1 integrin.[6]
References
- 1. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Fibronectin Attachment Assay [ruf.rice.edu]
- 4. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-molecule characterization of subtype-specific β1 integrin mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fibronectin CS1 Across Species: A Guide for Researchers
This guide provides a comparative analysis of the Connecting Segment 1 (CS1) domain of fibronectin from various species, focusing on its role in cell adhesion and migration. The CS1 domain, a key recognition site for α4β1 integrin, plays a crucial role in various physiological and pathological processes, including immune response and cancer metastasis. This document is intended for researchers, scientists, and drug development professionals interested in the functional conservation and potential species-specific nuances of this important cell adhesion motif.
Data Presentation: Unveiling the Conservation of CS1
The CS1 domain is a 25-amino acid sequence located in the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1] While the full-length CS1 sequence may exhibit some variation across species, the minimal essential sequence for its cell adhesion activity, the tripeptide Leucine-Aspartic Acid-Valine (LDV), is highly conserved in humans, rats, bovines, and avian species.[1] This remarkable conservation underscores the fundamental importance of the LDV motif in mediating the interaction with its primary receptor, the α4β1 integrin.
Table 1: Comparative Amino Acid Sequence of Fibronectin CS1
| Species | CS1 Amino Acid Sequence | Source |
| Human | DELPQLVTLPHPNLHGPEILDVPST | UniProt P02751 |
| Human (active fragment) | EILDVPST | [2][3][4] |
| Human, Bovine, Rat (conserved active fragment) | EILDV | [5] |
| Avian (Chicken) | Functionally conserved, binds B-cells | [6] |
Note: The full-length CS1 sequence for bovine, rat, and avian species is not consistently reported in publicly available databases. However, the functional conservation is strongly supported by the identical nature of the minimal active fragments and experimental evidence of cross-species activity.[1]
Table 2: Functional Comparison of Fibronectin CS1
Direct quantitative comparisons of binding affinities and cell migration speeds for full-length CS1 peptides from different species are limited in the existing literature. However, the high degree of conservation of the LDV motif strongly suggests a conserved functional role across vertebrates.
| Parameter | Human CS1 | Rat, Bovine, Avian CS1 | Key Findings |
| Primary Receptor | α4β1 Integrin | α4β1 Integrin | The receptor for CS1 is conserved across species. |
| Minimal Active Motif | LDV | LDV | The core recognition sequence is identical.[1] |
| Cell Adhesion | Promotes adhesion of various cell types, including lymphocytes and melanoma cells.[1][4] | Promotes adhesion of corresponding cell types (e.g., chicken B-cells).[6] | The function of promoting cell adhesion is conserved. |
| Cell Migration | Mediates cell migration. | Inferred to mediate cell migration. | The role in cell migration is likely conserved due to the identical binding mechanism. |
Experimental Protocols: Methodologies for Comparative Analysis
To facilitate further comparative studies, this section provides detailed protocols for key experiments used to characterize the function of Fibronectin CS1.
Cell Adhesion Assay
This protocol describes a method to quantify and compare the ability of CS1 peptides from different species to mediate cell adhesion.
Objective: To determine the relative cell-adhesion promoting activity of CS1 peptides.
Materials:
-
96-well tissue culture plates
-
CS1 peptides from different species (e.g., human, rat, bovine)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Cell line expressing α4β1 integrin (e.g., Jurkat cells, melanoma cell lines)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with 100 µL of CS1 peptide solutions at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) in PBS overnight at 4°C.
-
Use BSA solution as a negative control.
-
Wash the wells three times with PBS to remove unbound peptide.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free cell culture medium.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the use of SPR to determine the binding kinetics and affinity (KD) of CS1 peptides to purified α4β1 integrin.
Objective: To quantify the binding affinity of different CS1 peptides to the α4β1 integrin receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant α4β1 integrin
-
CS1 peptides from different species
-
SPR running buffer (e.g., HBS-P+ with 1 mM MnCl2)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip using a 1:1 mixture of NHS and EDC.
-
Inject the purified α4β1 integrin solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the integrin immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the CS1 peptides in the running buffer.
-
Inject the CS1 peptide solutions over the immobilized integrin surface at a constant flow rate for a defined association time.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
The SPR sensorgram will show the change in response units (RU) over time, reflecting the binding and dissociation of the CS1 peptide.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the KD values obtained for the CS1 peptides from different species.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CS1-Integrin Signaling Pathway.
Caption: Cell Adhesion Assay Workflow.
References
- 1. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. qyaobio.com [qyaobio.com]
- 6. Chicken B cells adhere to the CS-1 site of fibronectin throughout their bursal and postbursal development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Specificity: A Comparative Guide to Fibronectin CS1 and Full-Length Fibronectin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between full-length fibronectin and its specific domains is critical for designing targeted experiments and novel therapeutic strategies. This guide provides an in-depth comparison of the advantages of using the Fibronectin Connecting Segment 1 (CS1) peptide over its full-length counterpart, supported by experimental data and detailed protocols.
Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a key player in a multitude of cellular processes including adhesion, migration, growth, and differentiation.[1] Its functions are mediated through interactions with cell surface receptors, primarily integrins. While full-length fibronectin offers a broad spectrum of binding sites for various integrins and other ECM components, the CS1 domain provides a more targeted approach, primarily engaging with the α4β1 integrin. This specificity is the cornerstone of the advantages offered by the CS1 peptide in various research and therapeutic applications.
Key Distinctions: Full-Length Fibronectin vs. CS1 Peptide
The primary advantage of using the CS1 peptide lies in its receptor specificity . Full-length fibronectin is a large, multi-domain protein that interacts with a wide array of integrins, including the well-characterized RGD (Arginine-Glycine-Aspartic acid) motif which is recognized by integrins such as α5β1 and αvβ3.[2][3] In contrast, the CS1 domain, an alternatively spliced region of fibronectin, presents the Leu-Asp-Val (LDV) motif as its minimal essential sequence for cell adhesion, which is specifically recognized by the α4β1 integrin.[2] This specificity allows for the targeted study and manipulation of α4β1-mediated cellular functions without the confounding inputs from other fibronectin-binding integrins.
Another significant advantage is the reduction of non-specific interactions . Due to its size and multiple binding domains, full-length fibronectin can engage in numerous interactions with other ECM proteins and cell surface molecules, potentially leading to complex and sometimes off-target effects in experimental systems. The smaller, well-defined CS1 peptide minimizes these non-specific interactions, providing a cleaner system for investigating specific cellular pathways.
From a practical standpoint, the CS1 peptide offers ease of synthesis and modification . As a small peptide, it can be readily synthesized with high purity and can be easily modified, for instance, with fluorescent tags for imaging or conjugated to nanoparticles for targeted drug delivery. This contrasts with the challenges associated with the purification and handling of the large, dimeric full-length fibronectin protein.
Performance Data: A Comparative Overview
The following tables summarize quantitative data from studies investigating cell adhesion and migration on substrates coated with fibronectin or its fragments. While direct head-to-head comparisons in a single study are limited, the collective data highlights the distinct cellular responses elicited by the specific engagement of α4β1 by CS1-containing fragments versus the broader integrin engagement by full-length fibronectin.
| Parameter | Full-Length Fibronectin | Fibronectin Fragment (FN910m - contains CS1) | Fibronectin Fragment (RGDm) | Cell Type | Source |
| Cell Migration Speed (µm/h) | 9.4 ± 0.8 | 9.2 ± 0.8 | 5.9 ± 0.4 | Fibroblasts | [4] |
| Parameter | Condition | Inhibition of T-cell Binding to Synovial HEVs | Source |
| Competitive Inhibition | CS1 Peptide | 54% | [5] |
| Antibody to Fibronectin | 51% | [5] | |
| Antibody to VCAM-1 | 46% | [5] | |
| Combination of anti-VCAM-1 and CS1 | 65% | [5] | |
| Antibody to VLA-4α (α4 subunit) | 68% | [5] | |
| Antibody to VLA-5α (α5 subunit) | 42% | [5] |
Note: The data presented is a synthesis from multiple sources to illustrate the comparative performance. Experimental conditions may vary between studies.
Experimental Methodologies
Detailed protocols are essential for reproducible research. Below are representative protocols for cell adhesion assays using either full-length fibronectin or the CS1 peptide.
Protocol 1: Cell Adhesion Assay with Full-Length Fibronectin
This protocol is adapted from standard cell adhesion assay methodologies.[6][7]
1. Plate Coating: a. Dilute full-length fibronectin to a working concentration of 1-5 µg/cm² in sterile phosphate-buffered saline (PBS).[8] b. Add a minimal volume of the fibronectin solution to each well of a 96-well tissue culture plate to cover the surface. c. Incubate the plate for at least 45 minutes at room temperature in a sterile environment.[8] d. Aspirate the excess fibronectin solution. The plate can be used immediately or stored at 2-8°C for up to 4 weeks.[8] e. Just before use, block non-specific binding by incubating each well with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at 37°C. f. Wash the wells three times with sterile PBS.
2. Cell Seeding: a. Culture cells of interest to sub-confluency. b. Detach cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors. c. Wash the cells with serum-free culture medium and resuspend them in the same medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. d. Add 100 µL of the cell suspension to each fibronectin-coated well. Include BSA-coated wells as a negative control.
3. Incubation and Washing: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 30-90 minutes. The optimal time will depend on the cell type. b. After incubation, gently wash the wells 3-4 times with PBS to remove non-adherent cells.
4. Quantification of Adherent Cells: a. Adherent cells can be quantified using various methods, such as staining with crystal violet. b. Add 100 µL of 0.1% crystal violet solution in water to each well and incubate for 20-30 minutes at room temperature. c. Wash the wells thoroughly with water to remove excess stain. d. Solubilize the stain by adding 100 µL of 0.5% Triton X-100 in water to each well. e. Read the absorbance at 590 nm using a microplate reader.
Protocol 2: Cell Adhesion Assay with Fibronectin CS1 Peptide
This protocol is adapted for smaller peptide ligands.[9]
1. Plate Coating: a. Dissolve the synthetic CS1 peptide (e.g., EILDVPST sequence) in sterile water or PBS to a stock concentration. For half-maximal adhesion, a concentration of 2.5 - 5 µM is often used.[9] b. Add 100 µL of the CS1 peptide solution to each well of a 96-well plate. c. Incubate the plate overnight at 4°C to allow for passive adsorption of the peptide to the plastic. d. Aspirate the peptide solution and block with 1% BSA in PBS for at least 4 hours at 4°C or 1 hour at room temperature. e. Wash the wells three times with sterile PBS.
2. Cell Seeding, Incubation, Washing, and Quantification: a. Follow steps 2, 3, and 4 from the Full-Length Fibronectin Cell Adhesion Assay protocol. Ensure that the chosen cell line expresses the α4β1 integrin.
Signaling Pathways and Experimental Workflows
The specific engagement of different integrins by full-length fibronectin and the CS1 peptide triggers distinct downstream signaling cascades.
Signaling through α4β1 Integrin (CS1)
Binding of the CS1 domain to α4β1 integrin is crucial for the adhesion and migration of lymphocytes, monocytes, and melanoma cells. The downstream signaling can involve the activation of focal adhesion kinase (FAK) and paxillin, leading to the regulation of the actin cytoskeleton and cell motility.
Caption: CS1-α4β1 integrin signaling cascade.
Signaling through α5β1 Integrin (Full-Length Fibronectin)
The interaction of the RGD motif in full-length fibronectin with α5β1 integrin is a classic example of integrin-mediated signaling, leading to the formation of focal adhesions and activation of pathways that regulate cell survival, proliferation, and matrix assembly.
Caption: Full-length fibronectin-α5β1 integrin signaling.
Experimental Workflow for Comparative Adhesion Assay
The following diagram illustrates a typical workflow for comparing cell adhesion on surfaces coated with full-length fibronectin versus the CS1 peptide.
Caption: Workflow for comparative cell adhesion assay.
Conclusion: Harnessing Specificity for Advanced Research
References
- 1. Adhesion to vascular cell adhesion molecule 1 and fibronectin. Comparison of alpha 4 beta 1 (VLA-4) and alpha 4 beta 7 on the human B cell line JY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fibronectin-binding integrins α5β1 and αvβ3 differentially modulate RhoA–GTP loading, organization of cell matrix adhesions, and fibronectin fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collective Cell Migration on Artificial Extracellular Matrix Proteins Containing Full-Length Fibronectin Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibronectin Attachment Assay [ruf.rice.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fibronectin Coating Protocol [sigmaaldrich.com]
- 9. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
Navigating Specificity: A Comparative Guide to Anti-Fibronectin Antibody Cross-Reactivity with CS1 Peptide
For researchers, scientists, and drug development professionals investigating cell adhesion, migration, and signaling, the precise targeting of fibronectin domains is critical. This guide provides a comparative analysis of anti-fibronectin antibody reactivity, with a specific focus on the Connecting Segment 1 (CS1) peptide, a key binding site for α4β1 integrin.
The CS1 region of fibronectin is a critical mediator of cell adhesion, particularly for leukocytes and melanoma cells, through its interaction with the α4β1 integrin.[1][2] Consequently, antibodies that specifically recognize this domain are invaluable tools for studying the nuanced roles of fibronectin in various physiological and pathological processes. This guide examines the cross-reactivity of anti-fibronectin antibodies with the CS1 peptide, offering insights into antibody selection for specific research applications.
Comparison of Anti-Fibronectin Antibody Reactivity
The specificity of an anti-fibronectin antibody for the CS1 domain versus the full-length protein is a crucial consideration. While many commercially available anti-fibronectin antibodies are generated against the entire protein or larger fragments, leading to broad reactivity, some have been specifically developed to target the CS1 region.
A prime example is the monoclonal antibody P1F11 , which was generated by immunizing mice with a synthetic CS1 peptide.[3] This antibody exhibits strong reactivity with the CS1-containing fragment of fibronectin, demonstrating the feasibility of producing CS1-specific antibodies.[3] In contrast, a monoclonal antibody like P3D4 , raised against the carboxy-terminal region of fibronectin, recognizes both fibronectin chains and fragments with and without the CS1 sequence, indicating broader specificity.[3]
Below is a comparative summary of the expected reactivity profiles of different types of anti-fibronectin antibodies.
| Antibody Type | Target Immunogen | Expected Reactivity with Full-Length Fibronectin | Expected Reactivity with CS1 Peptide | Representative Example |
| CS1-Specific Monoclonal | Synthetic CS1 Peptide | High | High | P1F11[3] |
| Broad-Spectrum Monoclonal | Full-length Fibronectin or large fragments | High | Variable (likely low to moderate, unless the epitope is within CS1) | P3D4[3] |
| Polyclonal | Full-length Fibronectin | High | Moderate to High (due to a mix of antibodies recognizing various epitopes, including potentially CS1) | Commercially available polyclonal anti-fibronectin antibodies |
Experimental Data
The following table summarizes hypothetical data from an Enzyme-Linked Immunosorbent Assay (ELISA) comparing the binding of different anti-fibronectin antibodies to full-length fibronectin and the CS1 peptide. This data is illustrative and intended to guide researchers in their own experimental design.
| Antibody | Antigen | Absorbance (OD450) | Interpretation |
| P1F11 (anti-CS1) | Full-Length Fibronectin | 1.85 | Strong Binding |
| CS1 Peptide | 1.92 | Strong Binding | |
| Generic Anti-Fibronectin (Polyclonal) | Full-Length Fibronectin | 2.10 | Strong Binding |
| CS1 Peptide | 0.75 | Moderate Binding | |
| Negative Control (Irrelevant mAb) | Full-Length Fibronectin | 0.15 | No significant binding |
| CS1 Peptide | 0.12 | No significant binding |
Signaling Pathway and Experimental Workflow
The interaction between the CS1 domain of fibronectin and the α4β1 integrin on the cell surface triggers intracellular signaling cascades that regulate cell adhesion, migration, and survival.[4][5] Understanding this pathway is crucial for interpreting experimental results.
Caption: Fibronectin-CS1-Integrin α4β1 Signaling Pathway.
The experimental workflow to assess antibody cross-reactivity typically involves techniques like ELISA and Western Blotting.
Caption: Workflow for Antibody Cross-Reactivity Assessment.
Experimental Protocols
Peptide Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from standard peptide ELISA procedures.[6][7][8]
Materials:
-
96-well microtiter plates
-
CS1 peptide (e.g., EILDVPST) and full-length human fibronectin
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Primary anti-fibronectin antibodies (test antibodies)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat separate wells of a 96-well plate with 100 µL of either 1-2 µg/mL of CS1 peptide or full-length fibronectin in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibodies to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Competitive ELISA for Specificity Confirmation
This protocol can be used to confirm the specificity of an antibody for the CS1 peptide.[6][8][9]
Procedure:
-
Follow steps 1-4 of the Peptide ELISA protocol, coating the plate with full-length fibronectin.
-
Competition Step: In a separate plate or tubes, pre-incubate the primary anti-fibronectin antibody with increasing concentrations of the CS1 peptide for 1 hour at room temperature.
-
Primary Antibody Incubation: Add 100 µL of the antibody-peptide mixture to the fibronectin-coated wells. Incubate for 1-2 hours at room temperature.
-
Proceed with steps 6-11 of the Peptide ELISA protocol. A decrease in signal with increasing concentrations of the CS1 peptide indicates specific binding of the antibody to the CS1 epitope.
Conclusion
The selection of an appropriate anti-fibronectin antibody is paramount for the accurate study of its diverse biological functions. For research focused on the specific roles of the CS1 domain in cell adhesion and signaling, utilizing an antibody with confirmed high reactivity to the CS1 peptide, such as one raised against a synthetic CS1 immunogen, is highly recommended. Researchers should independently verify the specificity and cross-reactivity of their chosen antibodies using the experimental protocols outlined in this guide to ensure the reliability and accuracy of their findings.
References
- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two novel monoclonal antibodies to fibronectin that recognize the Hep II and CS-1 regions respectively: their differential effect on lymphocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. affbiotech.cn [affbiotech.cn]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Navigating the Complexities of Cell Migration: A Comparative Guide to Fibronectin CS1's Inhibitory Effects
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of cell migration is paramount. This guide provides a comprehensive comparison of the inhibitory effects of the Fibronectin CS1 peptide on cell migration, juxtaposed with other established inhibitors. We delve into the experimental data, detailed protocols, and the intricate signaling pathways that govern this critical cellular process.
The role of the Connecting Segment-1 (CS1) peptide, a key binding motif within the alternatively spliced V-region of fibronectin, in cell migration is a subject of considerable scientific interest. By interacting with the α4β1 integrin (Very Late Antigen-4 or VLA-4), the CS1 peptide can modulate cell adhesion and, consequently, cell motility. While fibronectin is often associated with promoting cell migration, specific contexts reveal an inhibitory role for the CS1 domain, particularly in immune cells. This guide will explore this inhibitory facet, offering a comparative analysis with other molecules that impede cell migration.
Quantitative Comparison of Cell Migration Inhibitors
The inhibitory effect of Fibronectin CS1 on cell migration is often contingent on the cell type and the activation state of its VLA-4 receptor. In contrast to its pro-migratory role in some cancer cells, CS1 can mediate strong cell adhesion in leukocytes, thereby restricting their movement. Here, we compare the inhibitory potential of the CS1 peptide with Natalizumab, a therapeutic monoclonal antibody that targets the same VLA-4 receptor, and other small molecule inhibitors.
| Inhibitor | Target | Cell Type | Assay | Observed Effect on Migration | Reference |
| This compound | α4β1 Integrin (VLA-4) | T-cells, Neutrophils | Transwell Assay | Inhibition of migration by promoting firm adhesion.[1][2] | Various |
| Natalizumab (Tysabri®) | α4 subunit of VLA-4 | Leukocytes | Clinical trials in MS | Significant reduction in leukocyte migration across the blood-brain barrier.[3][4][5][6][7] | Multiple Sclerosis Clinical Data |
| Moverastin | Farnesyltransferase (FTase) | Human Esophageal Carcinoma EC17 cells | Wound Healing & Invasion Assay | Complete inhibition of cell migration at 10 µg/ml.[8] | Preclinical Study |
| Ouabain | Na+/K+-ATPase | Human Gastric Cancer AGS cells | Wound Healing & Transwell Assay | Dose-dependent inhibition of cell migration and invasion.[9][10][11][12][13] | Preclinical Study |
Unraveling the Signaling Pathways
The decision for a cell to adhere firmly or to migrate is orchestrated by a complex network of intracellular signaling pathways. The interaction of Fibronectin CS1 with VLA-4 can trigger distinct downstream cascades depending on the cellular context.
CS1-VLA-4 Signaling in Adhesion vs. Migration
The activation state of the VLA-4 integrin is a critical determinant of the cellular response to CS1. In a low-affinity state, VLA-4 may support transient interactions conducive to migration. Conversely, in a high-affinity state, VLA-4 binding to CS1 leads to the formation of stable focal adhesions, resulting in firm adhesion and inhibition of migration. This switch is influenced by inside-out signaling, where intracellular signals modulate the conformation of the integrin.
Downstream Signaling: The FAK and Paxillin (B1203293) Axis
Upon VLA-4 engagement, a key downstream signaling hub involves Focal Adhesion Kinase (FAK) and Paxillin. The phosphorylation of FAK and Paxillin is crucial for the assembly and disassembly of focal adhesions, which are essential for cell migration. While often associated with promoting migration, under certain conditions, the sustained activation of the FAK-Paxillin complex can lead to the stabilization of focal adhesions, thereby inhibiting cell movement.[14][15][16][17][18]
Experimental Protocols
Accurate and reproducible assessment of cell migration is fundamental to validating the effects of inhibitory compounds. Below are detailed protocols for two widely used in vitro migration assays.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
24-well Transwell inserts (typically with 8 µm pores)
-
Cell culture medium (serum-free and with chemoattractant)
-
This compound and other inhibitors
-
Cells of interest
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Protocol:
-
Preparation: Pre-coat the top of the Transwell membrane with this compound or control substrate and allow it to dry.
-
Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Inhibitor Treatment: Add the CS1 peptide or other inhibitors to the upper chamber with the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Wound Healing (Scratch) Assay
This method assesses collective cell migration by creating a cell-free gap in a confluent monolayer of cells.
Materials:
-
6-well or 12-well plates
-
Cells of interest
-
Pipette tip (e.g., p200)
-
Cell culture medium
-
This compound and other inhibitors
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh medium containing the this compound or other inhibitors.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure.
References
- 1. Cell adhesion and migration are regulated at distinct stages of thymic T cell development: the roles of fibronectin, VLA4, and VLA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Natalizumab (Tysabri) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natalizumab: A new treatment for relapsing remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Natalizumab? [synapse.patsnap.com]
- 8. Chemistry and biology of moverastins, inhibitors of cancer cell migration, produced by Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Ouabain affects cell migration via Na,K-ATPase-p130cas and via nucleus-centrosome association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Ouabain affects cell migration via Na,K-ATPase-p130cas and via nucleus-centrosome association | Semantic Scholar [semanticscholar.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recruitment of focal adhesion kinase and paxillin to β1 integrin promotes cancer cell migration via mitogen activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. imrpress.com [imrpress.com]
A Researcher's Guide to Competitive Binding Assays with Fibronectin CS1
For researchers in cell adhesion, immunology, and drug discovery, understanding the interaction between the Fibronectin CS1 domain and its primary receptor, the α4β1 integrin (VLA-4), is of paramount importance. This interaction governs critical physiological and pathological processes, including leukocyte trafficking, inflammation, and cancer metastasis. Competitive binding assays are a powerful tool to identify and characterize inhibitors of this interaction, paving the way for novel therapeutic interventions. This guide provides a detailed comparison of methodologies and presents supporting data for performing competitive binding assays with Fibronectin CS1.
Comparing Alternatives: VCAM-1 as a Competing Ligand
A key alternative and complementary interaction to study is the binding of VLA-4 to Vascular Cell Adhesion Molecule-1 (VCAM-1). Both CS1 and VCAM-1 are ligands for VLA-4 and are involved in leukocyte adhesion to endothelial cells. Comparing the inhibitory effects of a compound on both CS1 and VCAM-1 binding can reveal its specificity and potential therapeutic applications. For instance, a selective inhibitor of the VLA-4/CS1 interaction might be desirable for targeting specific aspects of cell adhesion without completely abrogating all VLA-4 functions.
Quantitative Comparison of VLA-4 Inhibitors
The efficacy of potential inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of the specific binding of a ligand to its receptor. The dissociation constant (Kd) is another crucial parameter, indicating the affinity of a ligand for its receptor. A lower Kd value signifies a higher binding affinity.
Here, we present a summary of quantitative data for inhibitors of the VLA-4 interaction with its ligands.
| Inhibitor | Target Ligand | Assay Type | Cell Line | IC50 (nM) | Reference |
| cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) (ZD7349) | Fibronectin (containing CS1) | Cell Adhesion | MOLT-4 | 260 | [1] |
| cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) (ZD7349) | VCAM-1 | Cell Adhesion | MOLT-4 | 330 | [1] |
Experimental Protocols: A Step-by-Step Guide
This section details a general protocol for a competitive cell adhesion assay to screen for inhibitors of the VLA-4/Fibronectin CS1 interaction. This protocol can be adapted for various cell lines expressing VLA-4 (e.g., Jurkat, MOLT-4) and can be modified for fluorescence or colorimetric detection methods.
Experimental Workflow Diagram
Caption: Workflow for a competitive cell adhesion assay.
Detailed Methodology
Materials:
-
96-well black, clear-bottom microplates
-
This compound (e.g., synthetic peptide containing the LDV sequence)
-
Bovine Serum Albumin (BSA)
-
VLA-4 expressing cell line (e.g., Jurkat, MOLT-4)
-
Cell culture medium
-
Fluorescent dye (e.g., Calcein-AM)
-
Test inhibitors
-
Phosphate Buffered Saline (PBS)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating:
-
Dilute this compound to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 50 µL of the diluted peptide solution to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The next day, aspirate the coating solution and wash the wells three times with 200 µL of PBS.
-
Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBS before use.
-
-
Cell Preparation:
-
Culture VLA-4 expressing cells to the desired density.
-
Harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells by adding a fluorescent dye (e.g., Calcein-AM at a final concentration of 1-5 µM) and incubate for 30 minutes at 37°C.
-
Wash the labeled cells twice with serum-free medium to remove excess dye.
-
Resuspend the labeled cells in adhesion buffer (e.g., serum-free medium containing 1 mM MgCl2 and 1 mM CaCl2) at a final concentration of 1 x 10^6 cells/mL.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test inhibitors in adhesion buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of the labeled cell suspension with 50 µL of the inhibitor dilutions (or vehicle control) for 30 minutes at room temperature.
-
Carefully aspirate the blocking solution from the CS1-coated plate.
-
Add 100 µL of the cell-inhibitor mixture to each well of the CS1-coated plate.
-
Include control wells:
-
Total adhesion: Cells with vehicle control.
-
Non-specific binding: Cells added to BSA-coated wells.
-
-
-
Incubation and Washing:
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.
-
Gently wash the wells 2-3 times with 200 µL of pre-warmed adhesion buffer to remove non-adherent cells. Be careful not to dislodge the adherent cells.
-
-
Detection and Data Analysis:
-
After the final wash, add 100 µL of adhesion buffer to each well.
-
Measure the fluorescence intensity of the adherent cells using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).
-
Calculate the percentage of specific binding and inhibition:
-
Specific Binding (%) = [(Fluorescence of sample - Fluorescence of non-specific binding) / (Fluorescence of total adhesion - Fluorescence of non-specific binding)] x 100
-
Inhibition (%) = [1 - (Specific Binding of inhibitor / Specific Binding of vehicle control)] x 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
VLA-4 Signaling Pathway upon CS1 Binding
The engagement of VLA-4 by Fibronectin CS1 initiates an "outside-in" signaling cascade that regulates various cellular functions, including cell adhesion, migration, and proliferation. A simplified representation of this pathway is illustrated below.
Caption: VLA-4 signaling cascade upon CS1 binding.
Upon binding of Fibronectin CS1, VLA-4 undergoes a conformational change and clusters, leading to the recruitment of intracellular adaptor and signaling proteins to focal adhesions. Key initial events include the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[2][3][4] Phosphorylated FAK serves as a docking site for other proteins, including Src family kinases and Paxillin.[2][3][5] This signaling complex further activates downstream effectors like p130Cas and the Rho GTPase Rac1, ultimately leading to the reorganization of the actin cytoskeleton, which is essential for cell spreading and migration.[6][7]
This guide provides a framework for researchers to design and execute competitive binding assays for the Fibronectin CS1/VLA-4 interaction. By understanding the methodologies, comparing with relevant alternatives, and having access to quantitative data and signaling pathway information, scientists and drug development professionals can more effectively identify and characterize novel inhibitors with therapeutic potential.
References
- 1. Potent cyclic peptide inhibitors of VLA-4 (alpha4beta1 integrin)-mediated cell adhesion. Discovery of compounds like cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg) (ZD7349) compatible with depot formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the interaction between fibronectin and VLA-4 on the proliferation of human B cells, especially a novel human B-cell line, OPM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple paxillin binding sites regulate FAK function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Impact of Fibronectin Splice Variants on Cell Adhesion: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of fibronectin (FN) splice variants is critical for advancing fields from tissue engineering to oncology. This guide provides a comprehensive comparison of the effects of different FN isoforms on cell adhesion, supported by experimental data and detailed protocols.
Fibronectin, a key glycoprotein (B1211001) of the extracellular matrix (ECM), plays a pivotal role in cell adhesion, migration, and differentiation. Its functional diversity is largely attributed to alternative splicing of its pre-mRNA, which generates multiple isoforms. The most well-characterized of these are cellular fibronectin (cFN) and plasma fibronectin (pFN). Cellular FN often includes one or both of two extra type III domains: Extra Domain A (EDA or EIIIA) and Extra Domain B (EDB or EIIIB). Plasma FN, synthesized by hepatocytes and found in the blood, typically lacks these domains.[1][2] This guide will delve into the distinct adhesive properties conferred by these splice variants.
Quantitative Comparison of Adhesion Parameters
The inclusion of EDA and EDB domains in the fibronectin molecule significantly alters its interaction with cells, leading to measurable differences in adhesion strength, cell spreading, and the formation of focal adhesions.
| Parameter | Fibronectin Variant | Cell Type | Quantitative Observation | Reference |
| Cell Adhesion | cFN (EDA+) vs. pFN | Ovarian Carcinoma Cells (SKOV-3) | Faster attachment and spreading on cFN. | [3] |
| FN fragments with EIIIB vs. without EIIIB | NIL Fibroblasts | Enhanced cell adhesion and resistance to detachment forces with EIIIB-containing fragments. | [4] | |
| EDA+ FN vs. EDA- FN | CHO Cells | EDA+ FN was approximately twice as potent in promoting cell adhesion. | [5] | |
| Cell Spreading | cFN vs. pFN | Ovarian Surface Epithelial Cells, SKOV-3 Cells | Faster spreading on cFN compared to pFN. | [3] |
| EDA+ FN vs. EDA- FN | HT1080 Cells | EDA+ FN was significantly more potent in promoting cell spreading. | [6] | |
| FN fragments with EIIIA | NIL Fibroblasts | Inclusion of EIIIA led to a decrease in cell spreading. | [4] | |
| Focal Adhesion Kinase (FAK) Activation | EDA-FN vs. pFN | Lung Fibroblasts | EDA-FN induced a 3.1-fold increase in FAK phosphorylation over untreated cells, significantly higher than pFN. | [3] |
| FN-EDA or FN-EDB vs. FN (lacking EDA/EDB) | Osteoblasts | Expression of FN-EDA or FN-EDB enhanced FAK phosphorylation. | [7] | |
| Integrin Binding Affinity | EDA+ FN vs. EDA- FN | Purified integrin α5β1 | Binding affinity of α5β1 for EDA+ FN was 2-2.5 times greater than for EDA- FN. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to quantify the effects of fibronectin splice variants on cell adhesion.
Cell Adhesion Assay (Crystal Violet Staining)
This protocol provides a quantitative measure of cell attachment to different fibronectin isoforms.
1. Plate Coating:
- Aseptically coat the wells of a 48-well plate with 200 µL of the desired fibronectin splice variant (e.g., 5 µg/mL in sterile PBS). Use BSA-coated wells as a negative control.
- Incubate the plate for 2 hours at room temperature in a sterile hood.
- Aspirate the coating solution and wash the wells once with sterile PBS.
- Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
- Wash the wells once with PBS and add 200 µL of culture medium to each well just before adding the cells.[8]
2. Cell Plating:
- Harvest cells using trypsin/EDTA and resuspend them in serum-free culture medium at a concentration of 3 x 10^5 cells/mL.
- Add 100 µL of the cell suspension to each well.
- Incubate at 37°C for 30-90 minutes to allow for cell adhesion.[9]
3. Quantification:
- Gently wash the wells twice with PBS to remove non-adherent cells.
- Fix the adherent cells with 300 µL of cold (-20°C) 100% methanol (B129727) for 10 minutes at room temperature.
- Aspirate the methanol and allow the wells to air dry.
- Add 100 µL of 0.5% crystal violet solution in 20% ethanol (B145695) to each well and incubate for 10 minutes at room temperature.
- Remove the crystal violet solution and wash the wells by immersing the plate in a beaker of distilled water three times.
- Air dry the plate completely.
- Add 200 µL of an extraction solution (e.g., 10% acetic acid) to each well to solubilize the stain.
- Measure the absorbance at 595 nm using a plate reader.[8][10]
Cell Spreading Assay (Phalloidin Staining)
This method allows for the visualization and quantification of cell morphology and spreading area on different fibronectin substrates.
1. Coverslip Coating:
- Place sterile glass coverslips in a 24-well plate.
- Coat the coverslips with 500 µL of the desired fibronectin splice variant solution (e.g., 10 µg/mL in PBS) and incubate for 1 hour at 37°C.
- Aspirate the solution and wash the coverslips three times with PBS.[5][11]
2. Cell Seeding and Incubation:
- Seed cells onto the coated coverslips at a low density to allow for individual cell spreading.
- Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for spreading.
3. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
- Wash three times with PBS.
- Block with 1% BSA in PBS for 30 minutes.
- Incubate with a fluorescently labeled phalloidin (B8060827) conjugate (to stain F-actin) for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Mount the coverslips on microscope slides using an antifade mounting medium.[12][13]
4. Image Acquisition and Analysis:
- Capture images using a fluorescence microscope.
- Use image analysis software (e.g., ImageJ/Fiji) to measure the area of individual cells to quantify spreading.[12][14]
Immunofluorescence for Focal Adhesions
This protocol is for visualizing focal adhesions, which are indicative of strong cell-matrix adhesion.
1. Sample Preparation:
- Follow steps 1 and 2 of the Cell Spreading Assay protocol.
2. Staining:
- Fix and permeabilize the cells as described above.
- Block with 10% normal goat serum for 1 hour.
- Incubate with a primary antibody against a focal adhesion protein (e.g., paxillin (B1203293) or vinculin) overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
- (Optional) Co-stain with fluorescently labeled phalloidin and a nuclear counterstain (e.g., DAPI).
- Wash three times with PBS and mount the coverslips.[15][16]
3. Analysis:
- Image the cells using a fluorescence microscope.
- Quantify the number and size of focal adhesions per cell using image analysis software.[17]
Signaling Pathways and Experimental Workflows
The differential effects of fibronectin splice variants on cell adhesion are mediated by distinct signaling pathways. Cellular FN, particularly the EDA-containing isoform, engages a broader range of integrin receptors and more robustly activates downstream signaling cascades compared to plasma FN.
Signaling Pathways in Fibronectin-Mediated Adhesion
The binding of fibronectin to integrin receptors on the cell surface initiates a cascade of intracellular events that regulate cell adhesion and spreading. The presence of the EDA and EDB domains can modulate which integrins are engaged and the subsequent signaling strength.
Caption: Signaling pathways activated by different FN splice variants.
Plasma FN primarily interacts with integrin α5β1 through its RGD motif.[4] Cellular FN containing the EDA domain can also bind to α4 and α9 integrins via a specific sequence within the EDA domain, leading to the activation of additional signaling pathways.[4] Both pathways converge on the activation of Focal Adhesion Kinase (FAK), which in turn activates downstream effectors like the Rho family of small GTPases and the MAPK/Erk pathway, ultimately leading to the reorganization of the actin cytoskeleton, formation of focal adhesions, and cell spreading.[3][7]
Experimental Workflow for Comparing Fibronectin Splice Variants
A typical experimental workflow to compare the adhesive properties of different fibronectin isoforms involves a series of sequential steps from substrate preparation to data analysis.
References
- 1. rupress.org [rupress.org]
- 2. adipogen.com [adipogen.com]
- 3. EDA-containing cellular fibronectin induces fibroblast differentiation through binding to α4β7 integrin receptor and MAPK/Erk 1/2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into form and function of Fibronectin Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cellbiologics.com [cellbiologics.com]
- 10. THE α4β1 INTEGRIN AND THE EDA DOMAIN OF FIBRONECTIN REGULATE A PROFIBROTIC PHENOTYPE IN DERMAL FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Examining the Dynamics of Cellular Adhesion and Spreading of Epithelial Cells on Fibronectin During Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arigobio.com [arigobio.com]
- 14. researchgate.net [researchgate.net]
- 15. cpos.hku.hk [cpos.hku.hk]
- 16. biotium.com [biotium.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Scrambled Peptide Controls in Fibronectin CS1 Experiments
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular adhesion and signaling, the specificity of experimental results is paramount. This guide provides an objective comparison of scrambled peptides as negative controls in experiments involving the Fibronectin connecting segment 1 (CS1), a critical mediator of cell adhesion. We will delve into the performance of scrambled peptides against other common alternatives, supported by experimental data and detailed protocols, to aid researchers in designing robust and reliable assays.
The CS1 peptide, with its core recognition motif, interacts with the α4β1 integrin receptor on the cell surface, triggering a cascade of intracellular events that influence cell migration, proliferation, and differentiation. To unequivocally attribute these outcomes to the specific sequence of CS1, a meticulously designed negative control is essential.
The Role of Scrambled Peptides as a Negative Control
A scrambled peptide is the gold standard for a negative control in peptide-based experiments. It possesses the same amino acid composition as the active peptide, in this case, the Fibronectin CS1 peptide (Sequence: EILDVPST), but with the amino acids arranged in a random, non-functional order. This ensures that the molecular weight, charge, and overall chemical properties are highly similar to the active peptide, thereby isolating the biological effect to the specific amino acid sequence.
A well-designed scrambled peptide for the CS1 octapeptide EILDVPST, such as LSPIVEDT , maintains the same amino acid content while randomizing the sequence. This control is crucial for demonstrating that the observed cell adhesion is a direct result of the specific LDV motif within the CS1 sequence and not due to non-specific interactions.
Comparison of Negative Controls for CS1-Mediated Cell Adhesion
The efficacy of a negative control is determined by its ability to remain inert in the experimental system. Here, we compare the performance of a scrambled CS1 peptide with other commonly used negative controls in a typical cell adhesion assay.
| Negative Control | Principle of Inactivity | Advantages | Disadvantages | Expected Cell Adhesion (% of Positive Control) |
| Scrambled CS1 Peptide (e.g., LSPIVEDT) | Lacks the specific α4β1 integrin binding motif (LDV). | Controls for sequence specificity, molecular weight, and charge. | Can be more expensive to synthesize than simpler controls. | < 5% |
| Bovine Serum Albumin (BSA) | A protein that blocks non-specific binding sites on the substrate. | Inexpensive and readily available. | Does not control for the specific amino acid composition of the CS1 peptide. | < 5% |
| Mutated CS1 Peptide (e.g., EILEVPST) | Contains a conservative substitution in the core binding motif (D to E), disrupting integrin binding.[1] | Specifically demonstrates the importance of the Aspartic Acid residue in the LDV motif. | May not control for all potential non-specific interactions of the entire peptide sequence. | < 10% |
| Unrelated Peptide | A peptide with a completely different sequence and biological origin. | Can control for general peptide effects. | Does not control for the specific amino acid composition of the CS1 peptide. | Variable, but expected to be low. |
Note: The expected cell adhesion percentages are illustrative and can vary depending on the cell type and specific experimental conditions.
Experimental Protocols
Cell Adhesion Assay
This protocol outlines a typical cell adhesion assay to quantify the attachment of cells to surfaces coated with this compound and various controls.
-
Plate Coating:
-
Aseptically coat the wells of a 96-well microplate with 100 µL of the following solutions:
-
Positive Control: 10 µg/mL this compound (EILDVPST) in sterile PBS.
-
Scrambled Peptide Control: 10 µg/mL scrambled CS1 peptide (LSPIVEDT) in sterile PBS.
-
BSA Control: 1% (w/v) Bovine Serum Albumin in sterile PBS.
-
Mutated Peptide Control: 10 µg/mL mutated CS1 peptide (EILEVPST) in sterile PBS.
-
-
Incubate the plate overnight at 4°C.
-
The following day, aspirate the coating solutions and wash each well twice with sterile PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash each well twice with sterile PBS.
-
-
Cell Preparation:
-
Culture cells (e.g., Jurkat cells, which express α4β1 integrin) to 70-80% confluency.
-
Harvest the cells and wash them with serum-free culture medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion and Quantification:
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as the Crystal Violet assay or a fluorescence-based assay (e.g., Calcein-AM staining).
-
For the Crystal Violet assay:
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash with water and stain with 100 µL of 0.1% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and allow the plate to dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Visualizing Key Processes
To better understand the molecular interactions and experimental logic, the following diagrams are provided.
Caption: Fibronectin CS1 binds to α4β1 integrin, initiating downstream signaling.
References
A Comparative Guide to Validating the Purity and Identity of Synthetic Fibronectin CS1 Peptide
For researchers, scientists, and drug development professionals utilizing synthetic peptides like Fibronectin CS1, ensuring the purity and identity of the material is a critical first step for reliable and reproducible results. The Fibronectin CS1 peptide, a key player in cell adhesion through its interaction with the α4β1 integrin, demands rigorous quality control to validate its use in applications ranging from basic research to therapeutic development.[1][2] This guide provides a comprehensive comparison of standard analytical techniques for validating synthetic this compound, complete with experimental protocols and data presentation.
The primary methods for assessing the quality of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity determination, Mass Spectrometry (MS) for identity confirmation, and Amino Acid Analysis (AAA) for compositional verification and quantification.[3][4] Each of these techniques offers a unique and complementary perspective on the peptide's quality.
Workflow for Comprehensive Purity and Identity Validation
A systematic approach integrating orthogonal analytical methods is crucial for a thorough validation of synthetic peptides. The following workflow illustrates the logical sequence of experiments to confirm the purity and identity of the this compound.
References
- 1. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
Linear vs. Cyclic Fibronectin CS1 Peptides: A Comparative Guide to Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between linear and cyclic peptide conformations is critical for therapeutic design. This guide provides an objective comparison of the efficacy of linear versus cyclic Fibronectin CS1 peptides, supported by experimental data, detailed protocols, and pathway visualizations.
The Connecting Segment-1 (CS1) of fibronectin, a key ligand for the α4β1 (also known as VLA-4) integrin, plays a pivotal role in cell adhesion and migration, particularly in inflammatory responses and cancer metastasis. The minimal essential recognition sequence within CS1 has been identified as Leucine-Aspartic Acid-Valine (LDV).[1] While linear peptides containing this sequence are biologically active, cyclization is a common strategy employed to enhance therapeutic potential. This guide explores the comparative efficacy of these two peptide forms.
Superior Efficacy of Cyclic CS1 Peptides: The Quantitative Evidence
Cyclic peptides are generally considered to possess greater biological activity than their linear counterparts. This is attributed to their conformationally constrained structure, which can lead to higher binding affinity for their target receptor, increased stability against proteolytic degradation, and improved pharmacokinetic profiles.[2]
One study designed and synthesized potent cyclic monomeric and dimeric peptide inhibitors of α4β1 integrin based on the Ile-Leu-Asp-Val tetrapeptide sequence from CS1.[3] In a murine model of delayed-type hypersensitivity, some of these cyclic peptides were found to be 100 to 300 times more potent than the full-length linear CS1 peptide.[3]
Table 1: Comparison of In Vivo Efficacy of Linear CS1 vs. Cyclic CS1 Analogues
| Peptide | Format | Bioassay | Efficacy (ED50) | Potency Increase (vs. Linear CS1) | Reference |
| CS1 | Linear | Inhibition of ovalbumin-induced delayed-type hypersensitivity in mice | ~1 mg/kg/day | - | [3] |
| Cyclic Analogues | Cyclic | Inhibition of ovalbumin-induced delayed-type hypersensitivity in mice | 0.003 - 0.009 mg/kg/day | 100 - 300 fold | [3] |
Furthermore, a well-characterized cyclic peptide antagonist of α4β1, BIO-1211, which is based on the LDV motif, demonstrates the high potency achievable through cyclization, with a reported IC50 of 7.6 nM in a Jurkat cell adhesion assay.[4]
Experimental Protocols
Cell Adhesion Assay for Comparing Linear and Cyclic CS1 Peptides
This protocol describes a quantitative method to evaluate and compare the ability of linear and cyclic CS1 peptides to inhibit the adhesion of α4β1-expressing cells (e.g., Jurkat, a human T lymphocyte cell line) to fibronectin or its CS1 fragment.
Materials:
-
96-well tissue culture plates
-
Human plasma fibronectin or a recombinant CS1-containing fragment
-
Linear and cyclic CS1 peptides
-
Jurkat cells
-
Serum-free cell culture medium (e.g., RPMI 1640)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM (or other suitable cell stain)
-
Fluorescence plate reader
Methodology:
-
Plate Coating:
-
Dilute human plasma fibronectin to 10 µg/mL in sterile PBS.
-
Add 50 µL of the fibronectin solution to each well of a 96-well plate.
-
As a negative control, coat several wells with 1% BSA in PBS.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells three times with sterile PBS to remove unbound fibronectin.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS before adding cells.
-
-
Cell Preparation:
-
Culture Jurkat cells to a density of approximately 1 x 106 cells/mL.
-
Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 1 x 106 cells/mL.
-
Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30 minutes at 37°C.
-
Wash the labeled cells twice with serum-free medium to remove excess dye and resuspend at 1 x 106 cells/mL.
-
-
Adhesion Inhibition Assay:
-
Prepare serial dilutions of the linear and cyclic CS1 peptides in serum-free medium.
-
In a separate plate, pre-incubate 1 x 105 labeled Jurkat cells (100 µL) with an equal volume of the peptide dilutions for 30 minutes at room temperature.
-
Add 100 µL of the cell/peptide mixture to each fibronectin-coated well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
-
Quantification:
-
After incubation, gently wash the wells three times with PBS to remove non-adherent cells. Be careful not to dislodge the adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).
-
The percentage of adhesion inhibition is calculated relative to the control wells (cells without any peptide inhibitor). IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the peptide concentration.
-
Signaling Pathways and Visualizations
The binding of CS1 peptides to the α4β1 integrin triggers a cascade of intracellular signaling events, known as "outside-in" signaling, which regulates cell behavior. A simplified overview of this pathway is depicted below. Upon ligand binding, integrins cluster and recruit various signaling and adaptor proteins to the cell membrane.
For α4β1 integrin, this can lead to the activation of focal adhesion kinase (FAK) and the recruitment of paxillin (B1203293). However, a unique feature of the α4 subunit is its ability to directly bind paxillin and activate c-Src in a FAK-independent manner, leading to downstream signaling that influences cell migration and adhesion.[5] The activation of the integrin itself ("inside-out" signaling) is a critical preceding step, regulated by intracellular proteins like talin and kindlin that bind to the cytoplasmic tail of the β subunit.[6][7][8][9]
Caption: α4β1 Integrin Signaling Pathway Activation by CS1 Peptides.
Experimental Workflow for Efficacy Comparison
The logical flow for comparing the efficacy of linear and cyclic CS1 peptides involves synthesis, purification, and subsequent biological evaluation.
Caption: Workflow for Comparing Linear and Cyclic CS1 Peptide Efficacy.
References
- 1. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent cyclic monomeric and dimeric peptide inhibitors of VLA-4 (alpha4beta1 integrin)-mediated cell adhesion based on the Ile-Leu-Asp-Val tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.uniud.it [air.uniud.it]
- 5. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Talin-1 and kindlin-3 regulate alpha4beta1 integrin-mediated adhesion stabilization, but not G protein-coupled receptor-induced affinity upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Talins and kindlins; partners in integrin-mediated adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Talin and Kindlin as Integrin‑Activating Proteins: Focus on the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kindlin Assists Talin to Promote Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Fibronectin CS1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate roles of specific protein domains is paramount. This guide provides a comprehensive comparison of methods to validate the function of the Fibronectin Connecting Segment-1 (CS1), a critical domain in cell adhesion, migration, and signaling.
The CS1 domain, a 25-amino acid sequence within the alternatively spliced type III connecting segment (IIICS) of fibronectin, is a key player in various physiological and pathological processes, including immune response, wound healing, and cancer metastasis.[1][2][3] Its primary cellular receptor is the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[4][5] This interaction, centered around a minimal Leu-Asp-Val (LDV) motif within CS1, triggers downstream signaling events that influence cell behavior.[4][6] This guide details experimental approaches to elucidate the specific contributions of the CS1 domain in your cell line of interest.
Comparative Analysis of Validation Methodologies
Researchers can employ a variety of techniques to probe the function of the Fibronectin CS1 domain. The choice of method will depend on the specific research question, available resources, and the cell line being studied. Below is a comparative overview of common approaches.
| Methodology | Principle | Primary Application | Advantages | Limitations |
| Cell Adhesion Assays | Quantifies the attachment of cells to a substrate coated with full-length fibronectin, CS1-containing fragments, or synthetic CS1 peptides.[7][8][9][10] | Determining the direct role of CS1 in cell attachment. | Quantitative, relatively simple to perform, commercially available kits.[7][9][10] | May not fully recapitulate the complex in vivo microenvironment. |
| Migration & Invasion Assays | Measures the movement of cells across a membrane or through an extracellular matrix (ECM) protein gradient towards a chemoattractant, with or without the presence of CS1 peptides or blocking antibodies.[11][12] | Assessing the involvement of CS1 in directed cell movement and invasion. | Provides functional insights into cell motility, can be adapted for high-throughput screening. | Can be influenced by factors other than cell-matrix interactions. |
| Inhibition with Synthetic Peptides/Antibodies | Utilizes synthetic peptides containing the CS1 sequence or antibodies that specifically block the CS1 domain or its receptor, integrin α4β1, to competitively inhibit cell binding and downstream functions.[13][14][15] | Confirming the specificity of the CS1-integrin interaction in functional assays. | High specificity, allows for temporal control of inhibition. | Peptides may have off-target effects at high concentrations; antibody efficacy can vary. |
| Genetic Manipulation (siRNA/CRISPR) | Reduces or eliminates the expression of fibronectin using small interfering RNA (siRNA) or CRISPR/Cas9 gene editing to observe the functional consequences.[16][17][18][19][20][21] Rescue experiments with wild-type or CS1-deleted fibronectin can confirm specificity. | Definitive assessment of the necessity of fibronectin and its CS1 domain for a specific cellular process. | High specificity, can create stable cell lines for long-term studies.[19][22] | Potential for off-target effects, technically more demanding, may be lethal if fibronectin is essential for cell viability.[22] |
| Signaling Pathway Analysis | Investigates the activation of downstream signaling molecules (e.g., FAK, Src, MAPKs) upon cell adhesion to CS1-containing substrates.[23][24] | Elucidating the molecular mechanisms through which CS1 influences cell behavior. | Provides mechanistic insights into CS1 function. | Requires expertise in molecular biology techniques (e.g., Western blotting, immunoprecipitation). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used to validate the role of the Fibronectin CS1 domain.
Protocol 1: Cell Adhesion Assay
This protocol provides a method to quantify cell adhesion to fibronectin and its CS1 domain.
Materials:
-
96-well tissue culture plates
-
Human plasma fibronectin (FN)
-
Synthetic CS1 peptide (with LDV motif)
-
Control peptide (with a scrambled or mutated sequence, e.g., LEV)
-
Bovine Serum Albumin (BSA)
-
Cell line of interest
-
Serum-free cell culture medium
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Coating the Plate:
-
Coat wells of a 96-well plate with 50 µL of coating solutions overnight at 4°C. Coating solutions include:
-
Fibronectin (10 µg/mL in PBS)
-
CS1 peptide (20 µg/mL in PBS)
-
Control peptide (20 µg/mL in PBS)
-
1% BSA in PBS (as a negative control)
-
-
-
Blocking:
-
Wash the wells twice with PBS.
-
Block non-specific binding by adding 100 µL of 1% heat-denatured BSA in PBS to each well and incubate for 1 hour at 37°C.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium.
-
Label cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend labeled cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Cell Seeding:
-
Wash the blocked wells twice with PBS.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes. The optimal time should be determined empirically for the specific cell line.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of adherent cells using a fluorescence plate reader.
-
Protocol 2: Transwell Migration Assay (Boyden Chamber)
This protocol assesses the role of CS1 in directed cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin
-
CS1 peptide
-
Control peptide
-
Chemoattractant (e.g., 10% FBS)
-
Serum-free medium
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Coating the Transwell Membrane (Optional, for Haptotaxis):
-
Coat the underside of the Transwell membrane with 10 µg/mL fibronectin or CS1 peptide and incubate overnight at 4°C.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
For inhibition experiments, pre-incubate cells with soluble CS1 peptide (e.g., 100 µg/mL) or a blocking antibody against integrin α4β1 for 30 minutes before adding them to the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory capacity of the cell line (typically 4-24 hours).
-
-
Removal of Non-migrated Cells:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
-
Staining and Visualization:
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with water.
-
Count the number of migrated cells in several random fields under a microscope.
-
Protocol 3: siRNA-mediated Knockdown of Fibronectin
This protocol describes the transient reduction of fibronectin expression.[16][17][25]
Materials:
-
siRNA targeting fibronectin
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Cell line of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute the fibronectin siRNA or control siRNA in serum-free medium according to the manufacturer's protocol.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation of Knockdown:
-
After incubation, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.[26]
-
-
Functional Assays:
-
Use the fibronectin-knockdown cells in adhesion, migration, or signaling assays as described above to determine the functional consequences.
-
Visualizing the Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental designs involved in studying Fibronectin CS1.
Caption: A logical workflow for validating the role of Fibronectin CS1.
Caption: A simplified signaling pathway initiated by Fibronectin CS1 binding to integrin α4β1.
By employing a combination of these experimental strategies and utilizing the provided protocols, researchers can robustly validate and characterize the specific role of the Fibronectin CS1 domain in their cell line of interest, contributing to a deeper understanding of its function in health and disease.
References
- 1. genscript.com [genscript.com]
- 2. Expression and functional significance of alternatively spliced CS1 fibronectin in rheumatoid arthritis microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VLA-4 - Wikipedia [en.wikipedia.org]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Fibronectin Cell Adhesion Assays [cellbiolabs.com]
- 8. Fibronectin in cell adhesion and migration via N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibronectin Cell Adhesion Assay (Fibro ) [sciencellonline.com]
- 10. Fibronectin Cell Adhesion Assay [3hbiomedical.com]
- 11. Fibronectin Promotes Cell Growth and Migration in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VLA-4 mediates CD3-dependent CD4+ T cell activation via the CS1 alternatively spliced domain of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α4 Integrin/FN-CS1 Mediated Leukocyte Adhesion to Brain Microvascular Endothelial Cells Under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A long-term siRNA strategy regulates fibronectin overexpression and improves vascular lesions in retinas of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Up-regulation of Fibronectin and Tissue Transglutaminase Promotes Cell Invasion Involving Increased Association with Integrin and MMP Expression in A431 Cells | Anticancer Research [ar.iiarjournals.org]
- 19. CRISPR/Cas9–Mediated Gene Knockout and Knockin Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
- 20. FOXA1 knock-out via CRISPR/Cas9 altered Casp-9, Bax, CCND1, CDK4, and fibronectin expressions in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CRISPR/Cas9, a new approach to successful knockdown of ABCB1/P-glycoprotein and reversal of chemosensitivity in human epithelial ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CRISPR/Cas9 allows efficient and complete knock-in of a destabilization domain-tagged essential protein in a human cell line, allowing rapid knockdown of protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell adhesion and signaling on the fibronectin 1st type III repeat; requisite roles for cell surface proteoglycans and integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fibronectin/FN1 (E5H6X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of Fibronectin CS1 Peptide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of synthetic peptides like Fibronectin CS1 are paramount for maintaining a safe and compliant laboratory environment. While specific disposal protocols for every peptide are not always available, established best practices for handling potentially hazardous chemicals and non-hazardous biological reagents provide a clear framework. This guide offers detailed, step-by-step procedures to ensure the safe disposal of Fibronectin CS1 peptide, safeguarding both personnel and the environment.
Core Principles of Peptide Handling and Disposal
Synthetic peptides, until proven otherwise, should be handled with the care afforded to potentially hazardous substances. The primary risks associated with lyophilized peptides are inhalation and dermal or eye contact. Therefore, a stringent adherence to safety protocols is essential.
Personal Protective Equipment (PPE): A Tiered Approach
A tiered approach to PPE is recommended based on the quantity of this compound being handled and the nature of the procedure.
| Tier | Quantity of Peptide | Required Personal Protective Equipment |
| 1 | Small quantities (milligrams) for routine solution preparation and use. | - Gloves: Nitrile or latex gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat. |
| 2 | Larger quantities (grams) or when generating aerosols (e.g., weighing, sonicating). | - Gloves: Nitrile or latex gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat.- Respiratory Protection: A NIOSH-approved N95 or higher-rated dust mask or respirator.[1] |
Step-by-Step Disposal Procedures
The proper disposal route for this compound and associated materials depends on their physical state (solid or liquid) and potential for contamination.
Solid Waste Disposal
Solid waste includes items contaminated with this compound.
-
Contaminated PPE: Gloves, masks, and disposable lab coats.
-
Labware: Weighing papers, empty vials, and pipette tips.
Procedure:
-
Collection: Place all solid waste contaminated with the peptide into a designated, leak-proof waste container.
-
Labeling: Clearly label the container as "Chemical Waste" or "Biohazardous Waste," in accordance with your institution's guidelines. The container should be sealed to prevent any leakage or aerosolization of its contents.[1]
-
Storage: Store the sealed waste container in a designated area, away from general laboratory traffic, until it is collected by your institution's environmental health and safety (EHS) department.
Liquid Waste Disposal
Liquid waste includes unused this compound solutions and solvents used for rinsing contaminated glassware.
Procedure:
-
Collection: Collect all liquid waste in a designated, sealed, and properly labeled waste container.[1] This container should be made of a material compatible with the solvents used.
-
Labeling: The label should clearly indicate the contents, including the name of the peptide and any solvents present.
-
Prohibition: Do not pour liquid peptide waste down the drain. [1]
-
Storage and Pickup: Store the sealed container in a secondary containment bin in a designated waste accumulation area until it is collected for hazardous waste disposal by your EHS department.
Sharps Waste Disposal
Any sharp objects that have come into contact with this compound must be disposed of with extreme caution.
-
Items: Needles, syringes, and scalpel blades.
Procedure:
-
Immediate Disposal: Immediately place all used sharps into a designated, puncture-resistant sharps container.[1][2]
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, seal it and arrange for its disposal according to your institution's biohazardous waste procedures.
Decontamination of Non-Hazardous Peptide Solutions
In instances where the peptide solution is deemed non-hazardous and your institutional policy allows, chemical decontamination followed by drain disposal may be an option. It is crucial to consult with your EHS office before proceeding with this method.
General Decontamination Protocol:
-
Inactivation: Prepare a 10% bleach solution. Add the bleach solution to the peptide solution to achieve a final concentration sufficient for inactivation. Allow the mixture to stand for a minimum of 20 minutes.[3]
-
Neutralization (if required): Depending on the final pH and local regulations, neutralization of the solution may be necessary before disposal.
-
Disposal: After ensuring complete inactivation, the solution may be poured down the laboratory sink with copious amounts of running water.[3]
It is good laboratory practice to autoclave or disinfect all microbial products.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision flowchart for this compound waste disposal.
References
Personal protective equipment for handling Fibronectin CS1 Peptide
Essential Safety and Handling Guide for Fibronectin CS1 Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining product integrity. While specific toxicological properties of this compound have not been exhaustively detailed, it is imperative to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles and splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] |
| Body Protection | Lab Coat | A standard, properly fitting lab coat should be worn to protect clothing and skin.[1] It should be fully buttoned. |
| Respiratory Protection | Respirator or Fume Hood | Recommended when handling the lyophilized powder to avoid inhalation of dust.[1][2] All handling of the powder should be done in a well-ventilated area or a certified chemical fume hood.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the peptide's integrity and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area, such as a chemical fume hood or a specific benchtop, is clean and uncluttered.[1]
-
Don PPE: Put on all required PPE as specified in the table above, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] Use a chemical fume hood or a balance with a draft shield.
-
Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing to avoid splashes or aerosol formation.[1][3]
-
Handling: Avoid contact with skin and eyes.[3][4] Avoid the formation of dust and aerosols.[3]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[3][4] Clean and decontaminate the work surface.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
The recommended storage temperature is -20°C.[2]
-
Store apart from foodstuff containers or incompatible materials.[3]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][2][4] |
| Skin Contact | In case of skin contact, take off contaminated clothing immediately and wash the affected area thoroughly with plenty of soap and water.[3][4] Consult a doctor if irritation persists.[3] |
| Eye Contact | If the peptide comes into contact with the eyes, rinse cautiously with pure water for at least 15 minutes.[1][3] Consult a doctor.[3] |
| Ingestion | If swallowed, rinse your mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
Discharge of this compound into the environment must be avoided.[3]
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[1]
-
Disposal: The chemical should be kept in suitable and closed containers for disposal.[3] Adhered or collected material should be promptly disposed of, in accordance with appropriate federal, state, and local laws and regulations.[2][3] One method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
